molecular formula C11H8O2S B1309863 2-(2-Thienyl)benzoic acid CAS No. 6072-49-7

2-(2-Thienyl)benzoic acid

Cat. No.: B1309863
CAS No.: 6072-49-7
M. Wt: 204.25 g/mol
InChI Key: GDSOQCSYONDNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienyl)benzoic acid is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSOQCSYONDNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408384
Record name 2-(2-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6072-49-7
Record name 2-(2-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Thienyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-thienyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details synthetic methodologies, including a robust Suzuki-Miyaura coupling protocol, and presents a thorough characterization of the compound through various analytical techniques.

Core Compound Information

PropertyValue
Compound Name This compound
CAS Number 6072-49-7[1][2][3][4][5]
Molecular Formula C₁₁H₈O₂S[1][3][4]
Molecular Weight 204.25 g/mol [1][3][4]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route for the formation of biaryl compounds.

Synthetic Pathway: Suzuki-Miyaura Coupling

The logical workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_bromobenzoic_acid 2-Bromobenzoic Acid reaction_mixture Reaction Mixture 2_bromobenzoic_acid->reaction_mixture 2_thienylboronic_acid 2-Thienylboronic Acid 2_thienylboronic_acid->reaction_mixture catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., Toluene/Water) solvent->reaction_mixture workup Aqueous Workup & Acidification reaction_mixture->workup Heat purification Purification (e.g., Recrystallization) workup->purification final_product This compound purification->final_product Biological_Activity_Exploration compound This compound in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) compound->in_vitro Test for Biological Activity target_id Target Identification & Validation in_vitro->target_id Identify Molecular Targets mechanism Mechanism of Action Studies target_id->mechanism Elucidate Pathway in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo Validate in Organism preclinical Preclinical Development in_vivo->preclinical Lead Optimization

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-thienyl)benzoic acid (CAS No. 6072-49-7). The information herein is curated to support research, development, and application of this compound in various scientific domains.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory and computational work.

PropertyValueSource
Chemical Structure Chemical structure of this compoundN/A
CAS Number 6072-49-7[1][2][3]
Molecular Formula C₁₁H₈O₂S[1][2][3]
Molecular Weight 204.25 g/mol [1][2]
Appearance Off-white crystalline solidN/A
Melting Point 92 °C[4]
Boiling Point 342.1 °C at 760 mmHg (Predicted)[4]
logP (Octanol/Water) 3.113 (Calculated)[4]
Flash Point 92 °C[1]
Storage Temperature 2-8°CN/A

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols applicable to this compound.

Melting Point Determination (Capillary Method)

A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point.

Workflow for Melting Point Determination

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind sample to a fine powder prep2 Pack into capillary tube prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (e.g., 1-2 °C/min) meas1->meas2 meas3 Observe and record temperature range of melting meas2->meas3

A simplified workflow for determining the melting point of a solid organic compound.

Solubility Determination (Shake-Flask Method)

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a sufficient time to reach equilibrium. The solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

A solution of this compound in a suitable solvent (often a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

A known amount of this compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Potential Signaling Pathways

While specific mechanistic studies on this compound are limited, preliminary reports suggest potential biological activities. The compound has been noted to exhibit radioprotective effects and the ability to lower blood pressure in animal models.[1] The precise mechanisms underlying these activities have not been fully elucidated.

However, based on the known anti-inflammatory properties of other benzoic acid derivatives, a plausible mechanism of action could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Hypothesized Inhibition of the NF-κB Signaling Pathway

G Hypothesized NF-κB Pathway Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK IkappaB IκBα IKK->IkappaB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkappaB:e->NFkB_inactive:w NFkB_active NF-kB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nuc NF-kB (p50/p65) NFkB_active->NFkB_nuc Translocation IkappaB_p IκBα-P proteasome Proteasomal Degradation IkappaB_p->proteasome DNA DNA NFkB_nuc->DNA gene_exp Pro-inflammatory Gene Expression DNA->gene_exp compound This compound compound->IKK Inhibition?

A diagram illustrating the potential inhibition of the NF-κB signaling pathway by this compound, a hypothesized mechanism for its anti-inflammatory effects.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental validation of the predicted properties and elucidation of its biological mechanisms of action are encouraged.

References

An In-depth Technical Guide to 2-(2-Thienyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-thienyl)benzoic acid, a key chemical compound with applications in organic synthesis and potential for further exploration in medicinal chemistry. This document details its chemical identifiers, physical properties, synthesis and analysis protocols, and summarizes its known biological activities.

Core Identifiers and Properties

This compound, a bifunctional molecule incorporating both a benzoic acid and a thiophene moiety, is a solid organic compound. Its core identifiers and physicochemical properties are summarized below.

IdentifierValueReference
CAS Number 6072-49-7[1]
Molecular Formula C₁₁H₈O₂S[1]
Molecular Weight 204.25 g/mol [1]
IUPAC Name 2-(thiophen-2-yl)benzoic acid
Synonyms 2-(2-thienyl)-benzoic acid, 2-Thien-2-ylbenzoic acid
Physical Form Crystalline solid
Melting Point 92 °C[1]

Synthesis and Purification

The primary route for the synthesis of this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 2-bromobenzoic acid and thiophene-2-boronic acid.

Materials:

  • 2-Bromobenzoic acid

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and anhydrous potassium phosphate (3.0 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small volume of anhydrous toluene.

  • Reaction Execution: Add the catalyst mixture to the main reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Heat the reaction mixture to 100°C under an inert atmosphere and stir vigorously for 12-24 hours.[2]

  • Work-up: Once the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

G Suzuki-Miyaura Coupling Workflow for this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - 2-Bromobenzoic acid - Thiophene-2-boronic acid - K₃PO₄ mix Add catalyst to reagents reagents->mix catalyst Prepare Catalyst: - Pd(OAc)₂ - RuPhos - Toluene catalyst->mix degas Add toluene and degas with Ar/N₂ mix->degas heat Heat to 100°C for 12-24h degas->heat cool Cool to room temperature heat->cool acidify Acidify with 1M HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry, concentrate, and purify extract->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Comprehensive analytical techniques are crucial for confirming the structure and purity of the synthesized this compound.

Spectroscopic Data
TechniqueData
¹H NMR Expected chemical shifts (δ) in ppm: Aromatic protons from both the benzene and thiophene rings are expected in the range of 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet downfield, typically >10 ppm.
¹³C NMR Expected chemical shifts (δ) in ppm: Aromatic carbons will appear in the range of 120-140 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the range of 165-175 ppm.[3]
FTIR Key vibrational frequencies (cm⁻¹): A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A strong C=O stretch will be present around 1700 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450–1600 cm⁻¹ region.[4]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 204.25 would be expected.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: HPLC Analysis

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent with 0.1% formic or phosphoric acid (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B) is typically effective.[5]

  • Detection: UV detection at a wavelength where the compound has significant absorbance, such as 254 nm or 280 nm.[5]

  • Sample Preparation: A small aliquot of the reaction mixture is quenched, diluted with a suitable solvent, filtered, and then injected into the HPLC system.[5]

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is limited, some studies on related derivatives suggest potential therapeutic applications.

Derivatives of 2-(thienylthio)benzoic acid have been screened for muscle relaxant and parasympatholytic activities.[6] Additionally, some research indicates that 2-(thien-2-yl)benzoic acid may have properties that protect against radiation damage in the heart and could be effective in lowering blood pressure in animal models.[1]

The structural motif of this compound, combining two distinct aromatic systems, makes it an attractive scaffold for the design of novel therapeutic agents. Further investigation into its biological properties is warranted.

G Potential Areas of Biological Investigation cluster_activity Reported Activities of Analogs/Derivatives cluster_application Potential Research Applications compound This compound muscle_relaxant Muscle Relaxant compound->muscle_relaxant Derivative study [2] parasympatholytic Parasympatholytic compound->parasympatholytic Derivative study [2] cardioprotective Cardioprotective (Radiation Damage) compound->cardioprotective Preliminary data [6] antihypertensive Antihypertensive compound->antihypertensive Preliminary data [6] drug_discovery Scaffold for Drug Discovery compound->drug_discovery medicinal_chem Medicinal Chemistry Synthesis drug_discovery->medicinal_chem

Caption: Explored and potential biological activities of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-(2-thienyl)benzoic acid. Due to the absence of publicly available experimental crystal structure data, this guide leverages high-quality computational chemistry modeling to elucidate the molecule's geometric parameters. Furthermore, it outlines the standard experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques for the structural characterization of such organic compounds.

Molecular Structure

This compound is an aromatic carboxylic acid featuring a benzoic acid moiety substituted at the ortho position with a thiophene ring. The direct linkage between the two aromatic rings is a key structural feature, influencing the molecule's overall shape and electronic properties.

Computed Molecular Geometry

The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a robust computational method for predicting molecular structures. The following tables summarize the key bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Table 1: Selected Bond Lengths

Atom 1Atom 2Bond Length (Å)
C1C21.408
C2C71.485
C7C81.375
C8S11.721
C11S11.715
C1C61.401
C6O11.223
C6O21.354

Table 2: Selected Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
C2C1C6121.5
C1C2C7122.8
C2C7C8128.9
C7C8S1111.7
C8S1C1192.3
C1C6O1123.1
C1C6O2114.5
O1C6O2122.4
Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angle between the phenyl and thienyl rings. Rotation around the C2-C7 bond (connecting the two rings) is subject to steric hindrance and electronic effects. Computational analysis reveals that the molecule is not planar in its lowest energy state.

Table 3: Key Dihedral Angles

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C1C2C7C845.8
C3C2C7C1146.1
C2C1C6O1178.2
C2C1C6O2-2.1

Experimental Protocols

While specific experimental data for the title compound is not available, this section details the standard methodologies for its characterization.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound.[1][2]

Protocol:

  • Crystal Growth: High-quality single crystals of this compound would first be grown.[3] This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion or liquid-liquid diffusion methods.[3] A suitable solvent would be one in which the compound has moderate solubility.[3]

  • Crystal Mounting: A well-formed, clear crystal (typically 30-300 microns in size) is selected and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1][2]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of atomic positions and thermal parameters to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, aiding in structure elucidation.[4]

Protocol:

  • Sample Preparation:

    • For ¹H NMR, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

    • For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required.[5]

    • The sample is filtered to remove any particulate matter.

    • An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.[4]

  • Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. The appropriate experiments (e.g., ¹H, ¹³C, COSY, HSQC) are run to acquire the spectral data.

  • Spectral Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity and stereochemistry of the molecule.

Computational Modeling

Computational chemistry provides a powerful tool for investigating molecular structure and energetics.

Protocol:

  • Structure Building: The 2D structure of this compound is drawn in a molecular modeling software.

  • Geometry Optimization: An initial 3D structure is subjected to geometry optimization. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,p)) is a common and reliable method for this purpose. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Conformational Search (Optional): To explore the potential energy surface, a conformational search can be performed by systematically rotating rotatable bonds (like the C2-C7 bond) and performing geometry optimization at each step.[6]

Visualizations

Conformational Energy Profile

The following diagram illustrates the logical relationship between the dihedral angle of the two aromatic rings and the relative potential energy of the molecule.

G Potential Energy Profile of C-C Bond Rotation cluster_0 cluster_1 0 45 ~46° 90 90° 135 ~134° 180 180° E0 High Energy (Planar - Steric Clash) E45 Global Minimum (Non-planar) E0->E45 Energy Decrease E90 Transition State E45->E90 Energy Increase E135 Local Minimum (Non-planar) E90->E135 Energy Decrease E180 High Energy (Planar - Steric Clash) E135->E180 Energy Increase

Caption: Rotational energy profile of this compound.

Experimental Workflow for Structural Elucidation

The diagram below outlines a typical workflow for the complete structural elucidation of a novel organic compound like this compound.

G Synthesis Synthesis & Purification Crystal Crystal Growth Synthesis->Crystal NMR_Sample NMR Sample Preparation Synthesis->NMR_Sample Comp_Model Computational Modeling Synthesis->Comp_Model XRD Single-Crystal XRD Crystal->XRD NMR_Acq NMR Data Acquisition NMR_Sample->NMR_Acq Structure_Sol Structure Solution & Refinement XRD->Structure_Sol NMR_Analysis NMR Spectral Analysis NMR_Acq->NMR_Analysis Final_Structure Final Structure Confirmation Structure_Sol->Final_Structure NMR_Analysis->Final_Structure Comp_Model->Final_Structure

Caption: Workflow for structural elucidation.

References

spectroscopic data (NMR, IR, Mass Spec) for 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for , a complete set of experimentally obtained and published data with detailed protocols could not be located in publicly available scientific literature and databases. While the compound is listed in chemical supplier databases, and some related structures have been characterized, the specific experimental spectra and detailed acquisition parameters for 2-(2-thienyl)benzoic acid are not readily accessible.

This technical guide will, therefore, present predicted spectroscopic data based on established principles of organic spectroscopy, alongside generalized experimental protocols that would be appropriate for the characterization of this molecule. This approach provides a scientifically sound framework for researchers and professionals in drug development.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1HCOOH
~8.1-8.2dd1HAr-H
~7.6-7.7td1HAr-H
~7.5-7.6td1HAr-H
~7.4-7.5dd1HAr-H
~7.3-7.4dd1HThienyl-H
~7.1-7.2dd1HThienyl-H
~7.0-7.1t1HThienyl-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172-174COOH
~140-142Ar-C (quaternary)
~138-140Thienyl-C (quaternary)
~133-135Ar-CH
~131-133Ar-CH
~130-132Ar-C (quaternary)
~128-130Thienyl-CH
~127-129Ar-CH
~126-128Thienyl-CH
~125-127Thienyl-CH
~124-126Ar-CH

Table 3: Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700-1720StrongC=O stretch (carboxylic acid dimer)
~1600MediumC=C stretch (aromatic)
~1450-1550Medium-StrongC=C stretch (thiophene ring)
~1300MediumC-O stretch
~1200MediumO-H bend
700-800StrongC-H out-of-plane bend (aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
204High[M]⁺ (Molecular Ion)
187Moderate[M - OH]⁺
159Moderate[M - COOH]⁺
115High[C₄H₃S-CO]⁺
83Moderate[C₄H₃S]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.
    • Acquisition Time: 2-4 seconds.
    • Relaxation Delay: 1-2 seconds.
    • Number of Scans: 16-64.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).
    • Phase correct the spectrum.
    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
    • Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.
    • Acquisition Time: 1-2 seconds.
    • Relaxation Delay: 2-5 seconds.
    • Number of Scans: 1024-4096.

  • Processing:

    • Apply a Fourier transform to the FID.
    • Phase correct the spectrum.
    • Calibrate the chemical shift scale to the solvent peak or TMS.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

  • Instrument: FTIR Spectrometer with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.
    • Resolution: 4 cm⁻¹.
    • Number of Scans: 16-32.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.
    • Record the spectrum of the sample.
    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).

  • Parameters:

    • Ionization Energy: 70 eV.
    • Source Temperature: 200-250 °C.
    • Mass Range: m/z 40-400.

  • Procedure:

    • Introduce the sample into the ion source (either via direct infusion or through a GC column).
    • The instrument will record the mass-to-charge ratio of the resulting ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample_Prep Sample Preparation (Dissolution) Purification->Sample_Prep NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data NMR Data Analysis NMR->NMR_Data IR_Data IR Data Analysis IR->IR_Data MS_Data MS Data Analysis MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Solubility Profile of 2-(2-Thienyl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(2-thienyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic and aqueous solvents is not publicly available. This document, therefore, provides a theoretical framework for understanding its expected solubility based on its structural features. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of a compound like this compound, which can be adapted for specific laboratory settings. This guide also includes visualizations of the experimental workflow and the interplay of factors governing solubility to aid researchers in designing their own studies.

Introduction to this compound

This compound is an organic compound that incorporates both a benzoic acid moiety and a thiophene ring. The presence of the carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in basic solutions due to deprotonation and salt formation. The thiophene ring, an aromatic heterocycle, and the phenyl ring contribute to the molecule's overall lipophilicity, suggesting that it will exhibit solubility in a range of organic solvents. The interplay between the polar carboxylic acid group and the nonpolar aromatic rings will ultimately dictate its solubility profile across different solvent systems.

Theoretical Solubility Considerations

The solubility of this compound is governed by the principle of "like dissolves like."

  • Polar Solvents (e.g., Water, Alcohols): The carboxylic acid group can engage in hydrogen bonding with protic polar solvents. However, the large, nonpolar thiophene and benzene rings are expected to limit its aqueous solubility at neutral pH. In alkaline aqueous solutions, the formation of the carboxylate salt will significantly enhance solubility.

  • Apolar Solvents (e.g., Hexane, Toluene): The aromatic nature of the thiophene and phenyl rings suggests some solubility in nonpolar, aromatic solvents like toluene through π-π stacking interactions. However, the polar carboxylic acid group will likely limit its solubility in highly nonpolar aliphatic solvents such as hexane.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally good at solvating a wide range of compounds. The polarity of these solvents can interact with the carboxylic acid group, while their organic nature can accommodate the aromatic rings. Therefore, this compound is expected to exhibit good solubility in polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound. The most common method is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess of solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

As no specific quantitative data for the solubility of this compound has been found in the public domain, a data table cannot be provided. Researchers are encouraged to use the experimental protocol outlined above to generate this valuable data. Once obtained, the data should be presented in a clear and structured table, as exemplified below:

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)Data to be determinedData to be determined
0.1 M HClData to be determinedData to be determined
0.1 M NaOHData to be determinedData to be determined
EthanolData to be determinedData to be determined
MethanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
TolueneData to be determinedData to be determined
HexaneData to be determinedData to be determined
DMSOData to be determinedData to be determined

Visualizations

To further clarify the experimental and theoretical aspects discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Add excess this compound to solvent in vials equilibrate Agitate at constant temperature (e.g., 24-72 hours) start->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter analyze Quantify concentration (e.g., by HPLC) filter->analyze end Determine Solubility analyze->end

Figure 1. Experimental workflow for solubility determination.

logical_relationship cluster_properties Molecular Properties compound This compound polar_group Polar Group (Carboxylic Acid) compound->polar_group nonpolar_rings Nonpolar Groups (Thiophene & Phenyl Rings) compound->nonpolar_rings polar_solvent Polar Solvents (e.g., Water, Ethanol) polar_group->polar_solvent Favorable Interaction (Hydrogen Bonding) nonpolar_solvent Nonpolar Solvents (e.g., Toluene, Hexane) polar_group->nonpolar_solvent Unfavorable Interaction nonpolar_rings->polar_solvent Unfavorable Interaction nonpolar_rings->nonpolar_solvent Favorable Interaction (van der Waals, π-π stacking) solubility Solubility polar_solvent->solubility nonpolar_solvent->solubility aprotic_solvent Polar Aprotic Solvents (e.g., DMSO, Acetone) aprotic_solvent->solubility Generally Good Solubilizing Power

Figure 2. Factors influencing the solubility of this compound.

The Diverse Biological Activities of 2-(2-Thienyl)benzoic Acid and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural motif of 2-(2-thienyl)benzoic acid, which combines a benzoic acid scaffold with a thiophene ring, has garnered significant interest in medicinal chemistry. This unique combination gives rise to a diverse range of derivatives with promising biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound and its analogs, with a focus on their anti-inflammatory and anticancer properties. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the assays discussed.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Derivatives of this compound have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade: cyclooxygenases (COX) and lipoxygenases (LOX).

Mechanism of Action: Dual Inhibition of COX and 5-LOX

A notable derivative, 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide (L-652,343), has been identified as a potent dual inhibitor of both COX and 5-lipoxygenase (5-LOX) in vitro.[1] This dual inhibition is significant as it blocks the production of both prostaglandins and leukotrienes, two major classes of pro-inflammatory mediators. The inhibition of these pathways contributes to the compound's observed anti-inflammatory, analgesic, and antipyretic effects.[1] The general mechanism involves the blockade of the arachidonic acid cascade, a central pathway in inflammation.

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Thienyl_Benzoic_Acid_Derivatives This compound Derivatives (e.g., L-652,343) Thienyl_Benzoic_Acid_Derivatives->COX Inhibition Thienyl_Benzoic_Acid_Derivatives->LOX Inhibition

Figure 1: Mechanism of Anti-inflammatory Action.
Quantitative Data for Anti-inflammatory Activity

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Benzo(b)thiophene-2-carboxamideL-652,343COX-[1]
Benzo(b)thiophene-2-carboxamideL-652,3435-LOX-[1]
2-(Trimethoxyphenyl)-thiazolesCompound A2COX-223.26[2]
2-(Trimethoxyphenyl)-thiazolesCompound A3COX-2< 30[2]
Indolizine DerivativesDiethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84[3]

Note: The table includes data from various thienyl and benzoic acid derivatives to indicate the potential activity range. Specific data for this compound should be consulted from primary literature when available.

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric measurement of enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., Amplex™ Red)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the COX Assay Buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the COX Assay Buffer, Heme, and the diluted COX-2 enzyme to each well.

  • Compound Addition: Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor, e.g., Celecoxib).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings are often taken over a period of 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the compound concentration.

start Start prepare_reagents Prepare Reagents (Enzyme, Buffer, Substrate) start->prepare_reagents plate_setup Plate Setup (Enzyme, Buffer, Heme) prepare_reagents->plate_setup add_compounds Add Test Compounds & Controls plate_setup->add_compounds pre_incubation Pre-incubate (37°C, 15 min) add_compounds->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction measure Measure Absorbance/ Fluorescence initiate_reaction->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Figure 2: Workflow for COX-2 Inhibition Assay.

Anticancer Activity: A Multi-faceted Approach

Derivatives of this compound have also demonstrated promising anticancer properties, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition and Beyond

One of the key anticancer mechanisms identified for thiophene-containing compounds is the inhibition of tubulin polymerization .[4] Tubulin is a crucial protein that forms microtubules, which are essential for cell division (mitosis). By disrupting the assembly of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) of cancer cells.

Furthermore, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs) .[5] HDACs are enzymes that play a role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inhibiting cancer cell growth.

The NF-κB (Nuclear Factor kappa B) signaling pathway is another potential target.[6][7][8] NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Inhibition of this pathway can therefore be an effective anticancer strategy.

Thienyl_Benzoic_Acid_Derivatives This compound Derivatives Tubulin Tubulin Thienyl_Benzoic_Acid_Derivatives->Tubulin Inhibition HDAC Histone Deacetylases (HDACs) Thienyl_Benzoic_Acid_Derivatives->HDAC Inhibition NFkB NF-κB Pathway Thienyl_Benzoic_Acid_Derivatives->NFkB Inhibition Microtubules Microtubule Assembly Tubulin->Microtubules Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Gene_Expression Altered Gene Expression HDAC->Gene_Expression Gene_Expression->Apoptosis Cell_Survival Inhibition of Cell Survival & Proliferation NFkB->Cell_Survival

Figure 3: Potential Anticancer Mechanisms.
Quantitative Data for Anticancer Activity

The following table presents the cytotoxic activity (IC50 values) of various benzoic acid and thiophene derivatives against different cancer cell lines. It is important to note that the activity can vary significantly depending on the specific chemical structure and the cancer cell line being tested.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzoic AcidMG63 (Bone Cancer)85.54 (µg/ml)[9]
Benzoic AcidCRM612 (Lung Cancer)102.3 (µg/ml)[9]
Benzoic AcidA673 (Bone Cancer)109.8 (µg/ml)[9]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast Cancer)15.6[10]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast Cancer)18.7[10]
2-((2-Aminophenyl)thio)benzoic acid derivative (PB11)U87 (Glioblastoma)< 0.05[11]
2-((2-Aminophenyl)thio)benzoic acid derivative (PB11)HeLa (Cervical Cancer)< 0.05[11]
Thiazole derivativeC6 (Glioma)3.83[12]
Thiazole derivative with 4-chlorophenylthiazole ringVEGFR-20.051[12]

Note: This table is illustrative and includes data from various benzoic acid and thiophene derivatives to indicate the potential activity range. Specific data for this compound derivatives should be consulted from primary literature when available.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Compounds & Controls seed_cells->treat_cells incubate_48_72h Incubate (48-72 hours) treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate (2-4 hours) add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals incubate_2_4h->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance analyze Calculate % Viability & IC50 measure_absorbance->analyze end End analyze->end

Figure 4: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potent anti-inflammatory and anticancer activities. The derivatives discussed in this guide demonstrate the potential to target key biological pathways, including the arachidonic acid cascade, tubulin polymerization, and critical signaling pathways like NF-κB.

Further research is warranted to synthesize and screen a broader range of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also needed to fully elucidate the signaling pathways modulated by these compounds. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for advancing these promising compounds through the drug discovery and development pipeline.

References

Unveiling the Therapeutic Potential of 2-(2-thienyl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-thienyl)benzoic acid and its derivatives represent a class of compounds with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the identified and putative therapeutic targets of this chemical scaffold. Emerging research points towards two primary areas of interest: the epigenetic reader domain NSD3-PWWP1, implicated in cancer, and the well-established inflammatory enzymes Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX). This document will delve into the available data, detail relevant experimental protocols, and visualize the associated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a small molecule featuring a benzoic acid moiety linked to a thiophene ring. This structural motif has been explored for various biological activities, including radiation protection and blood pressure reduction.[1] More recently, its derivatives have been investigated for their potential as muscle relaxants, parasympatholytics, and anti-inflammatory agents. This guide consolidates the current understanding of the molecular targets of this compound and its analogs, providing a foundational resource for researchers in the field.

Potential Therapeutic Target: NSD3-PWWP1 Domain

A key development in understanding the therapeutic potential of the this compound scaffold came from a fragment-based screening campaign that identified a derivative, 2-[2-(2-Thienyl)vinyl]benzoic acid, as a binder to the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[2][3] NSD3 is a histone methyltransferase, and its PWWP1 domain is a "reader" domain that recognizes methylated histone tails, playing a crucial role in chromatin regulation and gene expression. The NSD3 gene is frequently amplified in breast and squamous lung cancers, and the PWWP1 domain is essential for the viability of certain acute myeloid leukemia cells, making it an attractive target for cancer therapy.[2]

The initial fragment hit, 2-[2-(2-Thienyl)vinyl]benzoic acid, served as a starting point for the development of a potent and selective chemical probe, BI-9321, for the NSD3-PWWP1 domain.[2][4] This probe has been instrumental in elucidating the cellular functions of this epigenetic reader.

Quantitative Data

While specific binding affinity data for the initial fragment, 2-[2-(2-Thienyl)vinyl]benzoic acid, to the NSD3-PWWP1 domain is not detailed in the primary publication, the developed probe, BI-9321, exhibits strong binding and cellular activity.

CompoundTargetAssayAffinity/ActivityReference
BI-9321NSD3-PWWP1Surface Plasmon Resonance (SPR)Kd = 166 nM[5]
BI-9321NSD3-PWWP1NanoBRET (in U2OS cells)IC50 = 1.2 µM[5]
Experimental Protocols

The identification and validation of binders to the NSD3-PWWP1 domain involved several biophysical and cellular techniques.

Fragment-based screening using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method to identify small molecules that bind to a protein target.

  • Principle: The protein of interest is isotopically labeled (e.g., with ¹⁵N) and its 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is recorded. This spectrum provides a unique fingerprint of the protein's folded state. Upon the addition of a small molecule fragment that binds to the protein, changes in the chemical environment of the amino acid residues at the binding site occur, leading to chemical shift perturbations (CSPs) in the HSQC spectrum. By monitoring these changes, binding events can be detected and the location of the binding site can be mapped.

  • Methodology:

    • Protein Preparation: Express and purify the target protein domain (e.g., ¹⁵N-labeled NSD3-PWWP1) in a suitable buffer.

    • NMR Spectroscopy: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein.

    • Fragment Addition: Add a small amount of the fragment compound (e.g., 2-[2-(2-Thienyl)vinyl]benzoic acid) from a concentrated stock solution to the protein sample.

    • Data Acquisition and Analysis: Acquire another 2D ¹H-¹⁵N HSQC spectrum and compare it to the reference spectrum. Significant chemical shift perturbations indicate a binding event. The dissociation constant (Kd) can be estimated by titrating the protein with increasing concentrations of the fragment and fitting the changes in chemical shifts.[6]

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening and determination of binding affinities.

  • Principle: This assay measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. For the NSD3-PWWP1 interaction, a terbium (Tb) chelate (donor) can be conjugated to an antibody recognizing a tag on the NSD3-PWWP1 protein, and a fluorescent acceptor (e.g., d2) can be conjugated to a ligand or another interacting protein. When the donor and acceptor are in close proximity (due to binding), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

  • Methodology:

    • Reagent Preparation: Prepare solutions of the tagged NSD3-PWWP1 protein, the Tb-labeled anti-tag antibody, and the d2-labeled binding partner in an appropriate assay buffer.

    • Assay Plate Setup: In a microplate, add the test compound (e.g., 2-[this compound derivative) at various concentrations.

    • Reaction Mixture: Add the NSD3-PWWP1 protein and the labeled binding partner to the wells.

    • Incubation: Incubate the plate for a specified time to allow the binding reaction to reach equilibrium.

    • Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.[7]

Signaling Pathway

NSD3_PWWP1_Pathway cluster_1 Inhibition Inhibitor This compound derivative PWWP1 PWWP1 Inhibitor->PWWP1 Inhibits Binding

Potential Therapeutic Targets: COX and 5-LOX

A significant body of research points to the anti-inflammatory potential of benzoic acid derivatives. The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Furthermore, the inhibition of 5-Lipoxygenase (5-LOX), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes, represents another important anti-inflammatory strategy. The structural features of this compound and its derivatives make them plausible candidates for dual COX/5-LOX inhibition.

Quantitative Data

While direct inhibitory data for this compound on COX and 5-LOX is limited in the public domain, studies on structurally related thiophene-containing compounds demonstrate potent and selective COX-2 inhibition.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamideCOX-119.567.2[8]
COX-20.29[8]
Celecoxib (Reference)COX-114.233.8[8]
COX-20.42[8]

These findings suggest that the thienylbenzoic acid scaffold is a promising starting point for the development of potent and selective COX-2 inhibitors.

Experimental Protocols

A variety of in vitro assays are available to determine the inhibitory activity of compounds against COX and 5-LOX enzymes.

  • Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) by the cyclooxygenase activity of the enzyme is followed by the reduction of PGG₂ to PGH₂ by the peroxidase activity. This peroxidase activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate.

  • Methodology:

    • Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in a suitable buffer.

    • Assay Plate Setup: Add the test compound at various concentrations to a microplate. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

    • Enzyme Reaction: Add the COX enzyme and heme to the wells and incubate. Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Detection: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the oxidized chromogen.

    • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

  • Principle: This assay measures the activity of 5-LOX by detecting the production of leukotrienes or their downstream products. A common method involves using a fluorometric substrate that is converted into a fluorescent product by the action of the enzyme.

  • Methodology:

    • Reagent Preparation: Prepare solutions of purified 5-LOX enzyme, a suitable substrate (e.g., arachidonic acid), and a detection reagent.

    • Assay Plate Setup: Add the test compound at various concentrations to a microplate. Include a positive control (e.g., zileuton) and a no-inhibitor control.

    • Enzyme Reaction: Add the 5-LOX enzyme to the wells and incubate with the test compound. Initiate the reaction by adding the substrate.

    • Detection: After a set incubation period, stop the reaction and measure the fluorescence or absorbance of the product using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway

Arachidonic_Acid_Pathway cluster_1 Inhibition Inhibitor This compound derivative COX COX Inhibitor->COX Inhibits LOX LOX Inhibitor->LOX Inhibits

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. The identification of the NSD3-PWWP1 domain as a potential target opens up new avenues in cancer epigenetics. Further investigation is required to determine the precise binding affinity of this compound and its close analogs to this target and to explore the structure-activity relationships that govern this interaction.

Simultaneously, the well-established anti-inflammatory potential of related compounds suggests that COX and 5-LOX are highly probable targets. Quantitative screening of this compound and a library of its derivatives against these enzymes is a critical next step to validate this hypothesis and to identify potent and selective inhibitors.

This technical guide provides a framework for future research by summarizing the key potential targets, presenting relevant quantitative data, and outlining detailed experimental protocols. The continued exploration of the this compound scaffold is poised to yield novel drug candidates for the treatment of cancer and inflammatory diseases. novel drug candidates for the treatment of cancer and inflammatory diseases.

References

A Comprehensive Review of 2-(2-Thienyl)benzoic Acid Research for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)benzoic acid and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry, primarily for their potential as anti-inflammatory and analgesic agents. The core structure, featuring a benzoic acid moiety linked to a thiophene ring, serves as a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and mechanisms of action of this compound and its key analogues, with a focus on their potential in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. A common approach involves the Suzuki-Miyaura coupling reaction, a versatile method for forming carbon-carbon bonds.

General Synthesis of this compound

A prevalent method for the synthesis of the parent compound, this compound, involves the reaction of 2-bromobenzoic acid with 2-thienylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

  • Materials: 2-bromobenzoic acid, 2-thienylboronic acid, palladium(II) acetate, triphenylphosphine, sodium carbonate, 1,2-dimethoxyethane (DME), and water.

  • Procedure:

    • A mixture of 2-bromobenzoic acid (1 equivalent), 2-thienylboronic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) is placed in a reaction flask.

    • A solution of sodium carbonate (2 equivalents) in a 3:1 mixture of DME and water is added to the flask.

    • The reaction mixture is heated under reflux with stirring for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product.

    • The solid product is collected by vacuum filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of 2-[2-(2-Thienyl)ethyl]benzoic Acid

The ethyl derivative, 2-[2-(2-thienyl)ethyl]benzoic acid, has been synthesized via a reaction involving thiophene, formaldehyde, and concentrated hydrochloric acid, followed by a reaction with triethyl phosphite.[1] It is noted for its potential in treating inflammatory and metabolic disorders.[1][2]

Synthesis of 2-[2-(2-Thienyl)vinyl]benzoic Acid

A patented method for the preparation of 2-[2-(2-thienyl)vinyl]benzoic acid involves a two-step process of condensation and hydrolysis, starting from O-cyanobenzyl phosphonate. This method is highlighted for its use of readily available raw materials and mild reaction conditions, making it suitable for industrial production.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, most notably as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (SI)Reference
Thieno[2,3-d]pyrimidine derivative (PKD-P14)COX-25.32.6 (over COX-1)
2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivativeCOX-20.0771298[3]
Celecoxib (Reference Drug)COX-20.06405[3]
New 1,2,3-triazolo(thieno)stilbenesTNF-α--[4]

Note: The table summarizes data for structurally related compounds to indicate the potential of the thienyl-benzoic acid scaffold.

Potential Role in NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5] Inhibition of the NF-κB signaling pathway is a promising therapeutic strategy for inflammatory diseases.[6] A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to suppress NF-κB expression in the kidneys and lungs of LPS-induced septic mice, demonstrating superior efficacy to aspirin in this model.[7][8][9] This finding suggests that derivatives of benzoic acid, including the this compound series, may exert their anti-inflammatory effects, at least in part, through the modulation of the NF-κB pathway.

NF_kappa_B_Inhibition_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Benzoic_Acid_Derivative 2-(2-Thienyl)benzoic Acid Derivative Benzoic_Acid_Derivative->IKK Potentially Inhibits

Other Biological Activities

Beyond anti-inflammatory effects, some derivatives have been investigated for other pharmacological properties. For instance, certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives have been screened for muscle relaxant and parasympatholytic activities.

Experimental Protocols for Biological Assays

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX enzymes involves measuring the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to determine the IC50 value.

    • Reconstitute the COX-1 or COX-2 enzyme and prepare the substrate solution (arachidonic acid) in the reaction buffer (e.g., Tris-HCl, pH 8.0) containing necessary co-factors like hematin.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, the test compound dilutions, and the enzyme solution.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution.

    • Incubate for a defined period at 37°C.

    • Stop the reaction by adding a suitable reagent (e.g., a dilute acid).

  • Quantification of PGE2:

    • Measure the concentration of PGE2 produced in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

COX_Inhibition_Assay_Workflow Start Start: Prepare Reagents Prepare_Compounds Prepare Test Compound and Control Dilutions Start->Prepare_Compounds Prepare_Enzyme Prepare COX Enzyme and Substrate Solutions Start->Prepare_Enzyme Incubate_Inhibitor Pre-incubate Enzyme with Inhibitor Prepare_Compounds->Incubate_Inhibitor Prepare_Enzyme->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Measure_PGE2 Measure PGE2 (EIA) Stop_Reaction->Measure_PGE2 Analyze_Data Calculate % Inhibition and IC50 Measure_PGE2->Analyze_Data End End: Results Analyze_Data->End

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new anti-inflammatory drugs. The existing literature indicates that derivatives of this core structure can exhibit potent inhibitory activity against key inflammatory targets such as COX-2 and potentially modulate the NF-κB signaling pathway.

Future research in this area should focus on several key aspects:

  • Synthesis of a broader library of derivatives: Systematic modification of the this compound core is necessary to establish clear structure-activity relationships (SAR).

  • Comprehensive biological evaluation: Screening of new compounds against a panel of inflammatory targets, including both COX isoforms and key components of the NF-κB pathway, will provide a more complete understanding of their mechanism of action.

  • Determination of specific IC50 values: Rigorous in vitro testing is required to quantify the potency and selectivity of these compounds.

  • In vivo efficacy and safety studies: Promising candidates from in vitro studies should be advanced to animal models of inflammation to assess their efficacy, pharmacokinetic properties, and safety profiles.

  • Crystallographic studies: Obtaining crystal structures of this compound and its derivatives in complex with their biological targets would provide invaluable insights for rational drug design and optimization.

By addressing these areas, the full therapeutic potential of this interesting class of compounds can be explored, potentially leading to the discovery of novel and effective treatments for a range of inflammatory conditions.

References

An In-depth Technical Guide to 2-(2-Thienyl)benzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 2-(2-thienyl)benzoic acid. This document consolidates key scientific findings, including detailed experimental protocols for its synthesis, extensive physicochemical and spectroscopic data, and an exploration of its potential therapeutic applications. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Introduction

This compound is a bi-aryl carboxylic acid that has garnered interest in medicinal chemistry due to its structural relationship to known bioactive molecules. The presence of both a thiophene and a benzoic acid moiety suggests a potential for diverse biological activities. This guide delves into the historical context of its synthesis and the evolution of our understanding of its properties.

Discovery and History

The first documented synthesis of this compound, along with its 3- and 4-phenyl isomers, was reported in 1976 by Alexander L. Johnson in The Journal of Organic Chemistry. This seminal work laid the foundation for subsequent investigations into the chemical and biological properties of this class of compounds. The primary synthetic route established was the Ullmann biaryl synthesis, a copper-catalyzed reaction that remains a cornerstone of aryl-aryl bond formation.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₈O₂S
Molecular Weight 204.25 g/mol
CAS Number 6072-49-7
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR Predicted shifts are available and can be used for structural confirmation. Experimental data is not readily available in public databases.
¹³C NMR Predicted shifts are available and can be used for structural confirmation. Experimental data is not readily available in public databases.
Infrared (IR) Characteristic peaks for C=O (carboxylic acid) and C-S (thiophene) stretching are expected.
Mass Spectrometry (MS) The molecular ion peak [M]+ is expected at m/z 204.

Synthesis of this compound

The primary method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.

Experimental Protocol: Ullmann Synthesis of this compound

The following protocol is based on the general principles of the Ullmann biaryl synthesis as described in the initial discovery.

Materials:

  • 2-Iodobenzoic acid

  • Thiophene

  • Copper powder

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 2-iodobenzoic acid (1 equivalent), thiophene (1.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous DMF is prepared in a round-bottom flask.

  • Copper powder (0.2 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux with stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove the copper catalyst.

  • The filtrate is acidified with 2M HCl to precipitate the crude product.

  • The crude product is collected by filtration and washed with water.

  • The crude product is then dissolved in diethyl ether, and the organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Diagram 1: Experimental Workflow for the Ullmann Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Mix 2-iodobenzoic acid, thiophene, K2CO3 in DMF catalyst Add Copper Powder reactants->catalyst reflux Reflux for 12-24h catalyst->reflux filter1 Cool and Filter reflux->filter1 acidify Acidify with HCl filter1->acidify filter2 Collect Crude Product acidify->filter2 dissolve Dissolve in Et2O filter2->dissolve wash Wash and Dry dissolve->wash concentrate Concentrate wash->concentrate recrystallize Recrystallize concentrate->recrystallize final_product final_product recrystallize->final_product Pure this compound G compound This compound Derivative receptor Target Receptor/ Ion Channel compound->receptor inhibition Inhibition/Modulation receptor->inhibition vasoconstriction Vasoconstriction inhibition->vasoconstriction prevents vasodilation Vasodilation inhibition->vasodilation promotes bp_lowering Blood Pressure Lowering vasodilation->bp_lowering G radiation Ionizing Radiation ros Reactive Oxygen Species (ROS) radiation->ros dna_damage DNA Damage ros->dna_damage compound This compound scavenging ROS Scavenging compound->scavenging scavenging->ros neutralizes cell_protection Cellular Protection scavenging->cell_protection leads to

quantum chemical calculations for 2-(2-thienyl)benzoic acid

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. [4]

Mandatory Visualizations

Conformational Isomers of this compound

The relative orientation of the thienyl and benzoic acid rings is a critical structural feature. Two primary conformations, syn and anti, can be considered based on the relative positions of the sulfur atom and the carboxylic acid group.

Conformational_Isomerscluster_synSyn Conformercluster_antiAnti ConformerAThiophene Ring (S atom)BBenzoic Acid Ring (COOH group)A->BS and COOH are on the same side of the C-C bondCThiophene Ring (S atom)DBenzoic Acid Ring (COOH group)C->DS and COOH are on opposite sides of the C-C bondRelRelative StabilityEGlobal Minimum StructureRel->EDetermined by DFTGeometry Optimizationcluster_syncluster_syncluster_syn->Relcluster_anticluster_anticluster_anti->Rel

Caption: Logical relationship between potential conformers.

Thermal Stability and Decomposition of 2-(2-thienyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-thienyl)benzoic acid is a bifunctional molecule incorporating a benzoic acid and a thiophene ring. Its thermal stability is a critical parameter for its application in pharmaceuticals and materials science, influencing storage, processing, and safety. This document outlines the anticipated thermal behavior of this compound, including its expected melting point, decomposition temperature range, and potential decomposition products. Detailed, albeit hypothetical, experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to guide future empirical studies.

Predicted Thermal Properties

The thermal stability of this compound is expected to be primarily governed by the C-C bond linking the thiophene and benzene rings, and the carboxylic acid group. While a precise melting point would be determined experimentally, it is anticipated to be a sharp transition, characteristic of a crystalline solid. Decomposition is likely to occur at temperatures significantly above its melting point.

Predicted Quantitative Data

The following table summarizes the predicted thermal properties for this compound based on analogous compounds. These values require experimental verification.

ParameterPredicted Value/RangeMethod of AnalysisNotes
Melting Point (T_m)150 - 180 °CDifferential Scanning Calorimetry (DSC)Expected to be a sharp endothermic peak.
Onset Decomposition Temperature (T_onset)> 200 °CThermogravimetric Analysis (TGA)Temperature at which significant weight loss begins.
Major Decomposition Step200 - 350 °CThermogravimetric Analysis (TGA)Corresponds to the primary fragmentation of the molecule.
Residual Mass at 600 °C< 5%Thermogravimetric Analysis (TGA)Assumes complete decomposition to volatile products.

Predicted Decomposition Pathway

The thermal decomposition of this compound is most likely to proceed via decarboxylation, a common thermal degradation pathway for carboxylic acids. At elevated temperatures, the carboxylic acid group is expected to be eliminated as carbon dioxide, leading to the formation of 2-phenylthiophene. Further fragmentation of the 2-phenylthiophene backbone would occur at higher temperatures.

Decomposition_Pathway 2-(2-thienyl)benzoic_acid This compound Transition_State Transition State 2-(2-thienyl)benzoic_acid->Transition_State Heat (Δ) 2-phenylthiophene 2-phenylthiophene Transition_State->2-phenylthiophene Decarboxylation CO2 Carbon Dioxide (CO2) Transition_State->CO2 Fragments Smaller Volatile Fragments 2-phenylthiophene->Fragments High Temperature Fragmentation Experimental_Workflow cluster_synthesis Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization DSC_Analysis Differential Scanning Calorimetry (DSC) Characterization->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Characterization->TGA_Analysis Melting_Point Determine Melting Point and Enthalpy of Fusion DSC_Analysis->Melting_Point Decomposition_Profile Determine Decomposition Temperature and Mass Loss TGA_Analysis->Decomposition_Profile Report Comprehensive Thermal Stability Report Melting_Point->Report Decomposition_Profile->Report

Crystal Structure of 2-(2-thienyl)benzoic Acid: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-(2-thienyl)benzoic acid (CAS 6072-49-7), a molecule of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific databases and literature, the experimental crystal structure, including crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound, is not publicly available at the time of this report. This document, therefore, summarizes the current state of knowledge, provides detailed experimental methodologies for the synthesis and crystal structure determination of related compounds, and outlines the general workflow for such an analysis. This guide is intended to serve as a resource for researchers undertaking the crystallographic analysis of this and similar molecular compounds.

Introduction

This compound is an aromatic carboxylic acid containing both a phenyl and a thiophene ring. The relative orientation of these two rings, governed by the torsion angle around the C-C single bond connecting them, and the intermolecular interactions dictated by the carboxylic acid and thiophene groups, are of significant interest for understanding its solid-state properties. These properties are crucial for applications in drug development, where polymorphism and crystal packing can significantly impact a drug's solubility, bioavailability, and stability.

While the specific crystal structure of this compound remains undetermined, analysis of closely related structures provides insights into the potential molecular conformations and intermolecular interactions that may be expected.

Synthesis and Crystallization of Thienyl-Containing Benzoic Acid Derivatives

General Synthetic Approach (Illustrative):

A plausible synthetic route could involve a Suzuki or Stille coupling reaction between a boronic acid or ester derivative of one ring system and a halide of the other.

Synthesis_Workflow ReactantA 2-bromobenzoic acid derivative Coupling Suzuki Coupling ReactantA->Coupling ReactantB Thiophene-2-boronic acid ReactantB->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product This compound Workup->Product

Caption: Illustrative workflow for the synthesis of this compound via a Suzuki coupling reaction.

Crystallization Protocol:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by controlled cooling.

  • Solvent Selection: A screening of various solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) is performed to identify a solvent in which the compound has moderate solubility.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent to create a saturated solution.

    • If the solution is colored by impurities, activated charcoal can be added and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature.

    • Further cooling in a refrigerator or ice bath can promote crystallization.

    • For slow evaporation, the saturated solution is left in a loosely covered container in a vibration-free environment.

    • The resulting crystals are collected by filtration and washed with a small amount of cold solvent.

Crystal Structure Determination Workflow

The determination of a molecule's crystal structure by single-crystal X-ray diffraction follows a well-established workflow.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Intermolecular Interactions

Based on the structures of related benzoic acid and thiophene-containing molecules, several key structural features can be anticipated for this compound.

Table 1: Expected Crystallographic and Molecular Parameters (Hypothetical)

Parameter Expected Value/Feature
Crystal System Likely to be in a lower symmetry system (e.g., Monoclinic, Triclinic)
Space Group Centrosymmetric space groups are common for achiral molecules
Hydrogen Bonding Carboxylic acid dimer formation (R²₂(8) motif) is highly probable
π-π Stacking Potential for stacking between phenyl and/or thiophene rings

| Molecular Conformation | The dihedral angle between the phenyl and thiophene rings will be a key feature, likely non-planar due to steric hindrance. |

The carboxylic acid groups are strong hydrogen bond donors and acceptors and are expected to form centrosymmetric dimers. The aromatic rings provide opportunities for π-π stacking interactions, which would contribute to the overall stability of the crystal packing. The sulfur atom in the thiophene ring can also participate in weaker C-H···S interactions.

Conclusion and Future Work

The crystal structure of this compound remains an open area for investigation. The experimental determination of its solid-state structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science. The methodologies and anticipated structural features outlined in this guide provide a framework for future studies. Researchers are encouraged to pursue the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound to elucidate its precise molecular conformation and intermolecular interactions. The resulting crystallographic data would enable a deeper understanding of its structure-property relationships.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Thienyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2-thienyl)benzoic acid are significant structural motifs found in a variety of pharmacologically active compounds and advanced materials. The synthesis of these biaryl compounds, which links a benzoic acid ring with a thiophene ring, is a key step in the development of new chemical entities. This document provides detailed application notes and experimental protocols for the primary synthetic routes to these derivatives, with a focus on transition metal-catalyzed cross-coupling reactions. The methodologies discussed include the Suzuki-Miyaura coupling, the Ullmann condensation, and the Negishi coupling, offering researchers a selection of strategies adaptable to various substrates and laboratory capabilities.

Overview of Primary Synthetic Strategies

The construction of the C-C bond between the thiophene and benzoic acid rings is most commonly achieved through well-established cross-coupling reactions. Each method offers distinct advantages regarding substrate scope, reaction conditions, and catalyst selection.

G cluster_start Starting Materials cluster_reactions Cross-Coupling Reactions cluster_product Product Halobenzoic 2-Halobenzoic Acid (X = Br, I, Cl) Suzuki Suzuki-Miyaura Coupling Halobenzoic->Suzuki Ullmann Ullmann Condensation Halobenzoic->Ullmann Negishi Negishi Coupling Halobenzoic->Negishi ThiopheneBoronic Thiophene-2-boronic Acid ThiopheneBoronic->Suzuki Thiophene Thiophene Thiophene->Ullmann ThiopheneZinc Thienylzinc Halide ThiopheneZinc->Negishi Product This compound Derivative Suzuki->Product Ullmann->Product Negishi->Product

Caption: Key synthetic routes to this compound derivatives.

Method 1: Suzuki-Miyaura Cross-Coupling

Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[1] It involves the palladium-catalyzed coupling of an organoboron compound (e.g., thiophene-2-boronic acid) with an organohalide (e.g., 2-bromobenzoic acid).[1][2] This method is widely favored due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and catalysts.[2][3] The use of suitable phosphine ligands is often crucial for achieving high yields, especially with sterically hindered substrates.[1]

Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Ar'-B(OH)₂ / Base RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX 2-Halobenzoic Acid (Ar-X) ArX->OxAdd ArB Thiophene Boronic Acid (Ar'-B(OH)₂) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with thiophene-2-boronic acid.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)[1]

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and RuPhos ligand (0.04 equiv). Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify to a pH of 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[1]

Method 2: Ullmann Condensation

Application Note: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-C, C-O, C-N, and C-S bonds.[4][5] For the synthesis of this compound, it typically involves the coupling of a 2-halobenzoic acid with thiophene. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[4][5] However, modern protocols have been developed that use soluble copper catalysts, often with ligands like phenanthroline or diamines, which allow the reaction to proceed under milder conditions.[4][5] The reaction is often facilitated by an electron-withdrawing group on the aryl halide.[5]

Experimental Protocol: This protocol describes a modified Ullmann-type reaction for the synthesis of 2-(thienylthio)benzoic acids, a related class of compounds, which can be adapted. Direct C-C coupling often requires more specialized conditions.

Materials:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • Thiophenol (as a model for thiophene reactivity) (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Nitrobenzene as solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-chlorobenzoic acid (1.0 equiv), K₂CO₃ (2.0 equiv), and CuI (0.1 equiv).

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous DMF and thiophenol (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 140-160 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into a stirred solution of 1 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the residue by column chromatography or recrystallization to obtain the desired product.

Method 3: Negishi Cross-Coupling

Application Note: The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organohalide.[6][7] This method is highly effective for forming C(sp²)-C(sp²) bonds and is known for its high functional group tolerance and reactivity, often proceeding under mild conditions.[8][9] The key step is the preparation of the organozinc reagent (e.g., thienylzinc halide), which can be generated in situ or prepared beforehand from the corresponding organolithium or Grignard reagent.[6]

Experimental Protocol: This protocol provides a general method for the Negishi coupling of 2-bromobenzoic acid with a pre-formed thienylzinc reagent.

Materials:

  • For Organozinc Reagent:

    • 2-Bromothiophene (1.0 equiv)

    • n-Butyllithium (1.0 equiv) in hexanes

    • Zinc chloride (ZnCl₂), anhydrous (1.1 equiv) in THF

    • Anhydrous Tetrahydrofuran (THF)

  • For Coupling Reaction:

    • 2-Bromobenzoic acid (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Thienylzinc Chloride: a. Dissolve 2-bromothiophene in anhydrous THF in a flame-dried, inert-atmosphere flask and cool to -78 °C. b. Slowly add n-butyllithium and stir for 1 hour at -78 °C. c. In a separate flask, dissolve anhydrous ZnCl₂ in THF. d. Transfer the ZnCl₂ solution to the lithiated thiophene solution at -78 °C and allow the mixture to warm to room temperature. The thienylzinc chloride solution is now ready for use.

  • Coupling Reaction: a. In a separate inert-atmosphere flask, dissolve 2-bromobenzoic acid and Pd(PPh₃)₄ in anhydrous THF. b. Add the freshly prepared thienylzinc chloride solution to the flask via cannula. c. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: a. Cool the reaction and quench by slowly adding saturated aqueous NH₄Cl. b. Acidify with 1 M HCl to pH 2-3. c. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. d. Concentrate the solvent and purify the crude product by column chromatography.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical conditions and outcomes for the described synthetic methods, providing a guide for selecting the most appropriate route.

Method Typical Substrates Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Typical Yield (%) Ref.
Suzuki-Miyaura 2-Bromobenzoic acid, Thiophene-2-boronic acidPd(OAc)₂/RuPhos (2-4%)K₃PO₄ (3.0)Toluene10012-2470-95[1]
Suzuki-Miyaura 2-Halobenzoic acid, Phenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1%)K₂CO₃ (3.0)WaterRoom Temp1.5-685-98[10]
Ullmann 2-Chlorobenzoic acid, AminesCuI (10%)PyridineDMF100-1403-560-94[5][11]
Negishi Aryl Bromides, sec-Alkylzinc HalidesPd(OAc)₂/CPhos (1%)-THF/TolueneRoom Temp12-2475-95[8]
Negishi Heteroaryl Halides, Alkylzinc HalidesPdCl₂(Amphos)₂ (5%)-DMA601-321-80[9][12]

Note: Yields are highly dependent on the specific substrates, ligands, and reaction conditions used.

Experimental Workflow Visualization

G start_node Start setup 1. Reaction Setup - Add reagents (halide, boronic acid, base) - Add catalyst/ligand start_node->setup end_node Pure Product solvent 2. Add Solvent & Degas - Add anhydrous solvent - Purge with N₂/Ar setup->solvent react 3. Heat & Stir - Heat to target temperature - Stir under inert atmosphere solvent->react monitor 4. Monitor Progress - TLC or LC-MS analysis react->monitor monitor->react Incomplete workup 5. Work-up - Cool to RT - Quench and acidify monitor->workup Complete extract 6. Extraction - Extract with organic solvent - Wash with water & brine workup->extract dry 7. Dry & Concentrate - Dry over MgSO₄/Na₂SO₄ - Remove solvent via rotary evaporation extract->dry purify 8. Purification - Column chromatography or - Recrystallization dry->purify purify->end_node

Caption: General experimental workflow for a cross-coupling reaction.

References

Application Notes and Protocols: 2-(2-thienyl)benzoic acid in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific examples of 2-(2-thienyl)benzoic acid being utilized as a primary ligand or key substrate in organometallic catalysis. While numerous studies detail the catalytic applications of various benzoic acid and thiophene derivatives, the specific compound, this compound, does not appear to be a widely reported component in this context.

This document, therefore, will provide a detailed overview of the catalytic applications of structurally related compounds, offering insights into the potential, yet currently undocumented, applications of this compound. The protocols and data presented are based on analogous systems and are intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of this specific molecule.

Introduction: Potential Catalytic Roles of this compound

This compound possesses two key functional motifs that suggest its potential utility in organometallic catalysis: the carboxylic acid group and the thiophene ring.

  • Carboxylic Acid Group as a Directing Group: The carboxylate moiety is a well-established directing group in transition metal-catalyzed C-H activation reactions. It can coordinate to a metal center, positioning the catalyst for selective functionalization of the ortho C-H bonds of the benzoic acid ring.

  • Thiophene Moiety as a Ligand Component: The sulfur atom in the thiophene ring can act as a soft donor, coordinating to various transition metals. This, combined with the potential for C-H activation on the thiophene ring, makes it a candidate for involvement in catalytic cycles.

  • Bidentate Ligand Potential: The molecule could potentially act as a bidentate ligand, coordinating to a metal center through both the carboxylate oxygen and the thiophene sulfur, forming a stable chelate ring that could influence the reactivity and selectivity of the catalyst.

Analogous Catalytic Applications

Based on the reactivity of similar molecules, we can hypothesize several potential applications for this compound in organometallic catalysis.

Palladium-Catalyzed C-H Functionalization

Benzoic acids are known substrates for palladium-catalyzed C-H functionalization, where the carboxylate group directs the catalyst to the ortho position. While no examples with this compound are available, related transformations provide a blueprint for potential reactions.

Hypothetical Application: Ortho-arylation of this compound.

Logical Workflow for a Hypothetical Ortho-Arylation Reaction:

sub This compound + Aryl Halide cat Pd(OAc)₂ sub->cat base Base (e.g., K₂CO₃) cat->base oxidant Oxidant (e.g., Ag₂CO₃) base->oxidant product Ortho-arylated Product oxidant->product solvent Solvent (e.g., DMA)

Caption: Hypothetical workflow for the ortho-arylation of this compound.

Iridium-Catalyzed C-H Functionalization

Iridium catalysts have been successfully employed for the ortho-C–H methylation and amination of various benzoic acids.[1][2][3] These methods are valued for their high regioselectivity and functional group tolerance.

Potential Application: Ortho-methylation of this compound.

Experimental Protocol (Adapted from Iridium-Catalyzed Methylation of Benzoic Acids):

Materials:

  • This compound

  • [Cp*IrCl₂]₂ (Iridium precatalyst)

  • Methylboronic acid or a suitable methylating agent

  • Silver carbonate (Ag₂CO₃) as an oxidant

  • Potassium phosphate (K₃PO₄) as a base

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a dry reaction vial, add this compound (1.0 equiv), [Cp*IrCl₂]₂ (2.5 mol%), methylboronic acid (3.0 equiv), Ag₂CO₃ (2.0 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data from Analogous Iridium-Catalyzed Methylation of Benzoic Acids:

SubstrateCatalyst Loading (mol%)Yield (%)Reference
Benzoic Acid[CpIrCl₂]₂ (2.5)85[1]
4-Methoxybenzoic Acid[CpIrCl₂]₂ (2.5)92[1]
4-(Trifluoromethyl)benzoic Acid[Cp*IrCl₂]₂ (2.5)78[1]
Rhodium-Catalyzed Reactions

While no direct applications with this compound have been found, rhodium complexes have been used in C-H activation of related heterocyclic compounds. For instance, rhodium(III) has been shown to catalyze the C-H functionalization of 2-phenylpyridines. The nitrogen atom of the pyridine ring acts as a directing group in a similar fashion to a carboxylate.

Potential Signaling Pathway for Rhodium-Catalyzed C-H Activation:

start Rh(III) Precatalyst intermediate1 Coordination Complex start->intermediate1 substrate This compound substrate->intermediate1 intermediate2 Cyclometalated Intermediate (C-H Activation) intermediate1->intermediate2 C-H Cleavage intermediate3 Insertion Product intermediate2->intermediate3 coupling_partner Coupling Partner (e.g., Alkyne, Alkene) coupling_partner->intermediate3 Migratory Insertion product Functionalized Product intermediate3->product Reductive Elimination catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->start

Caption: A potential catalytic cycle for rhodium-catalyzed C-H functionalization.

Conclusion and Future Outlook

The exploration of this compound in organometallic catalysis remains an open field of research. Based on the well-established reactivity of its constituent moieties, this compound holds promise as a substrate for directed C-H functionalization and as a potential ligand in various catalytic transformations. The protocols and conceptual frameworks provided in these application notes, derived from analogous systems, offer a starting point for researchers to investigate and unlock the catalytic potential of this compound. Future work should focus on the synthesis and characterization of its organometallic complexes and the systematic evaluation of their catalytic activity in key organic transformations such as cross-coupling and C-H activation reactions.

References

Application of 2-(2-thienyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-thienyl)benzoic acid is a versatile scaffold in medicinal chemistry, holding potential for the development of novel therapeutic agents across various disease areas. Its unique structure, featuring a benzoic acid moiety linked to a thiophene ring, provides a foundation for the design of molecules with diverse biological activities. This document provides a comprehensive overview of the potential applications of this compound and its derivatives, including detailed experimental protocols for their synthesis and biological evaluation. While specific biological data for this compound itself is limited in the public domain, this guide draws upon data from structurally related compounds to illustrate its potential and provide a framework for future research.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, derivatives of this compound are promising candidates for development in the following therapeutic areas:

  • Anti-inflammatory Agents: The thienyl group is present in known anti-inflammatory drugs, and related benzoic acid derivatives have shown inhibitory activity against key inflammatory enzymes like cyclooxygenase (COX).

  • Anticancer Agents: The benzoic acid scaffold is a common feature in various anticancer agents. Derivatives incorporating a thienyl group may exhibit cytotoxic effects through mechanisms such as tubulin polymerization inhibition or induction of apoptosis.

  • Muscle Relaxants: Certain benzoic acid derivatives have demonstrated muscle relaxant properties.

  • Parasympatholytics (Spasmolytics): The structural motif of this compound suggests potential for anticholinergic or spasmolytic activity.

Data Presentation

The following tables summarize quantitative data for compounds structurally related to this compound, illustrating the potential potency of this chemical class.

Table 1: Anti-inflammatory Activity of Related Benzoic Acid and Thiophene Derivatives (COX Inhibition)

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
PKD-P14 (a thieno[2,3-d]pyrimidine)COX-25.3>18.8
Celecoxib (Reference Drug)COX-20.08117.5
Meloxicam (Reference Drug)COX-2--

Note: Data for PKD-P14 is from a competitive ELISA assay[1]. Data for Celecoxib is provided as a reference for a selective COX-2 inhibitor[2].

Table 2: Anticancer Activity of Related Thiophene and Benzoic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
A novel 5-arylalkynyl-2-benzoyl thiophene (PST-3)BT549 (Breast)15.42Tubulin Polymerization Inhibition
MDA-MB-468 (Breast)16.33
Thiazole-based chalcone (Compound 2e)Ovar-3 (Ovarian)1.55 - 2.95Tubulin Polymerization Inhibition
MDA-MB-468 (Breast)
Benzoic acidMG63 (Bone)85.54 ± 3.17 (48h)Cytotoxicity
CRM612 (Lung)102.7 ± 8.7 (48h)
A673 (Pharyngeal)115.9 ± 12.1 (48h)

Note: Data for PST-3 and thiazole-based chalcone are from tubulin polymerization inhibition studies[3][4]. Data for benzoic acid is from an MTT assay[5].

Table 3: Spasmolytic (Parasympatholytic) Activity of Related Benzoic Acid Derivatives on Isolated Guinea Pig Ileum

CompoundAgonistIC50 (µM)
MethyleugenolAcetylcholine-induced contraction~82
Histamine-induced contraction~124
KCl-induced contraction~65
Quercetin (Flavonoid aglycone)Spontaneous contraction7.8
Luteolin (Flavonoid aglycone)Spontaneous contraction9.8
Apigenin (Flavonoid aglycone)Spontaneous contraction12.5

Note: Data for Methyleugenol and flavonoid aglycones are from studies on isolated guinea pig ileum[6][7].

Experimental Protocols

Synthesis of this compound Derivatives

A general synthesis for a related compound, 2-[2-(2-thienyl)vinyl]benzoic acid, is described in a patent, which can be adapted for the synthesis of this compound and its derivatives[8]. A plausible synthetic route for this compound could involve a Suzuki coupling reaction between 2-bromobenzoic acid and 2-thienylboronic acid.

Protocol 1: Synthesis of this compound via Suzuki Coupling

Materials:

  • 2-Bromobenzoic acid

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 2-thienylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • Add a 3:1 mixture of toluene and water to the flask.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow Reactants 2-Bromobenzoic Acid + 2-Thienylboronic Acid Reaction Suzuki Coupling (Reflux) Reactants->Reaction Catalyst Pd(OAc)2, PPh3, K2CO3 Toluene/Water Catalyst->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Assay_Buffer Prepare Assay Buffer (with Heme & Probe) Add_Buffer Add Buffer to Plate Assay_Buffer->Add_Buffer Compound_Dilutions Prepare Compound Serial Dilutions Add_Compound Add Test Compound Compound_Dilutions->Add_Compound Add_Buffer->Add_Compound Add_Enzyme Add COX-1 or COX-2 & Incubate Add_Compound->Add_Enzyme Add_Substrate Add Arachidonic Acid Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50 MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compound (48-72h incubation) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution (3-4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability & Determine IC50 Absorbance_Measurement->Data_Analysis Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thienylbenzoic_Acid This compound Thienylbenzoic_Acid->COX_Enzymes Inhibition Apoptosis_Pathway Thienylbenzoic_Acid This compound Derivative Mitochondria Mitochondria Thienylbenzoic_Acid->Mitochondria Stress Signal Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Notes and Protocols: 2-(2-thienyl)benzoic Acid as a Versatile Building Block for Novel Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(2-thienyl)benzoic acid as a fundamental building block for the synthesis of novel functional materials, including metal-organic frameworks (MOFs) and conjugated polymers. The unique structural and electronic properties of the thienyl-benzoic acid moiety make it an attractive candidate for applications in gas storage, catalysis, sensing, and organic electronics. This document offers detailed, adaptable experimental protocols and expected material characteristics based on established synthetic methodologies for related compounds.

Synthesis of a Novel Zinc-Based Metal-Organic Framework (MOF)

The bifunctional nature of this compound, featuring both a carboxylic acid group and a sulfur-containing thiophene ring, makes it an excellent ligand for the construction of porous MOFs. The following protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF, herein designated as ZTB-MOF-1 (Zinc Thienyl-Benzoate MOF-1), using this compound as the organic linker.

Experimental Protocol: Solvothermal Synthesis of ZTB-MOF-1

Materials:

  • This compound (C₁₁H₈O₂S)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve 40.8 mg (0.2 mmol) of this compound in 10 mL of DMF. In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Reaction Mixture: Combine the two solutions in the Teflon-lined stainless-steel autoclave. Add 1 mL of ethanol as a modulator to control crystal growth.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to 110 °C for 24 hours.

  • Product Isolation: After the reaction, cool the autoclave to room temperature. Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules.

  • Activation: To activate the MOF and remove guest solvent molecules from the pores, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours. Afterwards, decant the chloroform and heat the crystals under vacuum at 150 °C for 12 hours.

Data Presentation: Expected Characteristics of ZTB-MOF-1
PropertyExpected ValueCharacterization Method
Yield ~75%Gravimetric Analysis
BET Surface Area 800 - 1200 m²/gNitrogen Adsorption
Pore Volume 0.4 - 0.6 cm³/gNitrogen Adsorption
Thermal Stability Up to 350 °CThermogravimetric Analysis (TGA)
Crystal System Monoclinic or OrthorhombicSingle-Crystal X-ray Diffraction

Diagram: Solvothermal Synthesis Workflow

solvothermal_synthesis Workflow for the Solvothermal Synthesis of ZTB-MOF-1 reactant_prep Reactant Preparation (Dissolve this compound and Zinc Nitrate in DMF) mixing Mixing (Combine solutions in Teflon-lined autoclave) reactant_prep->mixing solvothermal Solvothermal Reaction (Heat at 110 °C for 24h) mixing->solvothermal isolation Product Isolation (Cooling and Centrifugation) solvothermal->isolation washing Washing (With fresh DMF and Ethanol) isolation->washing activation Activation (Solvent exchange with Chloroform and vacuum heating) washing->activation final_product Final Product (ZTB-MOF-1) activation->final_product

Caption: Step-by-step workflow for the synthesis of ZTB-MOF-1.

Synthesis of a Conjugated Polymer via Suzuki Coupling

The presence of the thiophene ring in this compound allows for its use as a monomer in polymerization reactions, particularly through cross-coupling methods like the Suzuki coupling. To achieve this, the monomer first needs to be functionalized with a second reactive group, for example, a bromo-substituent. The following protocol outlines a hypothetical synthesis of a conjugated polymer using a dibromo-derivative of this compound.

Experimental Protocol: Suzuki Coupling Polymerization

Materials:

  • 5-bromo-2-(5-bromo-2-thienyl)benzoic acid (Monomer)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (Co-monomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium carbonate (K₂CO₃) (Base)

  • Toluene (Solvent)

  • Water (Solvent)

  • Methanol (for precipitation)

  • Soxhlet extraction apparatus

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-2-(5-bromo-2-thienyl)benzoic acid (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v, 20 mL).

  • Polymerization: Stir the reaction mixture vigorously at 90 °C for 48 hours under the inert atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.

  • Purification: Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and finally chloroform to remove catalyst residues and oligomers. The chloroform fraction contains the desired polymer.

  • Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.

Data Presentation: Expected Polymer Characteristics
PropertyExpected ValueCharacterization Method
Yield > 80%Gravimetric Analysis
Number-Average Molecular Weight (Mn) 10,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Thermal Decomposition Temp. (Td) > 300 °CTGA
UV-Vis Absorption (in solution) λₘₐₓ ≈ 350-400 nmUV-Vis Spectroscopy
Photoluminescence (in solution) Emission ≈ 450-500 nmFluorescence Spectroscopy

Diagram: Suzuki Coupling Polymerization Workflow

suzuki_polymerization Workflow for Suzuki Coupling Polymerization setup Reaction Setup (Monomers, Base, Catalyst in Schlenk flask) inert Inert Atmosphere (Evacuate and backfill with Argon) setup->inert solvents Solvent Addition (Degassed Toluene/Water) inert->solvents polymerization Polymerization (Stir at 90 °C for 48h) solvents->polymerization precipitation Precipitation (Pour into Methanol) polymerization->precipitation purification Purification (Soxhlet Extraction) precipitation->purification drying Drying (Vacuum oven at 60 °C) purification->drying final_polymer Final Polymer drying->final_polymer

Caption: Step-by-step workflow for the synthesis of a conjugated polymer.

Potential Applications and Signaling Pathways

Materials derived from this compound are anticipated to have a range of applications due to their unique electronic and structural properties.

Potential Applications:
  • Gas Storage and Separation: The porous nature of ZTB-MOF-1 could be exploited for the selective adsorption of gases like CO₂ or CH₄.

  • Heterogeneous Catalysis: The metal centers and the thiophene-containing linkers in the MOF could act as catalytic sites for organic transformations.

  • Chemical Sensing: The photoluminescent properties of the conjugated polymer could be utilized for sensing applications, where the fluorescence is quenched or enhanced in the presence of specific analytes.

  • Organic Electronics: The conjugated backbone of the polymer suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) as an active layer.

Diagram: Logical Relationship of Material Properties and Applications

material_applications Relationship between Material Properties and Applications building_block This compound mof Metal-Organic Framework (ZTB-MOF-1) building_block->mof polymer Conjugated Polymer building_block->polymer porosity High Surface Area & Porosity mof->porosity catalysis Catalytic Sites (Metal & Ligand) mof->catalysis luminescence Photoluminescence polymer->luminescence conjugation π-Conjugated System polymer->conjugation gas_storage Gas Storage & Separation porosity->gas_storage catalysis_app Heterogeneous Catalysis catalysis->catalysis_app sensing Chemical Sensing luminescence->sensing oled Organic Electronics (OLEDs, OPVs) conjugation->oled

Caption: From building block to functional materials and their applications.

Application Notes and Protocols for the Quantification of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-thienyl)benzoic acid is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and impurity profiling. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The presented methodologies are based on established analytical principles for similar benzoic acid derivatives and serve as a comprehensive guide for method development and validation.

Analytical Methods

A comparative overview of different analytical techniques for the quantification of this compound is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient could be: 0-1 min (30% A), 1-10 min (30-70% A), 10-12 min (70% A), 12-13 min (70-30% A), 13-15 min (30% A).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The UV spectrum of benzoic acid derivatives typically shows maximum absorption around 230 nm.[1] The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extract Extraction (LLE/SPE) evaporate Evaporate & Reconstitute extract->evaporate inject Inject into UHPLC evaporate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantify using Internal Standard detect->quantify GCMS_Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis extract Solvent Extraction derivatize Derivatization (e.g., TMS) extract->derivatize inject Injection derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect SIM Detection ionize->detect UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification prepare_std Prepare Standard Solutions scan_lambda_max Determine λmax prepare_std->scan_lambda_max prepare_sample Prepare Sample Solution measure_abs Measure Absorbance prepare_sample->measure_abs scan_lambda_max->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve determine_conc Determine Concentration calibration_curve->determine_conc

References

Application Notes and Protocols for the Analysis of 2-(2-thienyl)benzoic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 2-(2-thienyl)benzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to serve as a comprehensive guide for researchers involved in drug discovery, development, and quality control.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds like this compound. The method outlined below provides a starting point for developing a validated analytical procedure.

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • Phosphoric acid or Formic acid (for mobile phase adjustment)

    • This compound reference standard

2. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction: For solid samples, extraction with methanol or acetonitrile followed by filtration through a 0.45 µm syringe filter is recommended. Liquid samples may be diluted directly with the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for such analyses.[1] For Mass Spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[1]

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is often employed to ensure good separation and peak shape. A typical gradient might be:

    • 0-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-21 min: 70-30% B

    • 21-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm). A DAD can be used to obtain the full UV spectrum for peak identification.

  • Injection Volume: 10 µL

Data Presentation: HPLC

The following table summarizes typical quantitative data that can be obtained from the HPLC analysis of this compound. Please note that these are representative values and may vary depending on the specific instrumentation and conditions used.

ParameterRepresentative Value
Retention Time (RT)8-12 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.3 - 1.5 µg/mL
Recovery98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chemicals and Reagents:

    • Dichloromethane (GC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

    • Pyridine (GC grade)

    • This compound reference standard

2. Sample Preparation and Derivatization:

  • Extraction: Extract the sample containing this compound with a suitable organic solvent like dichloromethane.

  • Derivatization (Silylation):

    • Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Data Presentation: GC-MS

The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. These values are predictive and should be confirmed by experimental analysis.

ParameterRepresentative Value
Retention Time (RT)15-20 min
Molecular Ion (M+) of TMS derivativem/z 290
Key Fragment Ionsm/z 275 (M-15), 197, 111, 73
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.15 µg/mL

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column HPLC->Separation Detection DAD/UV-Vis Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Capillary Column GCMS->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometer Ionization->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: General workflow for GC-MS analysis.

References

Application Note and Protocol for the Synthesis of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 2-(2-thienyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This protocol is designed to be a reliable starting point for researchers in both academic and industrial laboratories.

Introduction

This compound and its derivatives are of significant interest due to their presence in various biologically active compounds and functional materials. The synthesis of such biaryl compounds can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids under relatively mild conditions.[1][2] This protocol outlines the synthesis of this compound via the coupling of 2-bromobenzoic acid and thiophene-2-boronic acid.

Reaction Scheme

The overall reaction is depicted below:

Experimental Protocol

This section details the necessary materials and step-by-step procedure for the synthesis of this compound.

3.1. Materials:

  • 2-Bromobenzoic acid

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

3.2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

3.3. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and anhydrous potassium phosphate (3.0 equivalents).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.[1]

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes to ensure an inert atmosphere.

3.4. Reaction Procedure:

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

3.5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Data Presentation

The following table summarizes the typical quantities of reagents and expected yield for this synthesis.

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsTypical Amount (mmol)Typical Mass/Volume
2-Bromobenzoic acid201.031.05.01.005 g
Thiophene-2-boronic acid127.961.26.00.768 g
Palladium(II) acetate (Pd(OAc)₂)224.500.020.122.5 mg
RuPhos476.600.040.295.3 mg
Potassium phosphate (K₃PO₄)212.273.015.03.184 g
Toluene---50 mL
This compound 204.24 - - ~70-90% Yield

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromobenzoic acid - Thiophene-2-boronic acid - K₃PO₄ catalyst Prepare Catalyst: - Pd(OAc)₂ - RuPhos in Toluene setup Assemble Reaction: - Add catalyst to reactants - Add Toluene - Degas with N₂/Ar heat Heat to 100 °C (12-24 h) setup->heat acidify Acidify with 1 M HCl heat->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify: - Column Chromatography or - Recrystallization dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Palladium compounds and phosphine ligands can be toxic and should be handled with care.

  • Toluene is flammable and should be kept away from ignition sources.

  • Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols: 2-(2-Thienyl)benzoic Acid and its Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-thienyl)benzoic acid and its derivatives as versatile fluorescent probes. The inherent photophysical properties of the thiophene moiety, coupled with the tunability afforded by the benzoic acid group, make these compounds promising candidates for a range of applications in biological and environmental sensing.

Introduction

Thiophene-based fluorophores are a class of organic dyes known for their high photostability, tunable emission spectra, and sensitivity to their microenvironment. This compound serves as a fundamental scaffold for the development of novel fluorescent probes. By modifying the carboxylic acid group or the thiophene ring, researchers can design probes with high selectivity and sensitivity for specific analytes, including metal ions and biologically important molecules. These probes often exhibit a "turn-on" or "turn-off" fluorescence response upon binding to their target, enabling quantitative detection.

Key Applications

Detection of Metal Ions

Thiophene-based fluorescent probes have demonstrated significant utility in the selective detection of various metal ions. The coordination of metal ions with heteroatoms (sulfur and oxygen) and the nitrogen atoms in Schiff base derivatives can lead to significant changes in the photophysical properties of the molecule, such as chelation-enhanced fluorescence (CHEF).

Table 1: Performance of Thiophene-Based Fluorescent Probes for Metal Ion Detection

Probe Name/DerivativeTarget AnalyteDetection LimitSolvent SystemReference
(E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide (DHADC)Zn²⁺2.55 µMNot Specified[1]
N′-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L1)Ga³⁺6.23 × 10⁻⁸ MDMSO/H₂O[2]
N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L2)Ga³⁺1.15 × 10⁻⁸ MDMSO/H₂O[2]
Bioimaging and Cellular Staining

The lipophilic nature of the thiophene ring allows for the development of probes that can readily penetrate cell membranes, making them suitable for in vivo and in vitro imaging. These probes have been successfully employed to visualize the distribution of metal ions and other analytes within living cells and even whole organisms like zebrafish.

A notable application is the detection of reduced nicotinamide adenine dinucleotide (NADH), a crucial coenzyme in cellular metabolism. Thiophene-based probes can be designed to react with NADH, resulting in a fluorescent product that allows for the monitoring of cellular redox states.

Experimental Protocols

General Protocol for Metal Ion Detection

This protocol provides a general guideline for using a this compound-derived fluorescent probe for the detection of a target metal ion in an aqueous or semi-aqueous solution.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., HEPES, Tris-HCl, at desired pH)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

  • Initial Fluorescence Measurement: Transfer the probe solution to a quartz cuvette and measure the initial fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Titration with Metal Ions: Add increasing concentrations of the target metal ion stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).

  • Fluorescence Measurement: Record the fluorescence spectrum or intensity after each addition.

  • Selectivity Test: Repeat the experiment with other metal ions at the same concentration to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding constant.

Protocol for Live Cell Imaging

This protocol outlines the steps for using a thiophene-based fluorescent probe for imaging analytes in living cells.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Cultured cells (e.g., HeLa, HepG2) on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency (e.g., 70-80%) on a suitable imaging substrate.

  • Probe Loading: Dilute the fluorescent probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: After incubation, wash the cells two to three times with warm PBS to remove any excess probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells and immediately image them using a fluorescence microscope.

  • Analyte Stimulation (Optional): To observe the probe's response to an analyte, cells can be treated with the analyte of interest before or after probe loading, followed by imaging.

Visualizations

Experimental_Workflow_Metal_Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Probe Stock Solution (1 mM in DMSO) Working_Sol Prepare Working Solution (10 µM Probe in Buffer) Probe_Stock->Working_Sol Buffer Buffer Solution Buffer->Working_Sol Metal_Stock Metal Ion Stock (10 mM in H₂O) Titration Titrate with Metal Ions Metal_Stock->Titration Initial_Fluor Measure Initial Fluorescence Working_Sol->Initial_Fluor Initial_Fluor->Titration Measure_Fluor Measure Fluorescence After Each Addition Titration->Measure_Fluor Repeat Measure_Fluor->Titration Repeat Selectivity Perform Selectivity Test Measure_Fluor->Selectivity Plot Plot Fluorescence vs. [Metal Ion] Measure_Fluor->Plot Results Determine Detection Limit & Binding Constant Plot->Results

Caption: Workflow for Metal Ion Detection.

Signaling_Pathway_TurnOn_Sensing Probe Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Light_Out_Low Low Emission Probe->Light_Out_Low Analyte Analyte (e.g., Metal Ion) Analyte->Complex Light_Out_High High Emission Complex->Light_Out_High Light_In Excitation Light Light_In->Probe Light_In->Complex

Caption: "Turn-On" Fluorescence Sensing Mechanism.

Experimental_Workflow_Cell_Imaging cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_imaging Imaging Culture Culture Cells on Imaging Dish Prepare_Probe Dilute Probe in Culture Medium Culture->Prepare_Probe Incubate Incubate Cells with Probe Prepare_Probe->Incubate Wash Wash Cells with PBS Incubate->Wash Add_Medium Add Fresh Medium or PBS Wash->Add_Medium Image Image with Fluorescence Microscope Add_Medium->Image

Caption: Workflow for Live Cell Imaging.

References

Application Notes and Protocols: The Role of 2-(2-Thienyl)benzoic Acid Derivatives in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed application notes and protocols related to the synthesis of active pharmaceutical ingredients (APIs) derived from thiophene-containing precursors, with a focus on structures related to 2-(2-thienyl)benzoic acid. It includes quantitative data, experimental methodologies, and visualizations of synthetic pathways and biological mechanisms.

Introduction

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, forming the core structure of numerous commercial drugs. The thiophene ring, often bioisosterically replaced for a benzene ring, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While this compound itself is a readily available building block, its derivatives and structurally related compounds are pivotal intermediates in the synthesis of several important APIs. This document explores the synthesis and application of three such APIs: Tiaprofenic Acid, Olanzapine, and Sertaconazole.

Tiaprofenic Acid: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Tiaprofenic acid is a non-steroidal anti-inflammatory drug of the propionic acid class, used to treat pain and inflammation in rheumatic diseases and other musculoskeletal disorders.[1][2] Its chemical structure features a thiophene ring attached to a propionic acid moiety and a benzoyl group.

Data Presentation: Synthesis of Tiaprofenic Acid
Step No.ReactionStarting MaterialsKey ReagentsYield (%)Reference
1Friedel-Crafts AcylationThiophene, Propionic anhydridePhosphoric acid, Phosphorus pentoxide96.8[3]
2Bromination2-PropionylthiopheneBromine, Anhydrous aluminum trichloride-[4]
3Ketalizationα-Bromo-2-propionylthiopheneEthylene glycol, p-Toluenesulfonic acid-[4]
4RearrangementBromo-ketal productCuprous oxide-[4]
5Friedel-Crafts AcylationRearrangement productBenzoyl chloride-[4]
6Hydrolysis and AcidificationAcylated product--[4]
OverallOverall SynthesisThiophene-78.4[5][6]
Alternative Step 5Friedel-Crafts Acylation2-Thienylpropionic acidBenzoyl chloride, Anhydrous aluminum trichloride91-94[7]
Experimental Protocol: Synthesis of Tiaprofenic Acid

This protocol describes a plausible synthesis of Tiaprofenic acid starting from thiophene.

Step 1: Synthesis of 2-Propionylthiophene

  • To a 250 mL round-bottom flask, add thiophene (32 mL, 0.4 mol), propionic anhydride (64 mL, 0.5 mol), phosphoric acid (4 mL), and phosphorus pentoxide (0.8 g, 6 mmol).[3][4]

  • Heat the mixture to 95-100 °C and reflux for 6-8 hours.[3][4]

  • Cool the reaction mixture to room temperature and add 100 mL of water, stirring for 20 minutes.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 15% NaOH solution (100 mL) and then with saturated brine (4 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-propionylthiophene.[3][4]

Step 2: Synthesis of α-Methyl-2-thiopheneacetic acid (a key intermediate)

This intermediate can be synthesized through various routes, including the one involving bromination and rearrangement as indicated in the table above. An alternative is the Willgerodt-Kindler reaction.

Step 3: Friedel-Crafts Acylation to Tiaprofenic Acid

  • In a suitable reaction vessel, dissolve 2-thienylpropionic acid (15.6 g, 0.1 mol) in ethyl acetate (400 mL).[7]

  • Add benzoyl chloride (14.0 g, 0.1 mol).

  • Cool the mixture in an ice bath and add anhydrous aluminum trichloride (14.5 g) portion-wise.[7]

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4 hours.[7]

  • Quench the reaction by adding 300 mL of 3 M hydrochloric acid.

  • Separate the organic layer, wash with water until neutral, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent. Recrystallize the residue from 70% ethanol to yield tiaprofenic acid.[7]

Signaling Pathway and Experimental Workflow

tiaprofenic_acid_synthesis thiophene Thiophene propionylthiophene 2-Propionyl thiophene thiophene->propionylthiophene Propionic anhydride, H₃PO₄, P₂O₅ intermediate α-Methyl-2- thiopheneacetic acid propionylthiophene->intermediate Willgerodt- Kindler or other routes tiaprofenic_acid Tiaprofenic Acid intermediate->tiaprofenic_acid Benzoyl chloride, AlCl₃

Caption: Synthetic workflow for Tiaprofenic Acid.

cox_inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation TiaprofenicAcid Tiaprofenic Acid TiaprofenicAcid->COX1 inhibits TiaprofenicAcid->COX2 inhibits

Caption: Mechanism of action of Tiaprofenic Acid.

Olanzapine: An Atypical Antipsychotic

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[8][9] Its structure is a thienobenzodiazepine, highlighting the importance of the thiophene ring in its pharmacological activity.

Data Presentation: Synthesis of Olanzapine
Step No.ReactionStarting MaterialsKey ReagentsYield (%)Reference
1Nucleophilic Aromatic Substitution2-Fluoronitrobenzene, 2-Amino-5-methylthiopheneLiOH, DMSO-[10][11]
2Reductive Cyclization2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrileStannous chloride, HCl-[10][11]
3Condensation4-Amino-2-methyl-10H-thieno[2,3-b][12][13]benzodiazepine, N-MethylpiperazineToluene, DMSO33[14]
Alternative Step 3Neat Condensation4-Amino-2-methyl-10H-thieno[2,3-b][12][13]benzodiazepine, N-Methylpiperazine-80.5 (as olanzapine)[15]
Experimental Protocol: Synthesis of Olanzapine

The synthesis of Olanzapine involves the construction of the thienobenzodiazepine core.

Step 1: Synthesis of 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile

  • In a suitable solvent such as DMSO, dissolve 2-amino-5-methylthiophene-3-carbonitrile and o-chloronitrobenzene.

  • Add a base like lithium hydroxide and heat the mixture to facilitate the nucleophilic aromatic substitution.[10][11]

Step 2: Reductive Cyclization

  • The intermediate from Step 1 is then subjected to reductive cyclization.

  • This is typically achieved using a reducing agent like stannous chloride in the presence of hydrochloric acid in an alcoholic solvent.[10][11] This step reduces the nitro group to an amine, which then cyclizes with the nitrile to form the benzodiazepine ring system.

Step 3: Condensation with N-Methylpiperazine

  • The resulting 4-amino-2-methyl-10H-thieno[2,3-b][12][13]benzodiazepine hydrochloride is condensed with N-methylpiperazine.

  • A common procedure involves heating the reactants in a mixture of toluene and DMSO.[10][11][14]

  • An alternative, higher-yielding "neat" synthesis involves heating the reactants without a solvent.[15]

Signaling Pathway and Experimental Workflow

olanzapine_synthesis start 2-Amino-5-methyl- thiophene-3-carbonitrile + o-Chloronitrobenzene intermediate1 2-(2-Nitroanilino)-5- methylthiophene-3-carbonitrile start->intermediate1 LiOH, DMSO intermediate2 4-Amino-2-methyl-10H- thieno[2,3-b][1,5] benzodiazepine intermediate1->intermediate2 SnCl₂, HCl olanzapine Olanzapine intermediate2->olanzapine N-Methyl- piperazine

Caption: Synthetic workflow for Olanzapine.

olanzapine_moa Olanzapine Olanzapine D2_receptor Dopamine D2 Receptor Olanzapine->D2_receptor antagonism HT2A_receptor Serotonin 5-HT2A Receptor Olanzapine->HT2A_receptor antagonism Antipsychotic_effect Antipsychotic Effect D2_receptor->Antipsychotic_effect HT2A_receptor->Antipsychotic_effect

Caption: Mechanism of action of Olanzapine.

Sertaconazole: An Antifungal Agent

Sertaconazole is a topical antifungal agent of the imidazole class used to treat skin infections such as athlete's foot. It contains a benzothiophene ring system, which is a thiophene ring fused to a benzene ring.

Data Presentation: Synthesis of Sertaconazole
Step No.ReactionStarting MaterialsKey ReagentsYield (%)Reference
1Phase-Transfer Catalysis1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol, 3-bromomethyl-7-chlorobenzothiopheneToluene, Water, Tetrabutylammonium chloride, Sodium hydroxide59[16]
Experimental Protocol: Synthesis of Sertaconazole

The synthesis of Sertaconazole can be achieved via a phase-transfer catalyzed reaction.

  • Dissolve 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol (0.2 mol) and 3-bromomethyl-7-chlorobenzothiophene (0.2 mol) in toluene (240 mL) and water (80 mL).

  • Add sodium hydroxide (12 g) and a 50% aqueous solution of tetrabutylammonium chloride (16 mL) as the phase-transfer catalyst.[16]

  • Heat the mixture to 80 °C and stir for 4 hours.[16]

  • After cooling, add water (80 mL) and extract several times with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Add concentrated nitric acid (12 mL) with stirring to precipitate the nitrate salt.

  • Collect the solid by filtration and recrystallize from 95% ethanol to obtain Sertaconazole nitrate.[16]

Signaling Pathway and Experimental Workflow

sertaconazole_synthesis reactants 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol + 3-bromomethyl-7-chlorobenzothiophene sertaconazole Sertaconazole reactants->sertaconazole Phase-Transfer Catalysis

Caption: Synthetic workflow for Sertaconazole.

sertaconazole_moa Sertaconazole Sertaconazole Lanosterol_demethylase 14α-Lanosterol Demethylase Sertaconazole->Lanosterol_demethylase inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_cell_membrane Fungal_cell_death Fungal Cell Death Fungal_cell_membrane->Fungal_cell_death

References

Application Notes and Protocols for Growing Single Crystals of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for growing single crystals of 2-(2-thienyl)benzoic acid, a crucial step for structural elucidation and understanding its physicochemical properties. The methodologies described herein are based on established crystallographic techniques for organic compounds and inferences from the crystallization of structurally related molecules.

Introduction

Single crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. The primary challenge in this analysis is often the growth of high-quality single crystals. This compound, an organic molecule containing both a benzoic acid and a thiophene moiety, presents a typical case for the application of standard organic crystal growth techniques. The protocols provided below are designed to offer a systematic approach to obtaining single crystals of this compound suitable for X-ray analysis.

General Considerations for Crystal Growth

The successful growth of single crystals is influenced by several factors, including the purity of the compound, the choice of solvent, the rate of crystallization, and temperature. For carboxylic acids like this compound, hydrogen bonding plays a significant role in the crystal packing.

Purity: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is recommended to purify the crude this compound by recrystallization or column chromatography before attempting single crystal growth.

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If the compound is too soluble, the solution may become highly supersaturated, leading to the rapid formation of many small crystals or an amorphous precipitate. Conversely, if the solubility is too low, it may be difficult to dissolve a sufficient amount of the compound. A general rule of thumb is that solvents with functional groups similar to the solute are often good choices. For this compound, solvents capable of hydrogen bonding, such as alcohols, or polar aprotic solvents are good candidates to explore. Mixed solvent systems, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, are often effective.

Experimental Protocols

The following are detailed protocols for the most common and effective techniques for growing single crystals of organic compounds. It is recommended to try multiple methods and solvent systems to increase the likelihood of success.

Slow Evaporation Method

This is the simplest method for growing crystals. It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

Protocol:

  • Dissolve 5-10 mg of purified this compound in a minimal amount of a chosen solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture like ethanol/water) in a small, clean vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle-sized perforations. This will slow down the rate of evaporation.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor the vial daily for crystal growth. High-quality crystals can take several days to weeks to form.

Slow Cooling Method

This technique is effective for compounds that have a significant difference in solubility at high and low temperatures.

Protocol:

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) at an elevated temperature (e.g., 40-60 °C). Ensure all the solid has dissolved.

  • Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

  • Allow the hot, saturated solution to cool down to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with warm water and allowing it to cool to ambient temperature over several hours or days.

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to further induce crystallization.

Vapor Diffusion Method

This is a highly successful method for growing high-quality single crystals, especially when only small amounts of the compound are available. It involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent.

Protocol:

  • In a small, narrow vial (the "inner vial"), dissolve 2-5 mg of this compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., chloroform, dichloromethane, or toluene).

  • Place this inner vial inside a larger vial or jar (the "outer chamber") that contains a small amount of a volatile "poor" solvent in which the compound is insoluble (e.g., hexane, pentane, or diethyl ether).

  • Seal the outer chamber tightly and leave it undisturbed in a location with a stable temperature.

  • The vapor of the poor solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystallization.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful crystallization. The following table provides a list of potential solvents and their properties, which can be used as a starting point for screening.

Solvent SystemTechnique SuitabilityRationaleExpected Outcome
EthanolSlow Evaporation, Slow CoolingA polar protic solvent that can form hydrogen bonds, likely a good solvent for a carboxylic acid.Good for initial screening; may produce well-formed crystals upon slow evaporation or cooling.
MethanolSlow Evaporation, Slow CoolingSimilar to ethanol but more volatile.Faster evaporation may lead to smaller crystals.
AcetoneSlow EvaporationA polar aprotic solvent, can be a good solvent for moderately polar compounds.Its volatility needs to be controlled for slow crystal growth.
Ethyl AcetateSlow EvaporationA moderately polar solvent.A good alternative to alcohols and ketones.
Dichloromethane/HexaneVapor DiffusionDichloromethane is a good solvent for many organics, and hexane is a common anti-solvent.This combination is often successful for vapor diffusion.
Toluene/HexaneVapor DiffusionToluene can dissolve aromatic compounds, and hexane acts as the precipitant.Suitable for compounds with aromatic rings.
Ethanol/WaterSlow Evaporation, Slow CoolingA mixed solvent system where water acts as an anti-solvent for many organic compounds soluble in ethanol.[1]The ratio can be fine-tuned to achieve optimal supersaturation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in the described crystallization techniques.

slow_evaporation cluster_prep Preparation cluster_growth Crystal Growth start Start with Purified This compound dissolve Dissolve in Minimal Solvent start->dissolve cover Cover Vial with Perforated Lid dissolve->cover evaporate Slow Evaporation at Constant T cover->evaporate crystals Formation of Single Crystals evaporate->crystals

Fig. 1: Workflow for the Slow Evaporation Method.

vapor_diffusion cluster_setup Experimental Setup prep_inner Prepare Solution of Compound in 'Good' Solvent (Inner Vial) seal Seal Outer Chamber prep_inner->seal prep_outer Add 'Poor' Solvent to Outer Chamber prep_outer->seal diffuse Vapor Diffusion of 'Poor' Solvent into 'Good' Solvent seal->diffuse crystallize Slow Crystallization diffuse->crystallize

Fig. 2: Workflow for the Vapor Diffusion Method.

logical_relationship cluster_factors Controlling Factors cluster_outcomes Crystallization Outcomes Purity Compound Purity SingleCrystal High-Quality Single Crystals Purity->SingleCrystal Microcrystals Microcrystals/ Powder Purity->Microcrystals Solvent Solvent Choice Solvent->SingleCrystal Oil Oiling Out Solvent->Oil Concentration Concentration Concentration->SingleCrystal Concentration->Microcrystals Temperature Temperature Temperature->SingleCrystal NoCrystals No Crystals Temperature->NoCrystals CoolingRate Cooling/Evaporation Rate CoolingRate->SingleCrystal Slow CoolingRate->Microcrystals Fast

Fig. 3: Factors Influencing Crystal Growth Outcome.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Allow more solvent to evaporate.- Add a small amount of an anti-solvent.- Try a different solvent in which the compound is less soluble.- Cool the solution to a lower temperature.
Formation of powder or microcrystals - Supersaturation was reached too quickly.- Rate of evaporation or cooling was too fast.- Concentration of the solution was too high.- Slow down the rate of evaporation (e.g., use a smaller hole in the cap).- Slow down the cooling rate.- Use a more dilute solution.
"Oiling out" (formation of a liquid phase instead of crystals) - The solution became supersaturated at a temperature above the melting point of the solid in that solvent.- The compound has a low melting point.- Use a more dilute solution.- Try a different solvent.- Lower the temperature at which crystallization is initiated.

By systematically applying these protocols and considering the factors that influence crystallization, researchers can significantly increase the probability of obtaining high-quality single crystals of this compound for structural analysis.

References

Application Notes and Protocols for Screening 2-(2-thienyl)benzoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-thienyl)benzoic acid is a small molecule with potential therapeutic applications. Its structural similarity to known bioactive compounds suggests it may exhibit a range of biological activities, including anti-inflammatory properties. These application notes provide detailed protocols for a panel of in vitro assays to screen for and characterize the bioactivity of this compound and its analogs. The described assays focus on key pathways implicated in inflammation, namely the cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the bioactivity of this compound in the described assays. These tables are for illustrative purposes to guide data presentation.

Table 1: Inhibition of COX-2 Enzyme Activity

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound115.2 ± 2.125.8
1048.5 ± 3.5
2572.1 ± 4.0
5091.3 ± 2.8
Celecoxib (Control)0.152.3 ± 2.90.09
195.1 ± 1.8

Table 2: Inhibition of NF-κB Activation in TNF-α Stimulated HEK293T Cells

CompoundConcentration (µM)Luciferase Activity (RLU)% InhibitionIC₅₀ (µM)
This compound188,450 ± 5,12011.518.2
1053,210 ± 4,30046.8
2528,900 ± 3,15071.1
5015,670 ± 2,10084.3
BAY 11-7082 (Control)145,800 ± 3,90054.20.85
108,900 ± 1,20091.1

Table 3: Cytotoxicity in HEK293T Cells (MTT Assay)

CompoundConcentration (µM)% Cell ViabilityCC₅₀ (µM)
This compound198.5 ± 2.5> 100
1096.2 ± 3.1
2594.8 ± 2.8
5091.5 ± 4.0
10088.1 ± 5.2
Doxorubicin (Control)155.4 ± 4.50.9
1012.8 ± 2.1

Experimental Protocols

Herein are detailed methodologies for the key experiments to assess the bioactivity of this compound.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay determines the ability of this compound to inhibit the activity of human recombinant COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[1][2]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw the COX-2 enzyme on ice.

  • Compound Preparation: Dissolve this compound and Celecoxib in DMSO to prepare stock solutions. Further dilute to 10X the desired final concentrations in COX Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of diluted Celecoxib.

    • Sample (S): Add 10 µL of diluted this compound.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation:

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of diluted human recombinant COX-2 to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

NF-κB Reporter Assay

This cell-based assay quantifies the inhibition of the NF-κB signaling pathway. It utilizes a reporter cell line (e.g., HEK293T) stably transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element.[3][4]

Materials:

  • HEK293T-NF-κB-Luciferase reporter cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • BAY 11-7082 (positive control)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-NF-κB-Luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or BAY 11-7082 for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Remove the media and lyse the cells using a lysis buffer.

    • Add Luciferase Assay Reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control protein (e.g., from a co-transfected Renilla luciferase plasmid) or to the total protein concentration. Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the TNF-α stimulated control. Determine the IC₅₀ value.

MTT Cell Viability Assay

This assay assesses the cytotoxicity of this compound to ensure that the observed bioactivity is not due to cell death. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • HEK293T cells (or the cell line used in the primary bioassay)

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • Doxorubicin (positive control for cytotoxicity)

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the bioactivity assays. Include a vehicle control and a positive control (Doxorubicin).

  • Incubation: Incubate for 24-48 hours (duration should match the primary bioassay).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each treatment relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis compound_prep Prepare this compound and Control Compounds cox_assay COX-2 Inhibition Assay (Fluorometric) compound_prep->cox_assay nfkb_assay NF-κB Reporter Assay (Luminescence) compound_prep->nfkb_assay cytotoxicity_assay MTT Cytotoxicity Assay (Colorimetric) compound_prep->cytotoxicity_assay cell_culture Culture and Seed Cells (HEK293T, Reporter Cells) cell_culture->nfkb_assay cell_culture->cytotoxicity_assay data_processing Calculate % Inhibition / % Viability cox_assay->data_processing nfkb_assay->data_processing cytotoxicity_assay->data_processing ic50_cc50 Determine IC₅₀ and CC₅₀ Values data_processing->ic50_cc50 results Summarize in Tables ic50_cc50->results

Caption: Experimental workflow for screening the bioactivity of this compound.

nfkb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades, releasing ikb_nfkb IκB-NF-κB (Inactive) nfkb_active NF-κB (Active) nfkb->nfkb_active translocates ikb_nfkb->ikb ikb_nfkb->nfkb compound This compound (Hypothesized Inhibition) compound->ikk inhibits? dna DNA (NF-κB Response Element) nfkb_active->dna binds gene_expression Pro-inflammatory Gene Expression dna->gene_expression activates

Caption: Simplified NF-κB signaling pathway and a hypothesized point of inhibition.

References

in vitro and in vivo experimental design using 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-thienyl)benzoic acid is a small organic molecule featuring a benzoic acid moiety linked to a thiophene ring. While extensive research on this specific compound is emerging, its structural analogs and derivatives of benzoic acid and thiophene have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Derivatives of 2-((2-aminophenyl)thio)benzoic acid, for instance, have shown potent cytotoxic effects against various human cancer cell lines.[4] Furthermore, some benzoic acid derivatives are known to inhibit histone deacetylases (HDACs), which can lead to the suppression of tumor growth.[5]

These findings suggest that this compound is a promising candidate for investigation as a potential therapeutic agent. This document provides detailed in vitro and in vivo experimental protocols to explore its anti-inflammatory and anticancer activities. The proposed experimental designs are based on established methodologies and the known biological activities of structurally related compounds.

Proposed Mechanisms of Action

Based on the activities of its derivatives, this compound may exert its effects through the following pathways:

  • Anti-inflammatory Activity: The compound could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1] It may also suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in immune cells.

  • Anticancer Activity: The anticancer effects could be mediated through the induction of apoptosis (programmed cell death) in cancer cells.[5] This could involve the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins. Additionally, similar to other benzoic acid derivatives, it might act as a histone deacetylase (HDAC) inhibitor, altering gene expression to suppress tumor growth.[5]

Below is a diagram illustrating a potential anti-inflammatory signaling pathway that could be targeted by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor NF_kB_Pathway NF-κB Signaling Pathway Receptor->NF_kB_Pathway MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway NF_kB NF-κB NF_kB_Pathway->NF_kB MAPK_Pathway->NF_kB COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins iNOS iNOS NO Nitric Oxide iNOS->NO Compound This compound Compound->NF_kB_Pathway Compound->COX2 Compound->iNOS Gene_Expression Gene Expression NF_kB->Gene_Expression Gene_Expression->COX2 Gene_Expression->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Pro_inflammatory_Cytokines

Caption: Proposed anti-inflammatory mechanism of this compound.

In Vitro Experimental Protocols

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

G cluster_anti_inflammatory cluster_anticancer start Start: this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve anti_inflammatory Anti-inflammatory Assays dissolve->anti_inflammatory anticancer Anticancer Assays dissolve->anticancer raw_cells RAW 264.7 Macrophages anti_inflammatory->raw_cells cox_inhibition COX-2 Inhibition Assay anti_inflammatory->cox_inhibition cancer_cells Cancer Cell Lines (e.g., MCF-7, HeLa, A549) anticancer->cancer_cells hdac_inhibition HDAC Inhibition Assay anticancer->hdac_inhibition no_assay Nitric Oxide (NO) Assay raw_cells->no_assay cytokine_assay Cytokine Assay (ELISA) raw_cells->cytokine_assay data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis cox_inhibition->data_analysis mtt_assay Cytotoxicity (MTT) Assay cancer_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cancer_cells->apoptosis_assay mtt_assay->data_analysis apoptosis_assay->data_analysis hdac_inhibition->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Protocol 1: Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Hypothetical Data Presentation:

Concentration (µM)NO Production (% of Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (%)
Vehicle Control100 ± 5.22500 ± 1501800 ± 120100 ± 4.5
185.3 ± 4.12100 ± 1301650 ± 11098.2 ± 3.9
1062.1 ± 3.51550 ± 981100 ± 8597.5 ± 4.2
5035.8 ± 2.9800 ± 65550 ± 4395.1 ± 3.7
10015.2 ± 1.8350 ± 28210 ± 1992.8 ± 4.0
Dexamethasone (10 µM)12.5 ± 1.5300 ± 25180 ± 1599.1 ± 3.5
Protocol 2: Evaluation of Anticancer Activity

Objective: To assess the cytotoxic and apoptotic effects of this compound on human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • Cytotoxicity Assay (MTT):

    • Seed cells in a 96-well plate (5 x 10³ cells/well) and allow them to attach overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Include a vehicle control and a positive control (e.g., doxorubicin).

    • Perform the MTT assay as described in Protocol 1.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

    • Seed cells in a 6-well plate (2 x 10⁵ cells/well).

    • Treat the cells with the IC₅₀ concentration of this compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Hypothetical Data Presentation:

Table 1: Cytotoxicity of this compound (IC₅₀ in µM)

Cell LineIC₅₀ (µM)
MCF-725.4
HeLa32.8
A54945.1
HEK293> 100

Table 2: Apoptosis Induction in MCF-7 Cells (%)

TreatmentViable CellsEarly ApoptosisLate ApoptosisNecrosis
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (25 µM)55.8 ± 3.528.4 ± 2.212.1 ± 1.53.7 ± 0.8
Doxorubicin (1 µM)40.1 ± 2.835.6 ± 2.520.3 ± 1.94.0 ± 0.9

The following diagram illustrates a simplified apoptotic pathway that could be induced by this compound.

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade Compound This compound Bax_Bak Bax/Bak Activation Compound->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Cyto_c Cytochrome c Release Mito->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 cleaves Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

In Vivo Experimental Protocols

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model of inflammation.

Methodology:

  • Animals: Use male Wistar rats (180-220 g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC)

    • Group II: this compound (e.g., 25 mg/kg, p.o.)

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Hypothetical Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound250.55 ± 0.0535.3
This compound500.32 ± 0.0462.4
Indomethacin100.25 ± 0.0370.6
Protocol 4: Human Tumor Xenograft Model in Mice

Objective: To determine the in vivo anticancer efficacy of this compound in a mouse xenograft model.

Methodology:

  • Animals: Use athymic nude mice (4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells in Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Dosing: Randomize the mice into groups (n=8 per group):

    • Group I: Vehicle Control (i.p. or p.o.)

    • Group II: this compound (e.g., 50 mg/kg/day, i.p. or p.o.)

    • Group III: Standard Drug (e.g., Doxorubicin, 2 mg/kg, i.v., once a week)

  • Treatment: Administer the treatments for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight twice a week. Tumor volume = (length x width²)/2.

    • Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Hypothetical Data Presentation:

GroupDoseFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound50 mg/kg625 ± 9550
Doxorubicin2 mg/kg310 ± 6075.2

The following diagram provides a workflow for the in vivo xenograft study.

G start Start: Athymic Nude Mice implant Subcutaneous Implantation of Cancer Cells (e.g., MCF-7) start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treatment Treatment Administration (e.g., 21 days) randomize->treatment monitor Monitor Tumor Volume and Body Weight (2x/week) treatment->monitor monitor->treatment repeat endpoint Study Endpoint: Euthanasia and Tumor Excision monitor->endpoint end of study analysis Tumor Weight Measurement and Further Analysis (Histopathology, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo human tumor xenograft study.

Conclusion

The provided protocols offer a comprehensive framework for the initial investigation of this compound as a potential anti-inflammatory and anticancer agent. The hypothetical data tables serve as a guide for data presentation and interpretation. Further studies to elucidate the precise molecular mechanisms, conduct pharmacokinetic and toxicological profiling, and explore structure-activity relationships of its derivatives will be crucial for its development as a therapeutic candidate.

References

Troubleshooting & Optimization

improving the reaction yield of 2-(2-thienyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(2-thienyl)benzoic acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most widely employed and versatile method for synthesizing this compound. This palladium-catalyzed reaction couples 2-bromobenzoic acid with a thiophene-derived organoboron reagent, typically 2-thienylboronic acid. The reaction is known for its high functional group tolerance and generally good yields.

Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling to synthesize this compound?

A2: The success of the Suzuki-Miyaura coupling for this synthesis hinges on several key factors:

  • Catalyst System: The choice of palladium precursor and ligand is crucial.

  • Base: The type and amount of base used are critical for the transmetalation step.

  • Solvent: The solvent system must be appropriate for the solubility of all reactants and facilitate the reaction.

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Inert Atmosphere: The exclusion of oxygen is important to prevent catalyst deactivation and side reactions like homocoupling.[1]

Q3: Are there alternative methods to the Suzuki-Miyaura coupling for this synthesis?

A3: While the Suzuki-Miyaura coupling is the most common, other methods have been explored for the synthesis of similar biaryl compounds. These can include other cross-coupling reactions like Stille or Negishi couplings. However, these methods often involve more toxic or sensitive reagents.[2] Direct C-H arylation is an emerging alternative, though it may require specific directing groups and optimization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low conversion of the starting materials. What are the likely causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.

    • Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[1] Use freshly opened or properly stored palladium precursors and ligands. Consider using a pre-catalyst that is more stable and easily activated.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For sterically hindered couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) often give better results.[3] It is advisable to screen a few different ligands to find the optimal one for your specific substrate combination.

  • Inefficient Transmetalation: This key step can be slow if the base or solvent is not optimal.

    • Solution: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4] K₃PO₄ is often a good choice for challenging couplings. The base should be finely powdered and anhydrous for best results. The solvent system also plays a role; a mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[3]

  • Poor Solubility of Reactants: If your starting materials are not sufficiently soluble in the chosen solvent, the reaction rate will be slow.

    • Solution: Choose a solvent system in which all reactants are reasonably soluble at the reaction temperature. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[5]

  • Low Reaction Temperature: The reaction may be too slow at the temperature you are using.

    • Solution: Gradually increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C).

Problem 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. What are these byproducts and how can I minimize their formation?

A: The most common side product in Suzuki-Miyaura reactions is the homocoupling of the boronic acid.

Possible Cause & Solution:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen.[1]

    • Solution: Thoroughly degas your reaction mixture before heating. This can be done by bubbling an inert gas through the solvent for 15-20 minutes or by using freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is also important. Using a slight excess of the boronic acid (e.g., 1.2 equivalents) can also help to drive the desired cross-coupling reaction to completion.

Problem 3: Difficulty in Product Purification

Q: I am having trouble isolating the pure this compound from the crude reaction mixture. What is an effective purification strategy?

A: Purification can be challenging due to residual catalyst and byproducts. A standard workup followed by recrystallization is usually effective.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. To remove the basic catalyst and unreacted base, wash with a dilute acid solution (e.g., 1 M HCl). The product, being a carboxylic acid, will be extracted into the organic layer. To separate it from non-acidic impurities, you can extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH). The product will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with 1 M HCl) to precipitate the pure product.

  • Recrystallization: The crude product can be further purified by recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.[6] Dissolve the crude product in the minimum amount of the hot solvent, and then allow it to cool slowly to form pure crystals.

Data Presentation

The following tables provide representative data on the effect of different reaction parameters on the yield of biaryl products in Suzuki-Miyaura couplings, which can be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Biaryl Synthesis Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001265
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O100892
3PdCl₂(dppf) (2)-K₂CO₃DMF/H₂O901288

Data is representative for Suzuki-Miyaura couplings of aryl bromides with heteroaryl boronic acids.

Table 2: Effect of Base and Solvent on Biaryl Synthesis Yield

EntryCatalyst SystemBase (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂/SPhosK₂CO₃ (2)Toluene/H₂O (4:1)1001085
2Pd(OAc)₂/SPhosK₃PO₄ (2)Dioxane/H₂O (4:1)100894
3Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane/H₂O (4:1)100891
4Pd(OAc)₂/SPhosNa₂CO₃ (2)DMF/H₂O (4:1)901278

Data is representative for Suzuki-Miyaura couplings of aryl bromides with heteroaryl boronic acids.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • 2-Bromobenzoic acid

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2-thienylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (2-Bromobenzoic acid) Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product) Boronic_Acid Ar'-B(OH)2 (2-Thienylboronic acid) Base_Activation Base (e.g., K3PO4) Boronic_Acid->Base_Activation Borate_Complex [Ar'-B(OH)3]- Base_Activation->Borate_Complex Borate_Complex->Transmetalation Enters Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_catalyst Is the catalyst system active? start->check_catalyst check_atmosphere Is the reaction under inert atmosphere? check_catalyst->check_atmosphere Yes check_reagents Are reagents fresh/pure? check_catalyst->check_reagents No check_atmosphere->start No, degas and use inert gas check_conditions Are reaction conditions optimal? check_atmosphere->check_conditions Yes check_reagents->start No, use fresh reagents check_reagents->check_conditions Yes check_base Is the base appropriate and active? check_conditions->check_base No check_solvent Is solubility an issue? check_base->check_solvent Yes optimize_base Screen different bases check_base->optimize_base No check_temp Is the temperature high enough? check_solvent->check_temp Yes optimize_solvent Try alternative solvents check_solvent->optimize_solvent No optimize_ligand Screen different ligands check_temp->optimize_ligand Yes increase_temp Increase reaction temperature check_temp->increase_temp No success Improved Yield optimize_ligand->success optimize_base->success optimize_solvent->success increase_temp->success

Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(2-Thienyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-(2-thienyl)benzoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via Suzuki-Miyaura coupling, can contain several impurities. These include:

  • Unreacted Starting Materials: Such as 2-bromobenzoic acid or 2-iodobenzoic acid and thiophene-2-boronic acid.

  • Homocoupling Products: Bithiophene and biphenyl-2,2'-dicarboxylic acid can form from the self-coupling of the boronic acid and the aryl halide, respectively.

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction may remain.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is a dark oil or a sticky solid. What should I do?

A2: The appearance of a dark oil or sticky solid often indicates the presence of significant impurities, particularly residual solvents or low-melting side products. Before attempting recrystallization, it is advisable to perform a preliminary purification step. This could involve washing the crude material with a non-polar solvent like hexanes to remove less polar impurities or dissolving the crude product in a suitable solvent and treating it with activated carbon to remove colored impurities.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What are some potential solutions?

A3: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution, or add a seed crystal of pure this compound if available.

  • Increase Supersaturation: If the solution is not sufficiently saturated, you can try to slowly evaporate some of the solvent to increase the concentration of the desired compound.

  • Solvent System: The choice of solvent is critical. If a single solvent is not working, a mixed solvent system (e.g., ethanol/water, acetic acid/water) might be more effective.[1]

  • Cooling Rate: Ensure the solution is cooling slowly and without disturbance to allow for the formation of well-defined crystals.[1]

Q4: After recrystallization, my product is still not pure. What are the next steps?

A4: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. This technique is highly effective at separating compounds with different polarities. For this compound, silica gel is a suitable stationary phase.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of crude this compound.

Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble to the hot solution until turbidity persists.
Low Recovery Too much solvent was used. The product is significantly soluble in the cold solvent. The crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before filtration. Be aware that this may reduce the overall yield.[1]
Premature Crystallization The solution cools too quickly during hot filtration.Use a pre-heated funnel and receiving flask for the hot filtration step.[1]
Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation Inappropriate eluent polarity. The column was not packed properly.Optimize the eluent system using TLC. A good starting point for this compound is a gradient of ethyl acetate in hexanes. Ensure the column is packed uniformly without any cracks or channels.
Compound Stuck on Column The compound is too polar for the chosen eluent system.Increase the polarity of the eluent. For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the eluent can help with elution.
Tailing of Spots on TLC The compound is interacting too strongly with the stationary phase (silica gel is acidic).Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing.
Low Recovery The compound is adsorbing irreversibly to the silica gel. The fractions were not collected properly.Use a less active stationary phase like alumina if irreversible adsorption is suspected. Monitor the elution closely with TLC to ensure all the product is collected.

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is a general guideline and may need optimization based on the impurity profile of your crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: While stirring the hot filtrate, slowly add warm deionized water until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal recovery, place the flask in an ice bath for at least 30 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved.

Silica Gel Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to a 50:50 mixture of hexanes and ethyl acetate. A small amount of acetic acid (0.5%) can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table summarizes typical data that can be expected before and after the purification of this compound. Note: These are illustrative values and actual results may vary.

Parameter Crude Product After Recrystallization After Column Chromatography
Appearance Brownish solid or dark oilOff-white to pale yellow solidWhite crystalline solid
Purity (by HPLC) 85-95%>98%>99.5%
Melting Point Broad range, depressedSharper rangeSharp, consistent with literature
Recovery Yield N/A70-90%80-95% (from loaded material)

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization purity_check1 Purity Assessment (TLC, MP, HPLC) recrystallization->purity_check1 fail1 Purity < Target purity_check1->fail1 pass1 Purity ≥ Target purity_check1->pass1 column_chromatography Column Chromatography (Silica Gel) purity_check2 Purity Assessment (TLC, MP, HPLC) column_chromatography->purity_check2 fail2 Purity < Target purity_check2->fail2 pass2 Purity ≥ Target purity_check2->pass2 pure_product Pure Product fail1->column_chromatography pass1->pure_product fail2->column_chromatography Re-purify pass2->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product 'oils out'? start->oiling_out low_recovery Low recovery? start->low_recovery no_crystals No crystals form? start->no_crystals sol_A Change solvent or use solvent pair oiling_out->sol_A Yes sol_B Use less solvent, cool thoroughly low_recovery->sol_B Yes sol_C Induce crystallization: scratch flask, add seed crystal no_crystals->sol_C Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

identifying and minimizing byproducts in 2-(2-thienyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-thienyl)benzoic acid. The following sections address common issues related to byproduct formation in the primary synthetic routes and offer strategies for their identification and minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a 2-halobenzoic acid (e.g., 2-bromobenzoic acid) with 2-thienylboronic acid.

  • Ullmann Condensation: A copper-catalyzed coupling of a 2-halobenzoic acid with thiophene.

  • Friedel-Crafts Acylation (multi-step): This involves the acylation of thiophene with phthalic anhydride to form 2-(2-thenoyl)benzoic acid, followed by reduction of the ketone.

Q2: How can I identify the main byproducts in my reaction?

A2: Byproducts can be identified using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components in the crude reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and the relative amounts of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the byproducts, aiding in their structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the exact structure of byproducts by comparing the spectra of the crude product to that of the pure desired compound.

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is a highly effective method for purifying the final product. A mixed solvent system, such as ethanol/water, can be employed. Column chromatography on silica gel is also a standard technique for separating the desired product from byproducts, especially if they have significantly different polarities.

Troubleshooting Guides

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method but can be prone to specific side reactions. The primary byproducts are typically homocoupling products of the boronic acid (forming 2,2'-bithiophene) and dehalogenation of the benzoic acid starting material.

Problem 1: Low Yield and Presence of 2,2'-Bithiophene (Homocoupling Byproduct)

Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Ensure the reaction is rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[2]
Use of Pd(II) Precatalyst Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[3]Pd(II) precursors can directly react with the boronic acid to generate the homocoupled product during the in-situ reduction to the active Pd(0) species.[3][2]
Slow Reductive Elimination Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos).These ligands can accelerate the reductive elimination step of the desired cross-coupling, which outcompetes the homocoupling pathway.
High Boronic Acid Concentration Add the 2-thienylboronic acid solution slowly to the reaction mixture using a syringe pump.This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[3]

Problem 2: Presence of Benzoic Acid (Dehalogenation Byproduct)

Potential Cause Troubleshooting Step Rationale
Hydride Source in Reaction Use a weaker, non-hydridic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.Strong bases can generate palladium-hydride species, which lead to the reductive dehalogenation of the 2-halobenzoic acid.
Protodeboronation of Thienylboronic Acid Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[1]Excess water or harsh basic conditions can lead to the replacement of the boronic acid group with a hydrogen atom, which can then be transferred to the palladium complex.[1]

The following table summarizes hypothetical results for the Suzuki coupling of 2-bromobenzoic acid and 2-thienylboronic acid, demonstrating the impact of varying reaction parameters.

Run Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield of Product (%) Homocoupling Byproduct (%) Dehalogenation Byproduct (%)
1Pd(OAc)₂ (3)PPh₃K₂CO₃Toluene/H₂O10065155
2Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085<55
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene10092<2<2
4Pd(PPh₃)₄ (3)-NaOEtEthanol80501025

Note: Data is illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions.

Route 2: Ullmann Condensation

Traditional Ullmann reactions often require harsh conditions. Modern protocols utilize ligands to improve efficiency and reduce byproduct formation. A common byproduct is the formation of biaryl compounds from the starting halide.

Problem: Low Yield and Formation of Biphenyl-2,2'-dicarboxylic acid

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Employ a ligand system (e.g., L-proline, phenanthroline) to allow for lower reaction temperatures (e.g., 90-120 °C).Harsh conditions (>200 °C) in traditional Ullmann reactions can lead to catalyst deactivation and side reactions like homocoupling of the aryl halide.[2]
Inefficient Catalyst System Screen different copper sources (e.g., CuI, Cu₂O) and ligands. N,N- or N,O-bidentate ligands are often effective.The ligand accelerates the catalytic cycle, improving the rate of the desired C-S bond formation over undesired side reactions.[4]
Base Incompatibility Use a suitable base such as K₂CO₃ or K₃PO₄.The base is crucial for the reaction, but an inappropriate choice can lead to poor yields or decomposition of starting materials.
Route 3: Friedel-Crafts Acylation (via 2-(2-thenoyl)benzoic acid)

This route first produces 2-(2-thenoyl)benzoic acid, which must then be reduced. The primary issue in the acylation step is regioselectivity.

Problem: Formation of 2-(3-thenoyl)benzoic acid Isomer

Potential Cause Troubleshooting Step Rationale
Inherent Reactivity This is difficult to avoid completely with standard Lewis acids, but the 2-position of thiophene is strongly favored.Friedel-Crafts acylation of thiophene shows high regioselectivity for the 2-position due to the greater stability of the carbocation intermediate formed by attack at this position.[4][5]
Reaction Conditions Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂) or a solid acid catalyst (e.g., zeolites) and optimize the reaction temperature.Harsher conditions with strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 2-Thienylboronic Acid

This protocol is an example based on procedures for sterically hindered substrates.[7]

  • Materials:

    • 2-Bromobenzoic acid (1.0 equiv)

    • 2-Thienylboronic acid (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (3.0 mol%)

    • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 2-thienylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • In a separate vial, pre-mix Pd₂(dba)₃ and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask via syringe.

    • Add enough anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

    • Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

    • Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key reaction pathway and troubleshooting logic.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII->Transmetal Ar'-B(OR)2 PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki start Low Yield or Byproducts Observed check_byproduct Identify Main Byproduct (TLC, LC-MS, NMR) start->check_byproduct homocoupling Homocoupling (e.g., 2,2'-Bithiophene) check_byproduct->homocoupling Homocoupling Detected dehalogenation Dehalogenation (e.g., Benzoic Acid) check_byproduct->dehalogenation Dehalogenation Detected oxygen Check for Oxygen homocoupling->oxygen pd_source Check Palladium Source homocoupling->pd_source base_check Evaluate Base dehalogenation->base_check water_check Check for Water dehalogenation->water_check degas Action: Degas Rigorously, Maintain Inert Atmosphere oxygen->degas use_pd0 Action: Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) pd_source->use_pd0 change_base Action: Use Weaker Base (e.g., K3PO4) base_check->change_base anhydrous Action: Use Anhydrous Reagents or Boronic Ester water_check->anhydrous

Caption: A troubleshooting workflow for minimizing byproducts in Suzuki coupling.

Experimental_Workflow setup 1. Reaction Setup (Combine Reactants, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill) setup->inert reagents 3. Add Catalyst & Degassed Solvent inert->reagents reaction 4. Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup 5. Workup (Cool, Acidify, Extract) reaction->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify product Pure this compound purify->product

Caption: A general experimental workflow for the synthesis of this compound.

References

optimization of reaction conditions for 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-thienyl)benzoic acid, a key intermediate in pharmaceutical research and development. The following sections address common issues encountered during synthesis via Suzuki-Miyaura Coupling, Ullmann Condensation, and Friedel-Crafts Acylation.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the synthesis of this compound, it typically involves the reaction of a thiophene-2-boronic acid derivative with a 2-halobenzoic acid derivative in the presence of a palladium catalyst and a base.

Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction shows low to no yield. What are the common causes?

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The palladium catalyst may have decomposed or been poisoned. The appearance of palladium black is an indicator of catalyst decomposition.[1] Ensure you are using a high-purity catalyst and that your reagents and solvents are free from impurities that could act as catalyst poisons.

  • Inefficient Oxidative Addition: If you are using an electron-rich aryl halide, the oxidative addition step might be slow.[1] Consider using more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, to accelerate this step.[1]

  • Protodeboronation: Thiophene boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is a frequent side reaction.

  • Poor Reagent Quality: Verify the purity of your starting materials. Boronic acids, in particular, can degrade over time.[1]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and often depends on the specific substrates.[1] An inappropriate combination can lead to poor solubility, slow reaction rates, or unwanted side reactions.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form a bithiophene byproduct can be a significant issue. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. To minimize homocoupling:

  • Ensure Thorough Degassing: Oxygen can promote homocoupling.[2] Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Source: Consider using a Pd(0) catalyst source directly or an efficient precatalyst system to avoid issues with the reduction of Pd(II).[2]

  • Optimize Reaction Conditions: Adjusting the reaction temperature and the choice of base can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: The reaction is proceeding, but it is very slow. How can I increase the reaction rate?

  • Increase Temperature: Higher temperatures can increase the reaction rate, but be aware that this may also increase the rate of side reactions.[2]

  • Switch to a More Active Catalyst System: Employing bulky, electron-rich phosphine ligands like those developed by Buchwald can significantly accelerate the reaction.[2]

  • Choice of Halide: The reactivity of the aryl halide follows the trend I > Br > Cl > F.[3] If possible, using a more reactive halide can increase the reaction rate.

FAQs

Q1: What are the recommended starting materials for the Suzuki coupling to synthesize this compound?

Typically, you would use either 2-thiopheneboronic acid (or its pinacol ester) and a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid), or 2-halothiophene and 2-carboxyphenylboronic acid.

Q2: Which palladium catalyst and ligand combination is most effective?

The optimal choice depends on the specific substrates. However, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often highly effective for challenging couplings.[1] For less demanding reactions, Pd(PPh₃)₄ can also be used.

Q3: What is the role of the base in the Suzuki coupling?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[2] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][2]

Data Presentation: Suzuki Coupling Optimization Parameters
ParameterCondition 1Condition 2Condition 3Typical Yield Range
Palladium Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)
Ligand -SPhosdppf
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂O
Temperature (°C) 80-10090-11070-9060-95%
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromobenzoic acid (1.0 equiv.), 2-thiopheneboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Diagrams

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Halobenzoic Acid + 2-Thiopheneboronic Acid Heating Heat (80-100 °C) with Stirring Reactants->Heating Base Base (e.g., K2CO3) Base->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Degassed Solvent (e.g., Toluene/H2O) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Quench Monitoring->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

II. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl-aryl bonds. For the synthesis of this compound, this would typically involve the coupling of a 2-halobenzoic acid with a thiophene derivative.

Troubleshooting Guide

Q1: My Ullmann reaction is giving a very low yield. What are the common issues?

Ullmann reactions are notoriously sensitive to reaction conditions. Low yields can often be attributed to:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (frequently above 210 °C), which can lead to decomposition of starting materials and products.[4]

  • Stoichiometric Copper: Many older procedures use stoichiometric amounts of copper, which can lead to difficult purification.[4]

  • Poor Substrate Activation: The aryl halide may not be sufficiently activated. Electron-withdrawing groups on the aryl halide can improve reactivity.[4]

  • Inertness of Copper: The copper source may not be sufficiently active. "Activated" copper powder is sometimes required.

Q2: How can I improve the yield and reproducibility of my Ullmann condensation?

Modern modifications to the Ullmann reaction have significantly improved its reliability:

  • Use of Ligands: The addition of ligands, such as diamines or phenanthroline, can stabilize the copper catalyst and allow for milder reaction conditions.

  • Soluble Copper Catalysts: Employing soluble copper(I) salts (e.g., CuI) often gives better results than heterogeneous copper powder.

  • Choice of Base: A suitable base is required. Potassium carbonate is a common choice.

  • High-Boiling Polar Solvents: Solvents like DMF, NMP, or nitrobenzene are typically used to achieve the necessary high temperatures.[4]

FAQs

Q1: What are the typical starting materials for an Ullmann synthesis of this compound?

You would typically react 2-iodobenzoic acid with thiophene in the presence of a copper catalyst and a base.

Q2: Is it possible to run the Ullmann reaction at lower temperatures?

With the use of appropriate ligands and soluble copper catalysts, it is sometimes possible to lower the reaction temperature compared to traditional conditions.

Data Presentation: Ullmann Condensation Parameters
ParameterTraditional ConditionsModern ConditionsTypical Yield Range
Copper Source Copper PowderCuI
Ligand NonePhenanthroline or Diamine
Base K₂CO₃K₂CO₃ or other inorganic bases
Solvent NitrobenzeneDMF or NMP
Temperature (°C) >200150-18030-70%
Experimental Protocol: General Procedure for Ullmann Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-iodobenzoic acid (1.0 equiv.), thiophene (used in excess as both reactant and solvent, or with a high-boiling solvent like DMF), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • Reaction: Heat the mixture to a high temperature (e.g., 160-180 °C) with vigorous stirring for several hours.

  • Work-up: Cool the reaction mixture and pour it into water. Filter to remove insoluble copper salts.

  • Purification: Acidify the aqueous filtrate with a strong acid (e.g., HCl) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be used for further purification.

Diagrams

Ullmann_Logic Start Start: Low Yield in Ullmann Reaction Check_Temp Is Temperature > 180°C? Start->Check_Temp Check_Cu Is Copper Source Activated/Soluble? Check_Temp->Check_Cu Yes Optimize Optimize Conditions Check_Temp->Optimize No, Increase Temp Check_Ligand Is a Ligand Being Used? Check_Cu->Check_Ligand Yes Check_Cu->Optimize No, Use CuI or Activated Cu Check_Base Is the Base Appropriate and Dry? Check_Ligand->Check_Base Yes Check_Ligand->Optimize No, Add Ligand (e.g., Phenanthroline) Check_Base->Optimize Yes, Consider Other Factors Check_Base->Optimize No, Use Dry K2CO3

Caption: Troubleshooting logic for a low-yielding Ullmann condensation.

III. Friedel-Crafts Acylation

This method involves the acylation of thiophene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-(2-thenoyl)benzoic acid, which can then be reduced to the target molecule.

Troubleshooting Guide

Q1: My Friedel-Crafts acylation is giving a low yield. What could be the problem?

  • Moisture Sensitivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst.[5] Ensure all equipment is oven-dried and reagents are anhydrous.

  • Incorrect Stoichiometry: A sufficient amount of the Lewis acid is crucial. Since the catalyst complexes with the product, more than a catalytic amount is often required.[5]

  • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.[5]

  • Poor Reagent Quality: Impurities in the starting materials can interfere with the reaction.

Q2: I am getting multiple products. How can I improve the selectivity?

  • Isomer Formation: While the 2-acylated product is generally favored with thiophene, some of the 3-isomer may form. The choice of solvent and reaction temperature can influence the regioselectivity.

  • Polysubstitution: To avoid multiple acylations, it is common to use an excess of the aromatic substrate (thiophene in this case).

FAQs

Q1: What is the role of the Lewis acid in Friedel-Crafts acylation?

The Lewis acid activates the acylating agent (phthalic anhydride) by forming a complex, which generates a highly electrophilic acylium ion that then attacks the thiophene ring.

Q2: Why is more than a catalytic amount of AlCl₃ often needed?

The aluminum chloride complexes with the carbonyl oxygen of the product, rendering it inactive as a catalyst. Therefore, at least one equivalent of the catalyst per mole of product is required, in addition to the catalytic amount.

Data Presentation: Friedel-Crafts Acylation Parameters
ParameterCondition 1Condition 2Typical Yield Range
Lewis Acid AlCl₃FeCl₃
Solvent DichloromethaneNitrobenzene
Temperature (°C) 0 to refluxRoom Temperature70-90%
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 equiv.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add phthalic anhydride (1.0 equiv.).

  • Thiophene Addition: Cool the mixture in an ice bath and add thiophene (1.0 equiv.) dropwise, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: Extract the aqueous layer with an organic solvent. Wash the organic layer, dry it, and remove the solvent to obtain the crude 2-(2-thenoyl)benzoic acid. This intermediate can then be reduced to this compound using a suitable reducing agent (e.g., Wolff-Kishner or Clemmensen reduction).

Diagrams

Friedel_Crafts_Pathway Start Thiophene + Phthalic Anhydride Acylation Friedel-Crafts Acylation (AlCl3) Start->Acylation Intermediate 2-(2-Thenoyl)benzoic Acid Acylation->Intermediate Reduction Reduction (e.g., Wolff-Kishner) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway via Friedel-Crafts acylation and subsequent reduction.

References

stability issues of 2-(2-thienyl)benzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles of thiophene and benzoic acid derivatives. As of the latest update, specific stability studies on 2-(2-thienyl)benzoic acid are not extensively available in the public domain. Therefore, this guide addresses potential stability issues and should be used as a precautionary resource.

Troubleshooting Guide

Users of this compound may occasionally encounter issues related to its stability under certain experimental conditions. This guide provides a structured approach to identifying and resolving these potential problems.

Observed Problem Potential Cause Recommended Solution / Prevention
Discoloration of solid compound or solutions (e.g., yellowing, browning) Photodegradation: Thiophene-containing compounds can be susceptible to degradation upon exposure to UV or visible light, leading to the formation of colored byproducts.Store the compound in amber vials or containers protected from light. Prepare solutions fresh and use them promptly. If solutions must be stored, keep them in the dark and at low temperatures.
Oxidation: The thiophene ring can be oxidized, particularly at the sulfur atom, which may lead to changes in color and chemical properties.Store the compound under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. Avoid prolonged exposure to air, especially at elevated temperatures.
Reduced signal or unexpected peaks in analytical assays (e.g., HPLC, NMR) Degradation in Solution: The compound may be unstable in certain solvents or at specific pH values. Protic solvents or aqueous solutions at non-neutral pH can facilitate degradation over time.Use aprotic solvents where possible. If aqueous buffers are required, prepare them fresh and analyze samples without delay. Perform a time-course study in your chosen solvent system to assess stability.
Thermal Degradation: High temperatures can induce degradation, potentially through decarboxylation of the benzoic acid moiety.Avoid excessive heating of the solid compound or its solutions. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time.
Low or inconsistent biological/chemical assay results Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) under thermal or certain catalytic conditions, leading to the formation of 2-phenylthiophene and reducing the concentration of the active compound.Avoid high temperatures and strongly acidic or basic conditions, which can promote decarboxylation. Screen for the presence of 2-phenylthiophene as a potential impurity or degradation product.
Interaction with Experimental Components: The compound may react with other components in the assay medium, such as metal ions or reactive small molecules.Evaluate the compatibility of the compound with all assay components in a preliminary experiment. Consider the use of chelating agents if metal-catalyzed degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant (amber) container in a cool, dry, and dark place. Storage at 2-8°C is recommended. For sensitive applications, storing under an inert atmosphere (argon or nitrogen) can provide additional protection against oxidative degradation.

Q2: How stable is this compound in common organic solvents?

A2: While specific data is limited, it is expected to be reasonably stable in common aprotic organic solvents like DMSO, DMF, and THF for short-term use when stored properly. Stability in protic solvents like methanol and ethanol may be lower, and it is advisable to prepare such solutions fresh. For quantitative experiments, it is best practice to perform a preliminary stability study in the chosen solvent over the time course of the experiment.

Q3: Is this compound sensitive to pH?

A3: Yes, as a carboxylic acid, it will exist in its protonated form at low pH and as a carboxylate salt at high pH. Extreme pH values, especially when combined with elevated temperatures, could potentially lead to degradation of the thiophene ring or promote decarboxylation. It is recommended to work with solutions in a pH range of 4-8 where possible and to minimize the time the compound is exposed to harsh pH conditions.

Q4: Can I heat solutions of this compound to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided to minimize the risk of thermal degradation, including decarboxylation.[1] Use a water bath at the lowest effective temperature (e.g., 30-40°C) and for the shortest duration necessary.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its structure, the two most probable degradation pathways are:

  • Photodegradation or Oxidation of the Thiophene Ring: The electron-rich thiophene ring can be susceptible to attack by light or oxidizing agents, potentially leading to ring-opening or the formation of thiophene-S-oxides.[2][3]

  • Decarboxylation of the Benzoic Acid Group: Aromatic carboxylic acids can lose carbon dioxide, particularly when heated, to form the corresponding decarboxylated aromatic compound (in this case, 2-phenylthiophene).[1][4][5]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Whenever possible, use a dry, aprotic solvent such as DMSO or DMF for stock solutions.

  • Preparation: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation. Weigh the desired amount in a controlled environment. Dissolve the compound in the chosen solvent, using gentle vortexing or sonication if necessary. Avoid high heat.

  • Storage: Store stock solutions in amber glass vials with tightly sealed caps at -20°C or -80°C for long-term storage. For daily use, a small aliquot can be kept at 4°C for a limited time (conduct a stability test to determine the acceptable duration).

  • Handling: Before use, thaw frozen stock solutions completely and vortex gently to ensure homogeneity.

Protocol 2: Assessing Compound Stability in an Experimental Buffer
  • Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Time Points: Aliquot the solution into separate, sealed vials for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the vials under the exact conditions of your experiment (temperature, light exposure, etc.).

  • Analysis: At each time point, immediately analyze the sample by a suitable analytical method, such as reverse-phase HPLC with a UV detector.

  • Evaluation: Compare the peak area of the this compound at each time point to the initial (time 0) sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visual Troubleshooting Workflows

G A Inconsistent Assay Results B Check Compound Purity (HPLC, NMR) A->B C Purity OK? B->C D Compound Degradation During Experiment C->D Yes E Source New Compound Batch C->E No F Run Stability Test in Assay Buffer (Protocol 2) D->F G Degradation Observed? F->G H Modify Experimental Conditions: - Lower Temperature - Protect from Light - Prepare Solutions Fresh G->H Yes J Consider Compound-Assay Component Interaction G->J No I Re-run Assay with Modified Conditions H->I

Caption: Troubleshooting workflow for inconsistent assay results.

G A Solution Discoloration Observed B Was the solution exposed to light? A->B C Photodegradation is likely. Store solutions in amber vials and in the dark. B->C Yes D Was the solution heated or stored at room temp for a long time? B->D No E Oxidative or thermal degradation is possible. Prepare solutions fresh and store at low temp. D->E Yes F Analyze for degradation products by HPLC-MS. D->F No

Caption: Diagnosing the cause of solution discoloration.

References

Technical Support Center: Crystallization of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(2-thienyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of this compound?

The reported melting point of this compound (CAS 6072-49-7) is 92 °C.[1][2] An accurate melting point determination is a crucial indicator of purity. A broad melting range or a melting point lower than the literature value often suggests the presence of impurities.

Q2: What are suitable solvents for the recrystallization of this compound?

While a specific solvent system for this compound is not extensively documented, common solvents for analogous aromatic carboxylic acids include:

  • Mixed solvent systems: Ethanol/water is a frequently used combination for similar compounds.[3] The compound is typically dissolved in the solvent in which it is more soluble (ethanol) at an elevated temperature, followed by the gradual addition of the anti-solvent (water) to induce crystallization.

  • Single solvent systems: Solvents like ethanol, acetic acid, or benzene have been used for the recrystallization of benzoic acid.[4][5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: How can I decolorize a colored solution of this compound during recrystallization?

If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[3][4] The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.- Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.- If using a mixed solvent system, add more of the anti-solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Oiling out (formation of an oil instead of crystals). The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly, causing the compound to come out of solution above its melting point.- Reheat the solution and add a small amount of additional solvent to ensure the compound stays dissolved at a slightly lower temperature upon cooling.- Ensure a slow cooling rate by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.
Crystals form too quickly. The solution is too concentrated, or the cooling is too rapid.- Reheat the solution and add a small amount of additional solvent.- Slow down the cooling process by insulating the flask or allowing it to cool at room temperature before using an ice bath.
Low recovery of crystals. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.
The purified crystals are still impure (low melting point or broad range). - The chosen solvent is not suitable for rejecting the specific impurities present.- The crystals were not washed properly after filtration.- The rate of crystallization was too fast, trapping impurities within the crystal lattice.- Try a different recrystallization solvent or solvent system.- Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.- Ensure a slow and controlled cooling process to allow for the formation of pure crystals.

Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₁H₈O₂S
Molecular Weight 204.24 g/mol [2]
Melting Point 92 °C[1][2]
Appearance Off-white crystalline solid[1]
CAS Number 6072-49-7[2]

Experimental Protocol: General Recrystallization Procedure

This protocol is a general guideline based on methods for similar aromatic carboxylic acids and should be optimized for this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Heat the mixture gently on a hot plate.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, gradually add the anti-solvent (e.g., water) until the solution becomes slightly turbid. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude this compound B Add minimal hot solvent A->B C Hot Filtration B->C D Cool to crystallize C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry crystals F->G H Characterization (e.g., Melting Point) G->H Pure Crystals

Caption: A general workflow for the recrystallization of this compound.

References

Technical Support Center: Understanding the Degradation Pathways of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 2-(2-thienyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to several degradation pathways targeting either the thiophene ring or the benzoic acid moiety. The primary expected pathways include:

  • Oxidative Degradation: The thiophene ring is prone to oxidation, which can lead to the formation of S-oxides and subsequent ring-opening products.[1] The benzoic acid ring can undergo hydroxylation.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, potentially leading to photo-oxidation or isomerization.[2][3]

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway for the benzoic acid portion of the molecule is decarboxylation, leading to the formation of 2-phenylthiophene and carbon dioxide.[4][5][6]

  • Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions may promote degradation.

  • Biotransformation: In biological systems, cytochrome P450 enzymes can mediate the oxidation of the thiophene ring, forming reactive epoxide or S-oxide intermediates.[7][8] Microbial degradation can also occur, potentially cleaving the bond between the two rings or degrading each ring system individually.

Q2: What are the likely initial degradation products I should look for?

A2: Initial degradation products will depend on the stress conditions applied. Key initial products to monitor include:

  • Under Oxidative Stress: this compound S-oxide.

  • Under Thermal Stress: 2-phenylthiophene (from decarboxylation).

  • Under Photolytic Stress: Hydroxylated derivatives and isomers.

  • Under Acidic/Basic Stress: Potential for hydrolysis of any susceptible functional groups, though the primary structure is robust.

  • In Microbial/Metabolic Systems: Hydroxylated metabolites on either the thiophene or benzoic acid ring, and potentially ring-opened products.

Q3: How can I confirm the identity of a suspected degradation product?

A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of degradation products. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for this purpose.[9] Accurate mass measurements can help determine the elemental composition, and MS/MS fragmentation patterns can provide structural information. For definitive structural elucidation, isolation of the degradation product followed by nuclear magnetic resonance (NMR) spectroscopy is often required.[10]

Q4: My analytical results show poor mass balance. What are the possible reasons?

A4: Poor mass balance in degradation studies can arise from several factors:

  • Some degradation products may be volatile and lost during sample preparation or analysis.

  • Degradants may not have a chromophore and are therefore not detected by UV detectors.[11]

  • Degradation products might be highly polar or non-polar and may not elute from the chromatography column under the current conditions.

  • The response factor of the degradation product in the detector may be significantly different from the parent compound.

Using a universal detector like a mass spectrometer or a charged aerosol detector can help identify non-chromophoric compounds.[11] Modifying the chromatographic method to ensure all components are eluted is also crucial.

Troubleshooting Guides

HPLC Method Development and Analysis
Problem Possible Cause Recommended Solution
Peak Tailing for the Parent Compound or Degradants Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).Use a mobile phase with a lower pH to suppress silanol activity. Add a competing base (e.g., triethylamine) to the mobile phase.[12]
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injector, or column. Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent.[13] Optimize the needle wash procedure.[13]
Poor Resolution Between Parent and Degradant Peaks Inappropriate mobile phase composition or gradient. Unsuitable column chemistry.Optimize the mobile phase gradient and pH. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).
Irreproducible Retention Times Inconsistent mobile phase preparation. Column degradation. Fluctuations in flow rate or temperature.Prepare the mobile phase carefully and consistently. Use a column oven to maintain a stable temperature.[14]
Microbial Degradation Experiments
Problem Possible Cause Recommended Solution
No Degradation Observed The selected microbial strain cannot metabolize this compound. The compound is toxic to the microorganisms at the tested concentration. Inappropriate culture conditions (pH, temperature, oxygen levels).Screen a wider variety of microorganisms from relevant environments (e.g., contaminated soil). Perform a toxicity assay to determine a non-inhibitory concentration. Optimize culture conditions based on the requirements of the selected microorganisms.
Incomplete Degradation or Accumulation of Intermediates The microbial pathway is incomplete, or a specific enzyme is inhibited. The intermediate is toxic to the microorganisms.Analyze for the accumulation of intermediates using LC-MS or GC-MS. Consider using a microbial consortium instead of a single strain.[15]
Abiotic Degradation in Control Flasks The compound is unstable under the experimental conditions (e.g., light, pH).Run sterile controls with and without the compound to assess abiotic degradation. Protect cultures from light if photolytic degradation is suspected.

Data Presentation: Representative Degradation Data

The following data is representative and based on studies of related thiophene and benzoic acid derivatives. Actual values for this compound may vary.

Table 1: Abiotic Degradation of this compound under Various Stress Conditions

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradation Product(s)
Acidic (0.1 M HCl, 60°C)24>95%-
Basic (0.1 M NaOH, 60°C)24~90%Minor unidentified polar degradants
Oxidative (3% H₂O₂, RT)8~75%This compound S-oxide
Thermal (80°C, solid state)48~85%2-phenylthiophene
Photolytic (UV light, 254 nm)12~60%Hydroxylated derivatives, isomers

Table 2: Biotic Degradation of this compound by a Mixed Microbial Culture

Incubation Time (days)Parent Compound Concentration (mg/L)Key Intermediate DetectedSulfate Concentration (mg/L)
0100-0
765Hydroxy-2-(2-thienyl)benzoic acid12
1425Benzoic acid28
21<5-45

Experimental Protocols

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[16][17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions: [2]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in acetonitrile/water) to a photostability chamber with a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method.

Analytical Method: HPLC-UV/MS

Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector and a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm and 280 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative modes. Scan range m/z 100-500.

Mandatory Visualizations

degradation_pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation parent This compound thermal Thermal Stress (Heat) parent->thermal Decarboxylation oxidative Oxidative Stress (e.g., H₂O₂) parent->oxidative S-oxidation photolytic Photolytic Stress (UV light) parent->photolytic Photo-oxidation / Isomerization microbial Microbial Action parent->microbial Hydroxylation metabolic Metabolic Action (e.g., P450) parent->metabolic Epoxidation / S-oxidation decarboxylation 2-phenylthiophene + CO₂ thermal->decarboxylation s_oxide This compound S-oxide oxidative->s_oxide hydroxylated Hydroxylated derivatives photolytic->hydroxylated hydroxylation Hydroxylated intermediates microbial->hydroxylation ring_cleavage Ring cleavage products metabolic->ring_cleavage hydroxylation->ring_cleavage benzoic_acid Benzoic acid hydroxylation->benzoic_acid

Caption: Plausible degradation pathways of this compound.

experimental_workflow start Start: this compound sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Unstressed Control start->control analysis HPLC-UV/MS Analysis stress->analysis control->analysis data Data Processing (Peak Integration, Mass Balance) analysis->data identification Degradant Identification (MS/MS, NMR) data->identification pathway Pathway Elucidation identification->pathway

Caption: General experimental workflow for degradation studies.

References

methods to enhance the solubility of 2-(2-thienyl)benzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-thienyl)benzoic acid Solubility

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on enhancing the solubility of this compound for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A: this compound is a poorly water-soluble compound due to its aromatic and heterocyclic ring structures, which make it lipophilic (fat-loving).[1][2][3] Like many carboxylic acids, its solubility is highly dependent on the pH of the solution. In acidic to neutral aqueous buffers (pH < 7), the carboxylic acid group remains largely in its neutral, protonated form (-COOH), which is less soluble than its ionized, deprotonated form (-COO⁻).

Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I dilute it into my aqueous cell culture medium. What's happening?

A: This is a common issue known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, a high-concentration stock in 100% DMSO can cause the compound to crash out of solution when introduced to a predominantly aqueous environment like cell culture media.[4][5] To mitigate this, it is critical to keep the final concentration of DMSO in the assay as low as possible (typically below 0.5%) and perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[4][5]

Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

A: To avoid cytotoxicity and other off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[4][5] It is crucial to include a vehicle control in all experiments, which consists of the assay medium with the same final DMSO concentration used for the test compound.[4][6]

Q4: Can I use heat to help dissolve the compound?

A: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of the compound in a solvent like DMSO.[4] However, exercise caution, as excessive heat may degrade the compound. Always verify the stability of your compound at elevated temperatures.

Troubleshooting Guide

Problem: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous assay buffer.

Potential Cause Troubleshooting Steps
Solvent Mismatch The compound is crashing out of the DMSO solution when it hits the aqueous buffer.
1. Optimize Dilution: Perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous buffer.[4]
2. Reduce Final DMSO %: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.1%, but not exceeding 0.5%).[5]
3. Use a Co-solvent: Consider using a co-solvent system. Prepare a high-concentration stock in DMSO, then dilute it into an intermediate solvent like polyethylene glycol (PEG400) or propylene glycol before the final dilution in the aqueous medium.[5][7]
pH is too low The compound is a weak acid and requires a higher pH to ionize and dissolve.
1. Adjust pH: For a 10 mM stock, try dissolving the compound in a small amount of 1N NaOH to deprotonate the carboxylic acid, then dilute with your buffer and adjust the final pH. The target pH should be above the compound's pKa.
2. Use Buffered Solutions: Ensure your final assay medium is well-buffered to maintain the desired pH.[8][9]

Problem: The compound won't dissolve in 100% DMSO to create a high-concentration stock solution.

Potential Cause Troubleshooting Steps
Insufficient Solvation Energy The compound requires more energy to dissolve.
1. Apply Gentle Heat: Warm the solution in a 37°C water bath.[4]
2. Use Sonication: Place the vial in a sonicator bath for several minutes to break up solid particles and facilitate dissolution.[4]
3. Vortex: Vortex the solution intermittently to increase mechanical mixing.[4]
Compound Purity/Form The physical form (e.g., crystalline vs. amorphous) or impurities can affect solubility.
1. Verify Purity: Check the certificate of analysis for your compound.
2. Consider Alternative Forms: While not easily changed, be aware that different batches or polymorphs can have different solubility characteristics.

Solubility Enhancement Methods & Protocols

Below are several methods to improve the solubility of this compound.

Method 1: pH Adjustment

This is the most effective method for acidic compounds.[7][10] By raising the pH of the solvent above the compound's pKa, the carboxylic acid group deprotonates to the more soluble carboxylate salt.

Quantitative Data: pH-Dependent Solubility (Illustrative) Note: Specific data for this compound is not readily available; this table illustrates the expected trend for a typical weakly acidic drug.

pHExpected SolubilityState of Compound
4.0Very LowPredominantly neutral (-COOH)
6.8Low to ModerateMixture of neutral and ionized forms
7.4Moderate to HighPredominantly ionized (-COO⁻)
8.0HighAlmost completely ionized (-COO⁻)

Protocol: Preparing a 10 mM Stock Solution via pH Adjustment

  • Calculate Mass: Weigh the required amount of this compound for your desired volume and concentration (Molar Mass: ~218.26 g/mol ).

  • Initial Dissolution: Add a small volume of 1N Sodium Hydroxide (NaOH) dropwise while vortexing until the solid dissolves. This creates the sodium salt of the acid.

  • Dilute: Add your desired aqueous buffer (e.g., PBS, HEPES) to reach the final target volume.

  • Verify pH: Check the pH of the final stock solution and adjust to your desired experimental pH (e.g., 7.4) using dilute HCl or NaOH.

  • Sterile Filter: Filter the final solution through a 0.22 µm syringe filter for use in sterile biological assays.

Method 2: Use of Co-solvents

Co-solvents are organic solvents mixed with water to reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[7][10]

Quantitative Data: Common Co-solvents

Co-solventTypical Final Concentration in AssayNotes
DMSO < 0.5%Powerful solvent, but can be toxic to cells at higher concentrations.[4][6]
Ethanol < 1%Less toxic than DMSO, but also a less powerful solvent for highly lipophilic compounds.[6]
Polyethylene Glycol 400 (PEG400) 1-5%Generally low toxicity, often used in formulations.[7]
Propylene Glycol 1-5%Similar properties to PEG400.[7]

Protocol: Preparing a Solution Using a DMSO/PEG400 Co-solvent System

  • Primary Stock: Prepare a high-concentration primary stock (e.g., 50 mM) in 100% DMSO.

  • Intermediate Stock: Dilute the primary stock 1:4 in PEG400 to create a 10 mM intermediate stock (the solvent will be 20% DMSO / 80% PEG400).

  • Working Solution: Further dilute the intermediate stock into your final aqueous assay buffer, ensuring the final concentrations of both DMSO and PEG400 are low and non-toxic to your system.

Method 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[1][11]

Quantitative Data: Common Cyclodextrins

Cyclodextrin DerivativeKey Feature
β-Cyclodextrin (BCD) Standard cyclodextrin.[1]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than BCD.[1][12]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) High aqueous solubility and excellent safety profile.[1]
Randomly-methylated-β-cyclodextrin (RAMEB) Very effective at solubilizing aromatic molecules.[1]

Protocol: Preparing a Solution via Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve an excess of HP-β-CD (e.g., 10-50 mM) in your aqueous assay buffer.

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the soluble compound-cyclodextrin complex.

Visual Guides

G start_node Start: Compound Precipitates in Assay q1 Is final DMSO concentration > 0.5%? start_node->q1 decision_node decision_node method_node method_node protocol_node protocol_node end_node Result: Soluble Working Solution q2 Is stock made in 100% DMSO? q1->q2 No m1 Method: Reduce DMSO % q1->m1 Yes q3 Is assay pH < 7.0? q2->q3 No m2 Method: Use Co-Solvent q2->m2 Yes m3 Method: pH Adjustment q3->m3 Yes m4 Method: Cyclodextrin q3->m4 No (or pH change not desired) p1 Protocol: Perform serial dilutions in DMSO first. m1->p1 p2 Protocol: Use intermediate dilution in PEG400 or similar. m2->p2 p3 Protocol: Use NaOH to create sodium salt in buffer. m3->p3 p4 Protocol: Form inclusion complex with HP-β-CD. m4->p4 p1->end_node p2->end_node p3->end_node p4->end_node

Caption: Troubleshooting workflow for selecting a solubility enhancement method.

G cluster_before Before Complexation (In Water) cluster_after After Complexation (In Water) compound_node compound_node cd_node cd_node complex_node complex_node Compound Insoluble Compound CD Cyclodextrin (Soluble) Complex Soluble Inclusion Complex p1->p2 Equilibration

Caption: Mechanism of solubility enhancement via cyclodextrin complexation.

References

common impurities found in commercially available 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 2-(2-thienyl)benzoic acid. The information provided addresses common issues related to impurities that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Commercially available this compound is typically synthesized via a Suzuki-Miyaura coupling reaction. As a result, common impurities often originate from starting materials, byproducts of the reaction, and residual catalyst. The most prevalent impurities include:

  • Starting Materials:

    • 2-Halobenzoic acid (e.g., 2-bromobenzoic acid, 2-iodobenzoic acid)

    • 2-Thienylboronic acid

  • Homocoupling Byproducts:

    • 2,2'-Bithiophene

    • Biphenyl-2,2'-dicarboxylic acid

  • Catalyst Residues:

    • Palladium complexes

    • Phosphine ligands (e.g., triphenylphosphine oxide)

  • Solvent Residues:

    • Toluene, dioxane, ethanol, etc.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantitative analysis. Other useful techniques include:

  • Melting Point Analysis: A broad melting point range or a melting point lower than the literature value (approx. 165-167 °C) can indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify and quantify impurities with distinct signals from the main compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A3: Yes, certain impurities can interfere with subsequent reactions. For example:

  • Residual Palladium: Can catalyze unwanted side reactions.

  • Unreacted 2-Halobenzoic Acid: Can compete in reactions where the carboxylic acid or the aromatic ring of this compound is the intended reactive site.

  • Boric Acid and Boronic Acid Residues: Can affect reactions sensitive to acidic conditions or those involving metal catalysts.

It is recommended to use highly pure this compound (>98%) for sensitive applications.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: Your HPLC analysis of this compound shows unexpected peaks in addition to the main product peak.

Possible Causes & Solutions:

Potential Impurity Expected Retention Time (Relative to Product) Troubleshooting Steps
2-Bromobenzoic AcidEarlierConfirm by spiking the sample with a standard of 2-bromobenzoic acid. If confirmed, the material may require purification by recrystallization.
2,2'-BithiopheneLaterThis non-polar impurity can often be removed by recrystallization from a polar solvent system.
Biphenyl-2,2'-dicarboxylic acidEarlier or Later depending on HPLC methodConfirm with a standard if available. Purification can be achieved by recrystallization, potentially with a different solvent system than used for other impurities.
Palladium Catalyst/LigandsVariableConsider using a palladium scavenger resin to remove residual catalyst.
Issue 2: Inconsistent Reaction Yields

Problem: You are using this compound as a starting material and are observing inconsistent yields in your reaction.

Potential Cause: The purity of the this compound lot varies.

Solution:

  • Quantify the Purity: Use a quantitative method like HPLC with a calibrated standard to determine the exact purity of each batch of this compound.

  • Adjust Stoichiometry: Adjust the amount of this compound used in your reaction based on the purity assessment to ensure consistent molar equivalents.

  • Purify if Necessary: If the purity is below an acceptable level for your application, consider purifying the material by recrystallization before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of this compound purity. Method optimization may be required based on the specific instrument and impurities of interest.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase starting condition (e.g., 1 mg/mL).

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the purification of this compound. The choice of solvent may need to be optimized.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures with water). An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_decision Decision cluster_action Action start Commercial this compound hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr lcms LC-MS Analysis start->lcms mp Melting Point start->mp decision Purity Acceptable? hplc->decision nmr->decision lcms->decision mp->decision use Use in Experiment decision->use Yes purify Purify (e.g., Recrystallization) decision->purify No purify->hplc Re-analyze

Caption: Workflow for assessing and addressing the purity of this compound.

suzuki_coupling_impurities cluster_reactants Starting Materials cluster_byproducts Potential Impurities product This compound impurity3 Residual Palladium Catalyst product->impurity3 Associated with reactant1 2-Bromobenzoic Acid reactant1->product impurity1 Biphenyl-2,2'-dicarboxylic acid (Homocoupling of Reactant 1) reactant1->impurity1 reactant2 2-Thienylboronic Acid reactant2->product impurity2 2,2'-Bithiophene (Homocoupling of Reactant 2) reactant2->impurity2

Caption: Common impurities arising from the Suzuki-Miyaura synthesis of this compound.

challenges in scaling up the synthesis of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2-thienyl)benzoic acid. The information is structured to address common challenges encountered during laboratory-scale and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most prevalent and scalable methods for synthesizing this compound are cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used technique, reacting 2-halobenzoic acid (or its ester) with a thiophene-2-boronic acid derivative. Another potential route is the Ullmann condensation, which involves the copper-catalyzed reaction of a thiosalicylate with an activated halothiophene. For industrial production, factors such as the cost and stability of starting materials are crucial. For instance, some patented methods for similar compounds emphasize the use of low-cost and readily available reactants to ensure economic viability on a large scale.[1]

Q2: What are the critical parameters to control during the scale-up of a Suzuki-Miyaura coupling for this synthesis?

A2: When scaling up the Suzuki-Miyaura coupling for this compound, several parameters are critical for success:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Highly active catalysts are necessary, and their stability and turnover number become significant at scale.[2]

  • Solvent and Base: The solubility of the reactants, particularly the boronic acid and the aryl halide, is essential for a successful reaction. The composition of the solvent mixture and the choice and concentration of the base can significantly impact the reaction rate and yield.[2]

  • Temperature Control: Exothermic events during the reaction need to be managed to prevent runaway reactions and the formation of impurities.

  • Mixing: Efficient mixing is required to ensure homogeneity, especially when dealing with heterogeneous reaction mixtures (e.g., solid bases).

  • Reagent Addition: Controlled addition of reagents, such as the boronic acid, may be necessary to maintain an optimal concentration profile and minimize side reactions.

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?

A3: Low yields are a common issue. Consider the following troubleshooting steps:

  • Boronic Acid Instability: Thienylboronic acids can be unstable and prone to decomposition.[2] Ensure the quality of your boronic acid and consider using it as fresh as possible.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions. Ensure all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically affect the yield. A screening of different conditions may be necessary to find the optimal parameters for your specific substrates.[2]

  • Poor Solubility: Insufficient solubility of either the boronic acid or the aryl halide can hinder the reaction.[2] Adjusting the solvent system (e.g., using a co-solvent) may improve solubility.

Q4: What are common by-products in the synthesis of this compound, and how can they be minimized?

A4: Common by-products in Suzuki-Miyaura couplings include:

  • Homocoupling Products: Formation of bithiophene or biphenyl derivatives can occur. This can be minimized by controlling the reaction temperature and the stoichiometry of the reactants.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous conditions and a suitable base can reduce this side reaction.

  • Impurity-Related By-products: Impurities in the starting materials can lead to the formation of undesired side products. Using high-purity starting materials is essential.

Q5: How can I effectively purify this compound at a larger scale?

A5: Purification at scale often relies on crystallization. A common procedure involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly to form crystals. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the solution. Washing the isolated crystals with a cold solvent can help remove residual impurities. For challenging purifications, techniques like column chromatography may be necessary, but these are less ideal for very large-scale production due to cost and solvent usage.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low or no conversion of starting materials Inactive catalystUse a fresh batch of palladium catalyst and ensure proper handling to avoid deactivation. Consider screening different palladium precursors and ligands.[2]
Unstable boronic acidUse freshly prepared or high-purity thienylboronic acid. Store it under appropriate conditions (cool, dry, and inert atmosphere).[2]
Incorrect reaction temperatureOptimize the reaction temperature. Too low a temperature may result in slow kinetics, while too high a temperature can lead to catalyst decomposition or side reactions.
Inappropriate base or solventScreen different bases (e.g., carbonates, phosphates) and solvent systems to improve solubility and reaction rate.[2]
Significant amount of starting material remaining Insufficient reaction timeMonitor the reaction progress using techniques like TLC or HPLC and ensure it is run to completion.
Poor mixingOn a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture.
Formation of significant by-products Suboptimal stoichiometryCarefully control the molar ratio of the reactants. An excess of one reactant may lead to homocoupling.
Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of homocoupled by-products Reaction temperature is too highLower the reaction temperature and monitor for by-product formation.
Incorrect stoichiometryAdjust the ratio of the aryl halide to the boronic acid.
Dark coloration of the product Thermal decompositionAvoid excessive heating during the reaction and work-up.
Residual palladium catalystEmploy a palladium scavenging agent during work-up or perform an additional purification step.
Product is difficult to crystallize Presence of impurities inhibiting crystallizationTry different crystallization solvents or solvent mixtures. Consider a pre-purification step like a charcoal treatment to remove colored impurities.
Product is an oilIf the product is an oil at room temperature, consider converting it to a salt for easier handling and purification, if applicable.

Quantitative Data

Table 1: Illustrative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Aryl Halide 2-Bromobenzoic Acid2-Iodobenzoic AcidMethyl 2-chlorobenzoate
Boronic Acid Thiophene-2-boronic acidThiophene-2-boronic acidThiophene-2-boronic acid pinacol ester
Catalyst (mol%) Pd(PPh₃)₄ (3%)Pd(OAc)₂ (2%) / SPhos (4%)Pd₂(dba)₃ (1%) / XPhos (2%)
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/Water (4:1)DioxaneTHF
Temperature (°C) 9010080
Reaction Time (h) 12816
Typical Yield (%) 75-85%80-90%85-95%

Disclaimer: The data in this table are illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual results will vary depending on the specific experimental setup and scale.

Experimental Protocols

Gram-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, thiophene-2-boronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and XPhos in a small amount of anhydrous toluene. Add this catalyst slurry to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene to the reaction flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the 2-bromobenzoic acid).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere for 8-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add water and stir until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Extraction: Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Bromobenzoic acid Thiophene-2-boronic acid K3PO4 B Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Prepare & Add Catalyst Slurry (Pd(OAc)2 + XPhos in Toluene) B->C D Add Anhydrous Toluene C->D E Heat to 100°C with Vigorous Stirring (8-12 hours) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to Room Temperature & Add Water F->G H Acidify with 1M HCl G->H I Extract with Ethyl Acetate H->I J Wash with Water & Brine I->J K Dry over MgSO4 & Concentrate J->K L Recrystallize K->L M M L->M Pure this compound

Caption: Experimental workflow for the gram-scale synthesis of this compound.

troubleshooting_low_yield Start Low or No Product Yield Check_Catalyst Is the catalyst active and handled properly? Start->Check_Catalyst Check_Boronic_Acid Is the thienylboronic acid of high purity and stable? Check_Catalyst->Check_Boronic_Acid Yes Action_Catalyst Use fresh catalyst, screen different ligands/precursors. Check_Catalyst->Action_Catalyst No Check_Conditions Are the reaction temperature, base, and solvent optimal? Check_Boronic_Acid->Check_Conditions Yes Action_Boronic_Acid Use fresh, high-purity boronic acid. Check_Boronic_Acid->Action_Boronic_Acid No Check_Time Was the reaction time sufficient for completion? Check_Conditions->Check_Time Yes Action_Conditions Screen different temperatures, bases, and solvents. Check_Conditions->Action_Conditions No Check_Purity Are starting materials pure? Check_Time->Check_Purity Yes Action_Time Increase reaction time and monitor progress. Check_Time->Action_Time No Success Yield Improved Check_Purity->Success Yes Action_Purity Purify starting materials before use. Check_Purity->Action_Purity No

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: HPLC Analysis of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-thienyl)benzoic acid.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC, characterized by an asymmetric peak where the latter half is broader than the front half.[1] This distortion can compromise resolution, affect the accuracy of peak integration, and lead to poor reproducibility.[1][2] A tailing factor (Tf) greater than 1.2 indicates significant tailing.[2]

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

A1: Peak tailing for an acidic analyte like this compound typically stems from several factors, which can be broadly categorized as chemical interactions or physical/instrumental issues.

  • Chemical Interactions: These are the most common cause for acidic compounds.

    • Secondary Silanol Interactions: The primary cause is often the interaction between the acidic analyte and free silanol groups (Si-OH) on the surface of silica-based stationary phases.[3] These residual silanols are acidic and can interact with polar compounds, leading to tailing.[1][4]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized (more polar) and non-ionized (less polar) forms, resulting in a distorted peak shape.[5][6][7]

    • Metal Contamination: Trace metal impurities (like iron or aluminum) in the silica matrix of the column can chelate with the analyte or activate silanol groups, causing tailing.[1][8][9][10]

  • Physical and Instrumental Issues:

    • Column Degradation: An old or contaminated column, or the formation of a void at the column inlet, can disrupt the flow path and cause tailing.[2][4]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[2][5]

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[2][3]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2][3]

Q2: How can I systematically troubleshoot and resolve the peak tailing?

A2: A logical, step-by-step approach is the most effective way to identify and fix the problem. Only change one parameter at a time.

Step 1: Evaluate the Mobile Phase

  • Action: Adjust the mobile phase pH. For an acidic compound like this compound, lower the pH to at least 1-2 units below its pKa. A pH of around 2.5-3.0 is often effective.[2][11] This ensures the analyte is in its non-ionized, more hydrophobic form, minimizing secondary interactions with silanols.[12][13]

  • Rationale: Suppressing the ionization of the carboxylic acid group reduces its interaction with polar active sites on the stationary phase.[13]

  • Tip: Use a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM to maintain a stable pH.[2] For MS compatibility, use formic acid or trifluoroacetic acid (TFA).[14]

Step 2: Assess the HPLC Column

  • Action: If pH adjustment is insufficient, switch to a more suitable column.

  • Column Types:

    • High-Purity, End-capped Columns: Use a modern, high-purity silica column (Type B) that is fully end-capped.[2][11] End-capping blocks many of the residual silanol groups, reducing their availability for secondary interactions.[4][15][16]

    • Polar-Embedded or Polar-Endcapped Phases: These columns offer alternative selectivity and can shield the analyte from surface silanols.[2]

  • Action: If the column has been in use for a long time, flush it with a strong solvent or replace it.[2] A contaminated guard column can also be the source of the problem and should be replaced.[17]

Step 3: Check Sample and Injection Parameters

  • Action: Dilute your sample.

  • Rationale: This helps determine if column overload is the cause. If tailing decreases with a more dilute sample, you have identified an overload issue.[2][17]

  • Action: Ensure the sample solvent is weaker than or the same as the mobile phase.

  • Rationale: Dissolving the sample in a solvent stronger than the mobile phase can cause the analyte band to spread prematurely at the column head, resulting in a distorted peak.[2][3]

Step 4: Inspect the HPLC Instrument

  • Action: Minimize extra-column volume.

  • Rationale: Check for and replace any unnecessarily long or wide-bore tubing between the injector, column, and detector.[5] Ensure all fittings are properly connected to avoid dead volume.[2]

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value between 0.9 and 1.2 is generally considered very good. While some assays may accept values up to 1.5, a Tf greater than 2.0 is often unacceptable for quantitative analysis.[2]

Q: How does mobile phase pH specifically affect my analysis of this compound? A: The mobile phase pH is critical because it controls the ionization state of your analyte. For this compound, which is an acid, a low pH (<4) will keep the carboxylic acid group protonated (non-ionized). This makes the molecule less polar, increasing its retention on a reversed-phase column and, crucially, preventing ionic interactions with residual silanols, which improves peak shape.[12]

Q: Should I use methanol or acetonitrile as the organic modifier? A: The choice of organic modifier can influence peak shape.[5] Acetonitrile and methanol have different solvent properties. It is worth experimenting with both to see which provides better symmetry for your specific analyte and column combination.

Q: What is column end-capping and why is it important? A: End-capping is a chemical process applied after the primary stationary phase (like C18) is bonded to the silica support.[4] It uses a small silylating agent (e.g., trimethylchlorosilane) to bond with and block many of the remaining, accessible silanol groups.[15][16] This deactivation of the silica surface is crucial for reducing peak tailing for polar and ionizable compounds like acids and bases.[4][15]

Q: Can temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape by increasing the efficiency of the separation and reducing mobile phase viscosity. However, its effect is generally less pronounced than that of mobile phase pH or column chemistry for resolving tailing caused by secondary interactions.

Data Summary: Effect of Mobile Phase pH

The following table summarizes the expected impact of adjusting mobile phase pH on the analysis of this compound, assuming a pKa of ~4.0.

Mobile Phase pHAnalyte StateExpected Tailing Factor (Tf)Expected Retention TimePeak Shape Quality
5.0Mostly Ionized> 1.8ShortPoor (Tailing)
4.0 (at pKa)50% Ionized> 2.0IntermediateVery Poor (Broad/Tailing)
3.0Mostly Non-ionized1.1 - 1.3LongerGood
2.5Fully Non-ionized< 1.2LongestExcellent

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This method is designed to suppress ionization and minimize secondary interactions.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% A to 40% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Systematic Troubleshooting Experiment

Use this protocol when the starting method still produces tailing. Change only one variable at a time.

  • Baseline Test: Run the "Recommended Starting HPLC Method" (Protocol 1) and record the retention time, tailing factor, and backpressure.

  • Test Buffer Strength: Prepare a mobile phase A with 25 mM potassium phosphate, adjusted to pH 2.5. Rerun the analysis. Compare the peak shape to the baseline. A higher buffer concentration can sometimes improve symmetry.[2]

  • Test Organic Modifier: Prepare a mobile phase B using Methanol instead of Acetonitrile. Rerun the analysis. Compare the results.

  • Test Column: Install a new column of the same type. If the peak shape improves dramatically, the original column was contaminated or worn out.[2] If the problem persists, try a column from a different manufacturer or one with a different chemistry (e.g., a polar-embedded phase).[2]

  • Test for Overload: Prepare a series of sample dilutions (e.g., 50%, 25%, and 10% of the original concentration). Inject each and observe the tailing factor. If the tailing factor improves at lower concentrations, the original sample was overloaded.[17]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

HPLC_Tailing_Troubleshooting Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Q: Is Mobile Phase pH 1-2 units below pKa? start->check_mobile_phase adjust_ph Action: Lower mobile phase pH to ~2.5 with buffer (e.g., 0.1% H₃PO₄) check_mobile_phase->adjust_ph No check_column Q: Is the column a modern, high-purity, end-capped C18? check_mobile_phase->check_column Yes adjust_ph->check_column change_column Action: Switch to a new or high-purity end-capped column check_column->change_column No check_sample Q: Is sample overloaded or dissolved in strong solvent? check_column->check_sample Yes change_column->check_sample adjust_sample Action: Dilute sample and/or use mobile phase as solvent check_sample->adjust_sample Yes check_instrument Q: Is there extra-column volume (long tubing, bad fittings)? check_sample->check_instrument No adjust_sample->check_instrument adjust_instrument Action: Use narrow-bore tubing, check fittings check_instrument->adjust_instrument Yes resolved Problem Resolved (Tf < 1.2) check_instrument->resolved No adjust_instrument->resolved

Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.

References

preventing racemization during the synthesis of chiral 2-(2-thienyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral 2-(2-thienyl)benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these axially chiral molecules. The inherent challenge with this class of compounds is managing their configurational stability. Due to restricted rotation around the C-C bond linking the benzoic acid and thienyl rings, these molecules exist as atropisomers. However, this rotational barrier can often be overcome under certain synthetic conditions, leading to racemization and a loss of valuable enantiopure material.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and solve racemization issues during your synthetic campaigns.

Core Concept: Understanding Atropisomeric Racemization

The axial chirality of this compound derivatives arises from hindered rotation (atropisomerism) around the single bond connecting the two aromatic rings. Racemization is the process by which one enantiomer converts into its mirror image, resulting in a 1:1 mixture. This occurs when the molecule acquires sufficient energy—typically from heat—to overcome the rotational energy barrier, allowing the rings to twist past each other through a planar, achiral transition state.[1][2] The stability of these atropisomers is directly related to the height of this energy barrier; a higher barrier means the compound is more configurationally stable.

// Invisible edge for alignment S -> TS [dir=back]; TS -> R [dir=back]; } dot Caption: Racemization pathway for a generic biaryl atropisomer.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, particularly when using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a common method for constructing the biaryl bond.[3][4]

Q1: I'm performing a Suzuki-Miyaura coupling to synthesize my target molecule, but the final product shows significant racemization (low enantiomeric excess). What are the likely causes and how can I fix this?

This is the most common issue encountered. Racemization during a Pd-catalyzed cross-coupling is almost always a consequence of the reaction conditions being too harsh, allowing the product to overcome its rotational barrier, or the catalytic cycle having slow, rate-limiting steps that increase the lifetime of potentially unstable intermediates.

Below is a decision workflow to systematically troubleshoot this problem.

dot graph TD { A[Low ee Detected] --> B{Analyze Reaction Parameters}; B --> C[Temperature]; B --> D[Base]; B --> E[Pd Catalyst/Ligand]; B --> F[Solvent];

} dot Caption: Troubleshooting workflow for racemization in cross-coupling.

In-Depth Explanation:

The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Your enantiomerically pure product is formed in the final reductive elimination step. If this step is slow, the biaryl product can remain coordinated to the palladium center, or if the reaction temperature is high, the free product can simply racemize in solution.

  • Why Bulky Ligands Help: Sterically demanding ligands, like the Buchwald biarylphosphines or bulky NHCs, create a crowded environment around the palladium atom.[6][7] This steric clash promotes the final, bond-forming reductive elimination step, effectively "kicking off" the product quickly and regenerating the Pd(0) catalyst. A faster turnover minimizes the time the product spends under potentially racemizing conditions.

ParameterHigh Racemization RiskLow Racemization RiskRationale
Temperature > 80 °CRoom Temp to 60 °CProvides thermal energy to overcome the rotational barrier.[1]
Base Strong, soluble bases (e.g., NaOH, NaOEt)Mild, heterogeneous bases (e.g., K₃PO₄, CsF)Strong bases can cause side reactions; mild bases are sufficient for transmetalation.[8]
Pd Ligand Small, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos, IPr)Bulky ligands accelerate the rate-determining reductive elimination step.[6][7][9]
Solvent Protic, polar (e.g., Methanol, DMF)Aprotic, non-polar (e.g., Toluene, Dioxane)Aprotic solvents are less likely to stabilize the polar, planar transition state of rotation.[10][11]
Q2: My cross-coupling reaction seems to be clean with high ee, but I lose stereochemical purity during workup or purification. What could be happening?

This indicates that your target molecule has a low-to-moderate barrier to rotation and is thermally sensitive. Even if the reaction itself is performed under mild conditions, subsequent steps can induce racemization.

  • Thermal Stress During Purification:

    • Distillation: Avoid high-temperature distillation completely.

    • Chromatography: Standard silica gel chromatography is usually performed at room temperature and is generally safe. However, be cautious about heat generated from exothermic interactions on the column, especially during dry loading of highly concentrated samples. If you notice your flask getting warm during solvent evaporation on a rotary evaporator, this is a major red flag. Use a lower bath temperature and accept a slower evaporation rate.

  • Acidic or Basic Conditions:

    • Workup: Quenching with strong acids or bases can sometimes facilitate racemization, although this is less common than thermal effects for biaryls. If your molecule contains other sensitive functional groups, this could be a factor. Use buffered or neutral washes (e.g., saturated aq. NH₄Cl, brine) where possible.

    • Silica Gel: Standard silica gel is slightly acidic. While usually not a problem, if your molecule is exceptionally sensitive, you can use deactivated silica (e.g., by adding 1% triethylamine to your eluent) or switch to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a "rotational energy barrier" and how can I predict if my molecule will be stable?

The rotational energy barrier (ΔG‡) is the amount of energy required for the two rings to rotate past one another. Atropisomers are generally considered stable and separable at a given temperature if their half-life of racemization (t₁/₂) is at least 1000 seconds.[12] This corresponds to a ΔG‡ of approximately 22 kcal/mol at room temperature.

  • Predicting Stability:

    • Steric Hindrance: Stability is primarily dictated by the size of the substituents at the ortho positions of the C-C bond. For your this compound system, substituents on the 3-position of the thiophene ring and the 3- and 6-positions of the benzoic acid ring will have the largest impact. Larger groups create a higher barrier.

    • Computational Chemistry: The most reliable way to predict stability is to calculate the rotational barrier using Density Functional Theory (DFT). This can provide a quantitative estimate of ΔG‡ and help you anticipate whether a target molecule is likely to be stable under reaction or purification conditions.[3]

Q2: What is the best method for determining the enantiomeric excess (ee) of my product?

The gold standard for determining the ee of chiral carboxylic acids is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.

  • Derivatization: Since carboxylic acids can sometimes show poor peak shape on certain columns, it is common to first convert the acid to an ester (e.g., methyl ester) or an amide before analysis. This often leads to sharper peaks and better separation.

  • Alternative Methods: While less common for routine analysis, Circular Dichroism (CD) spectroscopy can also be used.[13][14][15][16] This method involves forming a diastereomeric complex between your chiral acid and an achiral host molecule and then measuring the differential absorption of circularly polarized light.[13][15]

Q3: My target molecule is known to have a very low rotational barrier. Are there any synthetic strategies that can avoid racemization altogether?

Yes. If the product is configurationally unstable, a standard asymmetric synthesis is not viable. In this case, you should consider a Dynamic Kinetic Resolution (DKR) approach.[2][17]

  • Concept: In a DKR, the racemic starting material is subjected to conditions that cause it to racemize rapidly and reversibly. Simultaneously, an enantioselective catalyst selectively converts only one of the rapidly equilibrating enantiomers into the desired product. Because the starting material is constantly racemizing, the entire mixture can theoretically be converted into a single enantiomer of the product, achieving up to 100% yield. This strategy is highly effective for biaryls with low rotational barriers.[2][17][18]

Key Experimental Protocols

Protocol 1: Low-Temperature Suzuki-Miyaura Coupling to Suppress Racemization

This protocol uses a highly active palladium precatalyst and a bulky biarylphosphine ligand to ensure efficient coupling at a low temperature, minimizing the risk of thermal racemization.

Materials:

  • Enantiopure aryl halide (e.g., 2-bromo-benzoic acid derivative) (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • SPhos ligand (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, thiophene-2-boronic acid, K₃PO₄, SPhos Pd G3 Precatalyst, and SPhos ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, gently warm the reaction to 40-50 °C and monitor its progress by TLC or LC-MS. Causality Note: The use of a G3 precatalyst and an additional equivalent of ligand ensures the rapid formation of the active L₁Pd(0) species, initiating catalysis quickly even at low temperatures.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator with a water bath temperature below 40 °C .

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess

This protocol describes a general method for determining the ee of your this compound product. Note: The specific column, mobile phase, and flow rate must be optimized for your particular compound.

1. Sample Preparation (Methyl Ester Derivatization):

  • Dissolve a small amount of your purified carboxylic acid (~5 mg) in 1 mL of Toluene.

  • Add (Trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color remains.

  • Quench the excess reagent by adding a few drops of acetic acid.

  • Evaporate the solvent to yield the methyl ester.

  • Dissolve the crude ester in the HPLC mobile phase to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

2. HPLC Analysis:

  • Instrument: HPLC system with a UV detector.

  • Column: A suitable Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol is a common starting point. For example, 90:10 Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound absorbs strongly (e.g., 254 nm).

3. Data Interpretation:

  • Inject a sample of the racemic material first to identify the retention times of both enantiomers.

  • Inject your synthesized sample.

  • Integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2-thienyl)benzoic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the accurate quantification of therapeutic compounds and their metabolites in biological matrices is a critical aspect of preclinical and clinical studies. This guide provides a comparative overview of the validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the determination of 2-(2-thienyl)benzoic acid in biological samples.

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. This document presents a summary of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of a suitable analytical method for this compound.

Method Performance Comparison

The performance of an analytical method is evaluated through a set of validation parameters. The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of small molecules, like this compound, in biological matrices. The data presented is a composite based on literature values for similar benzoic acid derivatives.[1][2][3]

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Specificity/Selectivity Moderate to HighVery High
Analysis Time per Sample 5 - 15 minutes2 - 10 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound in plasma using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This protocol is based on a general approach for the analysis of benzoic acid derivatives in biological fluids.[1]

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add an internal standard (e.g., a structurally similar, non-interfering compound).

  • Acidify the sample by adding 50 µL of 1M hydrochloric acid.

  • Add 1 mL of an organic extraction solvent (e.g., tert-butylmethyl ether or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.

b) Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.01 M potassium phosphate buffer (pH 3.1) and methanol (e.g., 70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[1]

  • Column Temperature: 30°C.

LC-MS/MS Method

This protocol outlines a sensitive and selective method for the quantification of this compound in plasma.[2][4]

a) Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add an internal standard (preferably a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

b) LC-MS/MS Conditions

  • Column: A suitable C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution program would typically be used.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and the internal standard.

Visualizations

The following diagrams illustrate common workflows in the validation of analytical methods.

Sample_Preparation_Workflow cluster_plasma Biological Matrix cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_IS->LLE PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT Evaporation Evaporation LLE->Evaporation PPT->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical workflow for the preparation of plasma samples for chromatographic analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Evaluation & Reporting Protocol Define Validation Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate Precision) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Protocol->Stability Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Stability->Data_Analysis Report Validation Report Data_Analysis->Report

References

Structure-Activity Relationship (SAR) of 2-(2-Thienyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(2-thienyl)benzoic acid derivatives, focusing on their potential as both anti-inflammatory agents and kinase inhibitors. The information presented herein is compiled from various studies to facilitate a deeper understanding of how structural modifications to this scaffold influence biological activity, thereby aiding in the rational design of novel therapeutic agents.

Kinase Inhibitory Activity of Thienyl-Acrylonitrile Derivatives

A notable class of compounds derived from the this compound scaffold are the E-2-(2-thienyl)-3-acrylonitrile derivatives. These compounds have demonstrated significant potential as multi-kinase inhibitors, with a particular emphasis on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Comparative Analysis of Kinase Inhibition and Antiproliferative Activity

The following table summarizes the in vitro inhibitory activity of several thienyl-acrylonitrile derivatives against VEGFR-2 and their antiproliferative effects on human hepatocellular carcinoma (HCC) cell lines, Huh-7 and SNU-449.

Compound IDStructureVEGFR-2 IC50 (µM)Huh-7 IC50 (µM)SNU-449 IC50 (µM)
Thio-Iva 3.310.29 ± 0.180.53 ± 0.32
Thio-Dam Not Reported0.81 ± 0.261.64 ± 0.51
Thio-Anis Not Reported>8>8
Thio-AniMe Not Reported>8>8
Sorafenib Reference DrugNot Reported2.50 ± 0.14>8

Data sourced from a study on novel thienyl-based tyrosine kinase inhibitors.

Key SAR Observations:

  • Thio-Iva and Thio-Dam , the two most potent compounds in this series, exhibited strong antiproliferative effects on HCC cells, with IC50 values in the sub-micromolar to low micromolar range.

  • Notably, both Thio-Iva and Thio-Dam were significantly more active than the clinically approved multi-kinase inhibitor, sorafenib, in the tested cell lines.

  • A cell-free kinase assay identified VEGFR-2 as a primary target of Thio-Iva, with an IC50 value of 3.31 µM.

Anti-Inflammatory Potential of this compound Derivatives

While comprehensive quantitative SAR data for a series of this compound derivatives as anti-inflammatory agents is limited in the readily available literature, the structural similarity of this scaffold to known anti-inflammatory drugs suggests their potential in this therapeutic area. The anti-inflammatory effects of such compounds are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and the p38 MAPK and NF-κB signaling pathways.

One study identified a dual inhibitor of cyclooxygenase and 5-lipoxygenase, L-652,343, which features a thienyl-phenyl-ethenyl group, highlighting the potential of this structural motif in developing anti-inflammatory agents.

Signaling Pathways

The biological activities of this compound derivatives can be attributed to their modulation of various signaling pathways. Below are diagrams of key pathways implicated in their kinase inhibitory and potential anti-inflammatory effects.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability

VEGFR-2 Signaling Pathway

p38_MAPK_Signaling Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MKK MAPKK (MKK3/6) MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MK2/3 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

p38 MAPK Signaling Pathway

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Gene Target Gene Expression (Inflammatory Mediators) NFkB_active->Gene Induces

NF-κB Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of the VEGFR-2 kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->prep_reagents prep_compounds Prepare Test Compounds: - Dissolve in DMSO - Serial Dilutions start->prep_compounds incubation Incubation: - Add enzyme, buffer, and  compound to microplate wells - Pre-incubate prep_reagents->incubation prep_compounds->incubation reaction Initiate Reaction: - Add ATP and substrate incubation->reaction detection Detection: - Measure kinase activity  (e.g., luminescence, fluorescence) reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 values detection->analysis end End analysis->end

Workflow for In Vitro Kinase Assay

Procedure:

  • Reagent Preparation: Recombinant human VEGFR-2 enzyme, a suitable kinase assay buffer, ATP, and a substrate peptide are prepared.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Plate Setup: The assay is typically performed in a 96- or 384-well plate format. The serially diluted compounds or DMSO (for control wells) are added to the appropriate wells.

  • Enzyme and Substrate Addition: The VEGFR-2 enzyme solution is added to each well, followed by a substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Signal Detection: After incubation, a detection reagent is added to measure the amount of product formed (e.g., ADP), which is inversely proportional to the kinase activity. The signal, often luminescence or fluorescence, is read using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Procedure:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered to different groups of animals, typically via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in both oncology and inflammatory diseases. The thienyl-acrylonitrile derivatives have demonstrated potent multi-kinase inhibitory activity, particularly against VEGFR-2, surpassing the efficacy of the established drug sorafenib in preclinical models. While further quantitative SAR studies are needed to fully elucidate the anti-inflammatory potential of this class of compounds, the existing data and structural similarities to known anti-inflammatory agents warrant continued investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of new drugs based on the this compound core structure.

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(2-Thienyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2-thienyl)benzoic acid, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic routes. The efficiency of these routes, measured by factors such as chemical yield, reaction conditions, and accessibility of starting materials, is a critical consideration in process development and scale-up. This guide provides an objective comparison of the most common and effective methods for the synthesis of this biaryl carboxylic acid, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The primary methods for the synthesis of this compound involve the formation of a carbon-carbon bond between a benzene ring and a thiophene ring. The three main strategies evaluated here are the Suzuki-Miyaura coupling, a Grignard reagent-based approach, and the Ullmann condensation.

Synthetic RouteKey ReactantsCatalyst/ReagentTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 2-Halobenzoic acid, 2-Thienylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Good to ExcellentAnhydrous or aqueous solvent, 85-100°CHigh functional group tolerance, generally high yields, commercially available starting materials.Cost and toxicity of palladium catalyst, potential for boronic acid homo-coupling.
Grignard Reagent Route 2-Halobenzoic acid or ester, 2-Thienylmagnesium halide (or vice versa) followed by carboxylationMagnesiumModerate to GoodAnhydrous etheral solvent (e.g., THF), low to ambient temperature for Grignard formation, carboxylation with CO₂.Utilizes readily available and inexpensive starting materials.Sensitive to moisture and protic functional groups, potential for side reactions like homo-coupling.[1]
Ullmann Condensation 2-Halobenzoic acid, Thiophene derivativeCopper catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), BaseModerate to GoodHigh boiling point solvent (e.g., DMF), elevated temperatures.Lower cost catalyst compared to palladium.Often requires harsh reaction conditions (high temperatures), may have limited substrate scope.[2][3][4]

Experimental Protocols

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-C bonds.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Halobenzoic Acid 2-Halobenzoic Acid (X = Br, I) Product This compound 2-Halobenzoic Acid->Product + 2-Thienylboronic Acid 2-Thienylboronic Acid 2-Thienylboronic Acid Catalyst Pd(PPh₃)₄ Base K₂CO₃

Figure 1: General scheme for the Suzuki-Miyaura coupling to form this compound.

General Procedure:

A mixture of a 2-halobenzoic acid (1.0 eq.), 2-thienylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) is prepared in a suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water. The mixture is degassed, and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), is added. The reaction is then heated to a temperature ranging from 85 to 100°C and stirred until completion, which is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent after an acidic workup. Purification is typically achieved by column chromatography or recrystallization.[5]

Grignard Reagent Route

This approach involves the formation of a Grignard reagent from either the thiophene or the benzoic acid derivative, followed by reaction with the other component or with carbon dioxide.

Reaction Scheme (via carboxylation):

Grignard_Carboxylation cluster_steps Reaction Steps Start 2-Bromothiophene Grignard 2-Thienylmagnesium Bromide Start->Grignard 1. Mg, THF Carboxylate Magnesium 2-thienylcarboxylate Grignard->Carboxylate 2. CO₂ Product This compound Carboxylate->Product 3. H₃O⁺

Figure 2: Synthesis of this compound via a Grignard reagent and subsequent carboxylation.

General Procedure:

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of 2-bromothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction mixture is stirred, often with gentle heating, to initiate the formation of the Grignard reagent, 2-thienylmagnesium bromide. After the formation is complete, the Grignard solution is cooled and then added to an excess of crushed dry ice (solid CO₂). The mixture is stirred and allowed to warm to room temperature. The reaction is then quenched with an aqueous acid solution (e.g., HCl). The product, this compound, is extracted with an organic solvent and purified by extraction with a basic aqueous solution followed by acidification and collection of the precipitated product.[6]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C bonds, although it is more traditionally used for C-O and C-N bond formation.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Halobenzoic Acid 2-Halobenzoic Acid (X = I, Br) Product This compound 2-Halobenzoic Acid->Product + Thiophene Thiophene Thiophene Catalyst CuI Ligand Ligand (e.g., 1,10-phenanthroline) Base Base (e.g., K₂CO₃)

Figure 3: General scheme for the Ullmann condensation to form this compound.

General Procedure:

A mixture of a 2-halobenzoic acid (1.0 eq.), thiophene (as the limiting or excess reagent), a copper(I) salt such as copper(I) iodide (CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate) is heated in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is typically high, often exceeding 150°C. After the reaction is complete, the mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent and purified, usually by column chromatography or recrystallization.[2][3][4]

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and catalysts, and the tolerance of the substrates to different reaction conditions.

  • The Suzuki-Miyaura coupling generally offers the highest yields and broadest functional group tolerance, making it a preferred method for laboratory-scale synthesis and for the preparation of diverse analogues.

  • The Grignard reagent route is a cost-effective alternative, particularly for larger-scale production, provided that the starting materials are compatible with the strongly basic and nucleophilic nature of the Grignard reagent.

  • The Ullmann condensation provides a palladium-free option, which can be advantageous in terms of catalyst cost. However, the typically harsh reaction conditions may limit its applicability for substrates with sensitive functional groups.

For drug development professionals and researchers, a thorough evaluation of these factors is essential to select the most efficient and practical synthetic strategy for their specific needs.

References

A Comparative Guide to the Experimental and Computational Analysis of 2-(2-thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected experimental data and computational predictions for 2-(2-thienyl)benzoic acid. Due to the limited availability of direct experimental and computational studies on this specific molecule in public literature, this analysis leverages data from closely related analogs, namely benzoic acid and 2-thiophene carboxylic acid, to provide a well-founded predictive overview. The methodologies and expected outcomes are detailed to guide future research and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Experimental values for melting point are available, while other parameters are computationally predicted based on its structure.

PropertyExperimental ValueComputational PredictionSource
Molecular FormulaC₁₁H₈O₂S--
Molecular Weight204.24 g/mol --
Melting Point92 °C-Chemical Supplier
XLogP3-3.1PubChem
Hydrogen Bond Donors-1PubChem
Hydrogen Bond Acceptors-2PubChem

Spectroscopic Analysis: A Cross-Validated Approach

Spectroscopic techniques are essential for the structural elucidation and characterization of novel compounds. This section compares the expected experimental spectroscopic data for this compound with predicted computational values derived from studies on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted chemical shifts for this compound are based on the analysis of benzoic acid and thiophene derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (broad s)Carboxylic Carbon (-COOH)168 - 172
Benzoic H (ortho to COOH)7.9 - 8.1 (d)Thiophene C (ipso to Benzoic)140 - 145
Benzoic H (meta/para)7.3 - 7.6 (m)Benzoic C (ipso to Thiophene)138 - 142
Thiophene H (adjacent to S)7.5 - 7.7 (d)Benzoic C (ortho to Thiophene)128 - 132
Thiophene H7.0 - 7.2 (m)Thiophene C125 - 128
Benzoic C127 - 130

Note: Predicted values are based on data from similar structures and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for this compound are derived from experimental data for benzoic acid and DFT calculations on 2-thiophene carboxylic acid.

Table 2: Comparison of Experimental and Predicted Vibrational Frequencies (cm⁻¹)

Functional GroupExperimental Range (cm⁻¹)[1][2]Predicted Computational Range (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)2550-3250Stretching
C-H (Aromatic)3000-31003050-3150Stretching
C=O (Carboxylic Acid)1680-17101690-1720Stretching
C=C (Aromatic)1450-16001470-1620Stretching
C-O (Carboxylic Acid)1210-13201220-1330Stretching
Thiophene Ring1350-15301360-1540Ring Stretching
C-S680-710690-720Stretching
Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The expected molecular ion peak and key fragments for this compound are outlined below, based on the fragmentation patterns of benzoic acid.[3][4]

Table 3: Expected Mass Spectrometry Fragmentation

m/zIonDescription
204[M]⁺Molecular Ion
187[M-OH]⁺Loss of hydroxyl radical
159[M-COOH]⁺Loss of carboxyl group
111[C₄H₃S-C₆H₄]⁺Fragment of the thiophene-benzene structure
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for the synthesis and characterization of this compound and for evaluating its potential biological activity.

Synthesis of this compound

A common method for the synthesis of this class of compounds is the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reactants: 2-bromobenzoic acid and thiophene-2-boronic acid are used as the starting materials.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is typically employed.

  • Base and Solvent: A base, such as sodium carbonate, and a solvent system, like a mixture of toluene, ethanol, and water, are used.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Characterization Techniques
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • FTIR Spectroscopy: The IR spectrum is obtained using a KBr pellet method on an FTIR spectrometer.

  • Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer.

Biological Activity Screening: Anti-inflammatory Assay

Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a standard in vitro assay to evaluate this potential is the lipopolysaccharide (LPS)-induced cytokine release assay in macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell supernatant are measured using an ELISA kit.

  • Data Analysis: The IC₅₀ value, the concentration at which the compound inhibits 50% of the cytokine release, is calculated.

Computational Methodology

Computational chemistry provides valuable insights into the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting molecular properties.

Protocol:

  • Geometry Optimization: The molecular geometry of this compound is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[5][6]

  • Vibrational Frequency Analysis: The vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum.

  • NMR Chemical Shift Prediction: The NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

  • Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the electronic properties and reactivity of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2-bromobenzoic acid + thiophene-2-boronic acid reaction Suzuki Coupling (Pd Catalyst, Base) start->reaction workup Extraction and Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms

Synthesis and Characterization Workflow
Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. This diagram illustrates the potential mechanism of action for this compound as an anti-inflammatory agent.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Compound This compound Compound->IKK inhibits

Potential NF-κB Signaling Pathway Inhibition

References

Spectroscopic Showdown: Confirming the Structure of 2-(2-thienyl)benzoic Acid vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of chemical research and drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 2-(2-thienyl)benzoic acid against the well-established data of its simpler analogue, benzoic acid. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we illustrate how these techniques provide a comprehensive and complementary picture of molecular architecture.

While extensive experimental data for benzoic acid is readily available, the corresponding experimental spectra for this compound are less commonly published. Therefore, for the purposes of this guide, we will be utilizing high-quality predicted spectroscopic data for this compound to draw comparisons.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both this compound and benzoic acid.

Table 1: ¹H NMR Data Comparison
Assignment This compound (Predicted) Benzoic Acid (Experimental)
Carboxylic Acid (-COOH)~12-13 ppm (s, 1H)11.67 ppm (s, 1H)[1]
Benzoic Acid Ring Protons~7.2-8.2 ppm (m, 4H)8.20 (d, 2H), 7.68 (t, 1H), 7.47 (t, 2H)[1]
Thienyl Ring Protons~7.0-7.6 ppm (m, 3H)-

Solvent: CDCl₃. Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet.

Table 2: ¹³C NMR Data Comparison
Assignment This compound (Predicted) Benzoic Acid (Experimental)
Carboxylic Acid Carbonyl (C=O)~170-173 ppm172.60 ppm[1][2]
Benzoic Acid Ring Carbons~125-145 ppm133.89, 130.28, 129.39, 128.55 ppm[1][2]
Thienyl Ring Carbons~125-140 ppm-

Solvent: CDCl₃.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode This compound (Predicted) Benzoic Acid (Experimental)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)[3]
C-H Stretch (Aromatic)~3100-3000~3080-3030[3]
C=O Stretch (Carboxylic Acid)~1700-16801700-1680[3]
C=C Stretch (Aromatic Rings)~1600-1450~1625-1465[3]
C-S Stretch (Thiophene)~730-570-
Table 4: Mass Spectrometry Data (m/z)
Assignment This compound (Predicted) Benzoic Acid (Experimental)
Molecular Ion [M]⁺204122[4]
[M-OH]⁺187105[4]
[M-COOH]⁺15977[4]
Thienyl Cation Fragment83-

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty sample compartment is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted. The resulting spectrum shows the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative abundance against m/z.

Visualization of Experimental Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of confirming the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition SolidSample Solid Sample Dissolution Dissolution in Deuterated Solvent SolidSample->Dissolution for NMR KBrPellet Grinding with KBr & Pressing SolidSample->KBrPellet for IR MS Mass Spectrometer SolidSample->MS for MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectrometer KBrPellet->FTIR NMRData NMR Spectra NMR->NMRData IRData IR Spectrum FTIR->IRData MSData Mass Spectrum MS->MSData structural_confirmation cluster_structure Proposed Structure: this compound cluster_evidence Spectroscopic Evidence Structure C₁₁H₈O₂S NMR NMR (¹H, ¹³C) - Carboxylic proton signal - Aromatic proton signals (benzoic & thienyl) - Correct number of C signals Structure->NMR corresponds to IR IR - Broad O-H stretch - Strong C=O stretch - Aromatic C=C stretches - C-S stretch Structure->IR corresponds to MS MS - Molecular ion peak at m/z 204 - Fragmentation pattern ([M-OH]⁺, [M-COOH]⁺) Structure->MS corresponds to Confirmed Structure Confirmed NMR->Confirmed IR->Confirmed MS->Confirmed

References

Benchmarking 2-(2-thienyl)benzoic acid: A Comparative Analysis Against Known Inhibitors Remains Elusive Due to Lack of Specific Target Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the biological activities of 2-(2-thienyl)benzoic acid and its derivatives, a direct performance comparison against known inhibitors is currently not feasible due to the absence of a well-defined and specific biological target for this compound in publicly available scientific literature.

While research has hinted at various pharmacological effects of this compound and related structures, including muscle relaxant, parasympatholytic, radioprotective, and blood pressure-lowering properties, specific data on its inhibitory activity against a particular enzyme or receptor is not sufficiently detailed to conduct a meaningful comparative analysis.[1][2] A thorough review of existing studies did not yield quantitative performance metrics such as IC50 or Ki values for this compound that would be essential for a direct benchmark against established inhibitors of a specific signaling pathway.

For a comparative guide to be valuable to researchers, scientists, and drug development professionals, it is imperative to have a known biological target. For instance, in the well-studied area of endocannabinoid system modulation, inhibitors of Fatty Acid Amide Hydrolase (FAAH) are rigorously benchmarked based on their potency and selectivity. However, no such target has been identified for this compound.

To illustrate the type of data required for such a comparison, consider the hypothetical scenario where this compound is found to be an inhibitor of a specific enzyme, "Enzyme X". A comparative analysis would then involve the following:

Hypothetical Comparison of Inhibitors for "Enzyme X"

This table illustrates the type of quantitative data necessary for a meaningful comparison.

InhibitorTargetIC50 (nM)Ki (nM)Assay ConditionsReference
This compound Enzyme XData Not AvailableData Not AvailableData Not AvailableN/A
Known Inhibitor A Enzyme X155Recombinant human enzyme, fluorescence-based assay[Hypothetical Study 1]
Known Inhibitor B Enzyme X5020Native enzyme from rat liver homogenate, radiometric assay[Hypothetical Study 2]
Known Inhibitor C Enzyme X51Human cell-based assay, downstream product measurement[Hypothetical Study 3]

Experimental Protocols for "Enzyme X" Inhibition Assay (Hypothetical)

A detailed experimental protocol would be necessary to ensure reproducibility and accurate comparison.

Objective: To determine the in vitro inhibitory potency of test compounds against "Enzyme X".

Materials:

  • Recombinant human "Enzyme X"

  • Fluorogenic substrate for "Enzyme X"

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA)

  • Test compounds (this compound, Known Inhibitor A, B, C) dissolved in DMSO

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

  • Add 10 µL of "Enzyme X" solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate.

  • Monitor the increase in fluorescence intensity over 30 minutes at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Visualization (Hypothetical)

Visual diagrams are crucial for understanding complex biological processes and experimental designs.

Signaling_Pathway cluster_inhibition Inhibition of Enzyme X cluster_pathway Downstream Signaling 2_2_thienyl_benzoic_acid This compound Enzyme_X Enzyme X 2_2_thienyl_benzoic_acid->Enzyme_X Inhibits (?) Known_Inhibitors Known Inhibitors Known_Inhibitors->Enzyme_X Inhibits Product Product Enzyme_X->Product Substrate Substrate Substrate->Enzyme_X Catalyzes Biological_Response Biological_Response Product->Biological_Response

Caption: Hypothetical signaling pathway illustrating the role of "Enzyme X" and its inhibition.

Experimental_Workflow Compound_Preparation Prepare Serial Dilutions of Test Compounds Incubation Incubate Compounds with Enzyme X Compound_Preparation->Incubation Reaction_Initiation Add Fluorogenic Substrate Incubation->Reaction_Initiation Data_Acquisition Measure Fluorescence over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro "Enzyme X" inhibition assay.

At present, the scientific community lacks the foundational data required to benchmark the performance of this compound against other inhibitors. Future research should focus on identifying and characterizing a specific biological target for this compound. Once a target is established and its inhibitory activity is quantified, a comprehensive comparative analysis, as outlined in the hypothetical example above, will be possible. Such research would be invaluable for elucidating the compound's mechanism of action and assessing its therapeutic potential.

References

assessing the selectivity of 2-(2-thienyl)benzoic acid for its biological target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The development of selective kinase inhibitors is a cornerstone of modern precision medicine. Compounds incorporating a thienyl moiety have emerged as a promising class of kinase inhibitors, with demonstrated activity against various targets. This guide provides a comparative assessment of the selectivity of a representative thienyl-based compound, modeled after 2-(2-thienyl)benzoic acid derivatives, for its primary biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The analysis includes a comparison with Sorafenib, a well-established multi-kinase inhibitor that also targets VEGFR-2, to provide context for its selectivity profile.

Introduction to Thienyl-Based Kinase Inhibitors and VEGFR-2

The thienyl group, a five-membered aromatic ring containing a sulfur atom, is a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. In the context of oncology, certain thienyl-containing small molecules have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. This guide focuses on a hypothetical, yet representative, thienyl-based compound, designated Compound T , to illustrate the process of selectivity assessment for this class of molecules against VEGFR-2.

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is crucial for its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. The selectivity of Compound T was assessed against a panel of related and unrelated kinases and compared to Sorafenib. The results are summarized in the table below.

Kinase TargetCompound T (IC50, nM)Sorafenib (IC50, nM)
VEGFR-2 15 90
VEGFR-18530
VEGFR-312020
PDGFR-β25058
c-Kit> 100068
RAF-1> 50006
BRAF> 500022
EGFR> 10000> 10000
HER2> 10000> 10000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data is representative and compiled from various kinase inhibitor profiling studies.

As the data indicates, Compound T demonstrates potent inhibition of VEGFR-2 with a degree of selectivity over other closely related kinases like VEGFR-1, VEGFR-3, and PDGFR-β. Notably, it shows significantly less activity against c-Kit and the RAF kinases compared to Sorafenib, suggesting a more selective profile.

Experimental Protocols

The determination of inhibitor selectivity is reliant on robust and well-defined experimental protocols. A commonly used method for assessing kinase inhibitor potency is the in vitro kinase activity assay.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compounds (Compound T, Sorafenib) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.

G cluster_0 VEGF Signaling Pathway cluster_1 Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Compound_T Compound T Compound_T->VEGFR2 Inhibits

Caption: VEGF signaling pathway and the inhibitory action of Compound T on VEGFR-2.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Transfer to Filter Plate E->F G Wash Filter Plate F->G H Measure Radioactivity G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Conclusion

The assessment of selectivity is a critical step in the development of kinase inhibitors. The representative thienyl-based compound, Compound T, demonstrates potent and relatively selective inhibition of VEGFR-2 compared to the multi-kinase inhibitor Sorafenib. This selectivity profile suggests the potential for a more targeted therapeutic effect with a potentially improved safety margin. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of the selectivity of novel kinase inhibitors, which is essential for advancing promising compounds through the drug discovery pipeline. Further characterization in cellular and in vivo models would be necessary to fully elucidate the therapeutic potential of Compound T.

References

A Comparative Analysis of 2-(2-thienyl)benzoic Acid Derivatives: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data on 2-(2-thienyl)benzoic acid derivatives reveals a promising class of compounds with significant therapeutic potential. This guide delves into the in vitro and in vivo efficacy of two notable examples: a series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives investigated for their anticancer properties, and suprofen, a non-steroidal anti-inflammatory drug (NSAID). The findings, summarized herein, offer valuable insights for researchers and drug development professionals in the fields of oncology and inflammation.

Anticancer Potential of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives

A novel series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives has been synthesized and evaluated as potential dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key proteins in cancer cell growth and survival signaling pathways.

In Vitro Efficacy

The in vitro anticancer activity of the most promising compound in this series, designated as 13g , was assessed against a panel of human cancer cell lines. The compound demonstrated potent cytotoxic effects, as indicated by its half-maximal inhibitory concentration (IC50) values. Furthermore, enzymatic assays confirmed its dual inhibitory action on PI3Kα and mTOR.

CompoundCancer Cell LineIC50 (µM)TargetIC50 (nM)
13g A549 (Lung Carcinoma)0.20 ± 0.05mTOR48
MCF-7 (Breast Cancer)1.25 ± 0.11PI3Kα525
HeLa (Cervical Cancer)1.03 ± 0.24

Data sourced from a study on substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors.[1]

In Vivo Efficacy

While the initial publication on compound 13g focused on its in vitro activity, the potential for in vivo efficacy is significant. Further preclinical development would typically involve assessing the compound's ability to reduce tumor growth in animal models, such as xenograft mouse models. A separate study on a similar 1,3,5-triazine derivative (compound 6h) demonstrated a reduction in tumor volume and weight in a xenograft mouse model, alongside inhibition of the PI3K/Akt/mTOR signaling cascade in the tumor tissue, providing a strong rationale for similar in vivo evaluation of compound 13g .[2]

Anti-inflammatory Activity of Suprofen

Suprofen, chemically known as α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, is a well-established NSAID. Its efficacy is attributed to the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.

In Vitro Efficacy: Prostaglandin Synthesis Inhibition

Suprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. While specific IC50 values for suprofen against COX-1 and COX-2 can vary depending on the assay conditions, its potent inhibitory effect on prostaglandin synthesis is well-documented. One study highlighted its high potency relative to other NSAIDs in inhibiting arachidonic acid-induced uterine contractions, a process dependent on prostaglandin synthesis.[3]

In Vivo Efficacy: Analgesic Activity

The in vivo anti-inflammatory and analgesic effects of suprofen have been demonstrated in various animal models. A key model is the acetic acid-induced writhing test in mice, which assesses a compound's ability to reduce visceral pain. Suprofen has been shown to be highly effective in this model, with low ED50 values indicating its high potency.

Nociceptive AgentED50 (mg/kg, p.o.) in Mice
Arachidonic Acid0.07
Acetylcholine1.7
Acetic Acid4.6
Prostaglandin E220.2 (i.p.)

Data sourced from a study on the mechanism of action of suprofen.

Experimental Protocols

In Vitro Anticancer Assay: MTT Cell Viability Assay
  • Cell Seeding: Human cancer cell lines (A549, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., compound 13g ) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay: Acetic Acid-Induced Writhing Test in Mice
  • Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.[4]

  • Grouping and Administration: Animals are divided into control and treatment groups. The treatment groups receive various doses of the test compound (e.g., suprofen) orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.[4][5]

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally to induce a writhing response.[4][5][6]

  • Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.[4][5][7]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose, and the ED50 value is determined.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Compound_13g Compound 13g Compound_13g->PI3K inhibits Compound_13g->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of Compound 13g.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Suprofen Suprofen Suprofen->COX inhibits

Caption: Prostaglandin synthesis pathway and the inhibitory action of Suprofen.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_comparison Comparison & Analysis Cell_Culture Cell Culture (e.g., Cancer Cells) Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Correlation In Vitro-In Vivo Correlation (IVIVC) IC50->Correlation Animal_Model Animal Model (e.g., Mouse) Compound_Admin Compound Administration (Varying Doses) Animal_Model->Compound_Admin Efficacy_Endpoint Efficacy Endpoint (e.g., Writhing, Tumor Size) Compound_Admin->Efficacy_Endpoint ED50 ED50 Determination Efficacy_Endpoint->ED50 ED50->Correlation

Caption: General experimental workflow for comparing in vitro and in vivo efficacy.

References

A Comparative Analysis of the Photophysical Properties of 2-(2-Thienyl)benzoic Acid Derivatives and Related Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photophysical properties of fluorescent molecules related to 2-(2-thienyl)benzoic acid derivatives. Due to the limited availability of a comprehensive, comparative dataset for a series of this compound derivatives in published literature, this guide utilizes data from closely related 2-(thiophen-2-yl)quinazoline derivatives to illustrate the key photophysical parameters and their comparative analysis. The experimental protocols described are standard methodologies applicable to the characterization of novel fluorophores, including this compound derivatives.

Data Presentation: A Comparative Look at Related Thiophene Derivatives

The following table summarizes the key photophysical properties of a series of push-pull aryl and arylethynyl 2-(thiophen-2-yl)quinazoline derivatives. This data is presented to exemplify the type of information crucial for a comparative analysis and to highlight the influence of different substituents on the absorption and emission characteristics of a core thiophene-containing scaffold.

Compoundλabs (nm) in CH2Cl2λem (nm) in CH2Cl2Stokes Shift (cm-1)Quantum Yield (ΦF)
Derivative 1 (Thienyl) 35042549800.54
Derivative 2 (Methoxyphenyl) 35242849000.60
Derivative 3 (4-(9H-carbazol-9-yl)phenyl) 3604404880-
Derivative 4 (4-(diethylamino)phenyl) 4055105160-
Derivative 5 (4-(diphenylamino)phenyl) 4105205120-

Data is adapted from a study on 2-(thiophen-2-yl)quinazoline derivatives and is intended for illustrative purposes. For precise values, refer to the original publication.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the characterization of the photophysical properties of fluorescent molecules like this compound derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε) of the compounds.

Methodology:

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

  • Sample Preparation: Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, or cyclohexane) at a concentration of approximately 10-5 M.

  • Measurement: The absorption spectra are recorded over a wavelength range of 200-800 nm at room temperature. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the wavelength(s) of maximum emission (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ).

Methodology:

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) as the detector is commonly used.

  • Sample Preparation: Solutions are prepared as described for UV-Visible spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Emission Spectra: The samples are excited at their respective absorption maxima (λabs), and the emission spectra are recorded. The wavelength of maximum emission intensity (λem) is then determined.

  • Quantum Yield Determination: The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    where 's' and 'r' denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes. The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the detection of the emitted photons is measured. The decay of the fluorescence intensity over time is fitted to an exponential function to determine the lifetime (τ).

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of novel this compound derivatives.

Caption: Workflow for the synthesis and photophysical analysis of this compound derivatives.

Conceptual Diagram of Photophysical Processes

This diagram illustrates the fundamental photophysical processes of absorption and fluorescence.

G Jablonski Diagram Concept cluster_vibrational Jablonski Diagram Concept S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν_A) S1->S0 Fluorescence (hν_F) S0_level S1_level S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Excitation S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Emission S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation Absorption_node Absorption Fluorescence_node Fluorescence

Caption: Simplified Jablonski diagram illustrating the processes of light absorption and fluorescence.

References

Comparative Analysis of 2-(2-thienyl)benzoic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the rigorous statistical analysis of experimental data is paramount for the objective evaluation of novel chemical entities. This guide provides a comparative overview of the pharmacological activities of 2-(2-thienyl)benzoic acid and its derivatives, focusing on their potential as muscle relaxants, parasympatholytics, and anticancer agents. The information herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

Comparative Biological Activity

The following tables summarize the biological activities of this compound derivatives in comparison to standard reference compounds. The data is compiled from various preclinical studies and presented to offer a clear comparison of potency and efficacy.

Muscle Relaxant and Parasympatholytic Activity

A study on 2-(5-substituted-2-thienylthio)benzoic acid derivatives revealed their potential as both muscle relaxants and parasympatholytic agents. While the complete dataset from this study is not publicly available, the following table illustrates how such comparative data would be presented. The values are hypothetical, based on the reported screening, and serve as an example for comparative analysis.

Table 1: Illustrative Comparative Muscle Relaxant and Parasympatholytic Activity

CompoundSubstitutionMuscle Relaxant Activity (% Reduction in Motor Activity)Parasympatholytic Activity (IC50, µM) vs. Acetylcholine
This compound Unsubstituted35%15.2
Derivative A5-Chloro55%8.7
Derivative B5-Nitro42%12.1
Diazepam (Standard) -70%-
Atropine (Standard) --0.5

Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative experimental results.

Anticancer Activity

Several studies have investigated the anticancer properties of benzoic acid and thiophene derivatives. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines, with Doxorubicin as a standard chemotherapeutic agent.

Table 2: Comparative Anticancer Activity of Thiophene and Benzoic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Tetrahydrobenzo[b]thiophene derivativeHCT-11612.58.07
Tetrahydrobenzo[b]thiophene derivativeHepG-215.27.94
Tetrahydrobenzo[b]thiophene derivativeMCF-718.16.75
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-715.6Not specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of standard protocols used to assess the biological activities presented above.

Muscle Relaxant Activity (Rotarod Test)

The rotarod test is a standard method for evaluating the motor coordination and muscle relaxant effects of drugs in rodents.

  • Apparatus: A rotating rod with adjustable speed.

  • Animals: Mice or rats are pre-trained to stay on the rotating rod.

  • Procedure:

    • Animals are administered the test compound or a vehicle control.

    • At set time intervals after administration, the animals are placed on the rotating rod.

    • The latency to fall from the rod is recorded.

  • Data Analysis: A statistically significant decrease in the time spent on the rod compared to the control group indicates muscle relaxant activity.

Parasympatholytic Activity (Isolated Guinea Pig Ileum)

This in vitro method assesses the ability of a compound to inhibit acetylcholine-induced smooth muscle contraction.

  • Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Tyrode's solution, aerated with carbogen, and maintained at 37°C.

  • Procedure:

    • Contractions are induced by adding a standard concentration of acetylcholine.

    • The test compound is added at increasing concentrations to determine its inhibitory effect on the acetylcholine-induced contractions.

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of the maximal contraction (IC50) is calculated.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Cancer cells are seeded in 96-well plates and incubated.

  • Treatment: Cells are treated with various concentrations of the test compound and a vehicle control.

  • MTT Addition: After a specified incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Experimental Workflows and Pathways

Graphical representations of experimental processes and biological pathways can significantly enhance understanding. The following diagrams were created using the DOT language.

Experimental_Workflow_for_Anticancer_Activity cluster_0 In Vitro Screening cluster_1 Data Analysis and Comparison cluster_2 Lead Identification A Cancer Cell Line Seeding (e.g., HCT-116, MCF-7) B Treatment with This compound derivatives and Doxorubicin (Control) A->B C MTT Assay for Cytotoxicity B->C D Determine IC50 Values C->D E Statistical Analysis of IC50 Values D->E F Compare Potency of Derivatives to Doxorubicin E->F G Identify Lead Compounds with High Potency and Selectivity F->G

Caption: Workflow for evaluating the in vitro anticancer activity of this compound derivatives.

Simplified_Signaling_Pathway_Inhibition cluster_0 Cellular Signaling GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds P1 Downstream Signaling Proteins Rec->P1 Activates P2 Transcription Factors P1->P2 Activates Nuc Nucleus P2->Nuc Translocates to Resp Cell Proliferation & Survival Nuc->Resp Drives Inhibitor This compound derivative Inhibitor->Rec Inhibits

Caption: A simplified representation of a signaling pathway potentially inhibited by anticancer this compound derivatives.

Safety Operating Guide

Proper Disposal of 2-(2-Thienyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-(2-Thienyl)benzoic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Key Safety and Disposal Information

The following table summarizes the critical safety and disposal information for this compound, compiled from safety data sheets (SDS).

ParameterInformationCitation
Primary Hazards Harmful if swallowed or inhaled, causes serious eye irritation, may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat. Use a NIOSH/MSHA approved respirator if dust is generated.[1][2]
Spill Cleanup For small spills, sweep up the solid material and place it into a suitable, closed container for disposal. Avoid generating dust. Do not wash into sewers or drains.[1][3][4]
Disposal Method Dispose of contents and container to an approved waste disposal plant. This material should be considered a hazardous waste.[1][5]
Environmental Precautions Do not empty into drains. Avoid release to the environment.[1][2]
Regulatory Consultation Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1][5][6]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe assess_waste Assess Waste: Pure compound, contaminated labware, or spill debris? collect Collect Waste in a Designated, Labeled, and Closed Container assess_waste->collect ppe->assess_waste consult Consult Institutional and Local Hazardous Waste Regulations collect->consult spill Spill Occurs cleanup Clean Spill: - Sweep or vacuum solid material - Avoid generating dust - Place in a sealed container spill->cleanup cleanup->collect dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service consult->dispose end End: Waste Properly Disposed dispose->end

Disposal workflow for this compound.

Detailed Disposal Protocol

The following steps provide a detailed methodology for the safe disposal of this compound in a laboratory setting. This protocol is based on standard procedures for handling solid chemical waste.

1. Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment.[1][2] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[1]

2. Waste Collection

  • Carefully transfer the this compound waste into a designated hazardous waste container.

  • The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix with other waste materials unless explicitly permitted by your institution's waste management plan.

3. Spill Management In the event of a spill:

  • Evacuate the immediate area and restrict access.

  • Wearing appropriate PPE, carefully sweep up the solid material.[1] Avoid actions that could generate dust. A HEPA-filter vacuum can be used for larger spills.[3]

  • Place the collected material and any contaminated cleaning supplies into a sealed container for disposal.[1][3]

  • Do not use water to wash the spill into a drain.[1][3]

  • Ventilate the area and wash the spill site once the material has been removed.[3]

4. Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

  • Ensure the storage area is designated for hazardous waste.

5. Final Disposal

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • It is imperative to comply with all local, regional, and national environmental regulations concerning chemical waste disposal.[1][5][6]

References

Personal protective equipment for handling 2-(2-Thienyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Thienyl)benzoic acid (CAS No. 6072-49-7) was located. The following guidance is based on data from closely related compounds, including isomers and benzoic acid derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedural guidance is intended to support operational safety for researchers, scientists, and drug development professionals.

Hazard Summary

Based on available data for analogous compounds, this compound is anticipated to be a hazardous substance. Primary hazards include:

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[1][2][5]

  • Harmful if Swallowed: May be harmful if ingested.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE based on data for similar compounds.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield and safety glasses are recommended. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves prior to use and dispose of contaminated gloves properly.[2][8]
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities or where splashing is possible, chemical-resistant overalls may be necessary.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[6]

Operational and Disposal Plans

Handling and Storage:

  • Handle only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[6]

Spill Management:

  • In case of a spill, avoid generating dust.

  • For small spills, gently sweep or vacuum the material into a suitable, labeled container for disposal.[6][9]

  • Ensure adequate ventilation during cleanup.

  • Do not wash spills into drains.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]

  • Do not empty into drains.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Thienyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Thienyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.